4-Bromo-1-(triisopropylsilyl)-7-azaindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEMMUYKUYKNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640735-24-6 | |
| Record name | 4-Bromo-1-(triisopropylsilyl)-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-1-(triisopropylsilyl)-7-azaindole: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of 4-Bromo-1-(triisopropylsilyl)-7-azaindole in Medicinal Chemistry
The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its ability to mimic the indole ring of tryptophan and act as a versatile pharmacophore in a multitude of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including applications as kinase inhibitors, antiviral agents, and central nervous system modulators. Within this esteemed class of compounds, this compound (CAS Number: 640735-24-6) has emerged as a cornerstone building block for medicinal chemists.[2]
The strategic introduction of a bromine atom at the 4-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[3] This regiochemical control is paramount for systematic structure-activity relationship (SAR) studies. Furthermore, the installation of a bulky triisopropylsilyl (TIPS) group at the N1 position of the pyrrole ring serves a dual purpose. It not only protects the potentially reactive N-H bond but also enhances the solubility of the azaindole core in organic solvents, thereby improving reaction handling and efficiency. The steric hindrance imparted by the TIPS group can also direct the regioselectivity of certain reactions. This guide provides a comprehensive overview of the synthesis, purification, characterization, and key applications of this pivotal intermediate for researchers, scientists, and professionals engaged in the multifaceted field of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in organic synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 640735-24-6 | [2] |
| Molecular Formula | C₁₆H₂₅BrN₂Si | [4] |
| Molecular Weight | 353.37 g/mol | [4] |
| Appearance | Amber Oil | [3] |
| Purity | Typically ≥95% | [2] |
| Synonyms | (4-Bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | [4] |
Synthesis and Purification: A Validated Laboratory Protocol
The synthesis of this compound is most commonly achieved through the N-silylation of the commercially available 4-bromo-7-azaindole. The following protocol is a robust and scalable method that consistently delivers high yields of the desired product.
Experimental Protocol: N-Silylation of 4-Bromo-7-azaindole
Materials and Reagents:
-
4-Bromo-7-azaindole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Triisopropylsilyl chloride (TIPSCl, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel (for flash chromatography)
-
Hexanes and Ethyl Acetate (for flash chromatography)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-7-azaindole (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the resulting solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. The reaction mixture will typically become a suspension.
-
Silylation: After stirring at 0 °C for 30 minutes, add triisopropylsilyl chloride (1.2 eq) dropwise to the suspension.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification by Flash Column Chromatography:
The crude product is purified by flash column chromatography on silica gel. A typical elution gradient starts with 100% hexanes and gradually increases the polarity with ethyl acetate. The fractions containing the desired product are identified by TLC, combined, and concentrated to yield this compound as an amber oil.[3]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial as sodium hydride is highly reactive with moisture and oxygen.
-
Anhydrous Solvent: Anhydrous THF is essential to prevent the quenching of the sodium hydride and to ensure the efficiency of the deprotonation step.
-
Portion-wise Addition of NaH: This is a safety precaution to control the evolution of hydrogen gas, which is a byproduct of the deprotonation reaction.
-
Quenching with NH₄Cl: Saturated ammonium chloride is a mild proton source that safely neutralizes any unreacted sodium hydride.
Experimental Workflow Diagram
Caption: Synthesis and Purification Workflow for this compound.
Spectroscopic Characterization
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Below is a summary of expected analytical data.
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the azaindole core, as well as the methine and methyl protons of the triisopropylsilyl group. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the silyl group. |
| ¹³C NMR | The carbon NMR spectrum will display distinct resonances for each of the carbon atoms in the molecule, including the aromatic carbons and the carbons of the TIPS group. |
| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of the bromine atom. |
Reactivity and Key Synthetic Applications
The synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the C4 position serves as a versatile leaving group, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse array of 4-amino-7-azaindole derivatives. This is particularly valuable in medicinal chemistry for introducing amine-containing pharmacophores.
Sonogashira Coupling:
The Sonogashira coupling facilitates the formation of carbon-carbon triple bonds by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This opens up avenues for the synthesis of alkynyl-substituted azaindoles.
General Reactivity Diagram
Caption: Key Cross-Coupling Reactions of this compound.
Safety and Handling
As a senior application scientist, ensuring the safe handling of all chemical reagents is of paramount importance. While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, the following general safety precautions, based on the reactivity of similar compounds, should be observed.
-
Hazard Identification: The parent compound, 4-bromo-7-azaindole, is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. It is prudent to handle the silylated derivative with the same level of caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed and highly valuable building block in the arsenal of the modern medicinal chemist. Its well-defined reactivity, coupled with the protective and solubilizing properties of the triisopropylsilyl group, makes it an indispensable tool for the synthesis of complex 7-azaindole derivatives. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, will empower researchers to efficiently and safely leverage this key intermediate in the pursuit of novel therapeutics.
References
- Synthesis of Substituted 7-Azaindoles and their Application in the Development of Biologically Active Compounds. (Doctoral dissertation).
- This compound.
- This compound. CymitQuimica.
- This compound. Parchem.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. A relevant scientific journal.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). 4-Bromo-7-azaindole.
- A scientific letter on azaindole chemistry.
- ZaiQi Bio-Tech. (n.d.). 4-Bromo-7-azaindole| CAS No:348640-06-2.
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (Patent No. 1633750).
- Unlock Synthesis Potential: The Role of 4-Bromo-2-methyl-7-azaindole. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Pharmaffiliates. (n.d.). CAS No : 348640-06-2 | Product Name : 4-Bromo-7-azaindole (BSC).
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Azaindole Therapeutic Agents.
- 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR spectrum. ChemicalBook.
- Preparation method for 4-substituted-7-azaindole. (Patent No. CN102746295A).
- N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles. The Journal of Organic Chemistry.
Sources
4-Bromo-1-(triisopropylsilyl)-7-azaindole molecular weight
An In-Depth Technical Guide to 4-Bromo-1-(triisopropylsilyl)-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. We will delve into its chemical properties, the strategic importance of its functional groups, detailed synthesis protocols, analytical characterization, and its applications as a versatile building block in drug discovery.
Core Compound Characteristics
This compound is a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors.[1][2] The strategic placement of a bromine atom and a bulky triisopropylsilyl (TIPS) protecting group makes this molecule a highly valuable and versatile precursor for the synthesis of complex molecular architectures.[3][4]
Key Physicochemical and Structural Data
| Property | Value | Source(s) |
| Molecular Weight | 353.37 g/mol | [5] |
| Molecular Formula | C₁₆H₂₅BrN₂Si | [6] |
| CAS Number | 640735-24-6 | [5][6][7] |
| IUPAC Name | (4-Bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | [5] |
| Appearance | Amber Oil or Off-white to light yellow solid | [3][5] |
| Purity | Typically ≥95% | [5] |
| Synonyms | 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | [5] |
The Strategic Role of the Triisopropylsilyl (TIPS) Group
The introduction of a protecting group is a critical step in multi-step organic synthesis, designed to mask a reactive functional group to prevent unwanted side reactions.[8] In this molecule, the nitrogen atom of the azaindole ring is protected by a triisopropylsilyl (TIPS) group.
Causality Behind the Choice of TIPS:
-
Steric Hindrance: The TIPS group is significantly more sterically demanding than other common silyl ethers like TMS (trimethylsilyl) or TES (triethylsilyl).[9] This bulkiness provides robust protection for the N-H group of the pyrrole ring within the azaindole core, preventing it from participating in reactions intended for other parts of the molecule.
-
Stability and Selective Deprotection: TIPS ethers are known for their high stability under a wide range of reaction conditions.[10] They are resistant to cleavage by mild acids or bases that might remove less bulky silyl groups.[8][9] This stability allows for selective chemical manipulation at other sites, such as palladium-catalyzed cross-coupling reactions at the C4-bromo position.[4] Deprotection is typically achieved using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[10]
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through the N-silylation of 4-Bromo-7-azaindole. This process involves the deprotonation of the indole nitrogen followed by quenching with a silyl halide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-1-(TIPS)-7-azaindole.
Detailed Step-by-Step Protocol
This protocol is based on established methodologies for N-silylation of heterocyclic compounds.[11][12]
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-Bromo-7-azaindole (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF). The choice of THF is critical as it is an aprotic solvent that will not interfere with the strong base.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) portion-wise. NaH is a strong, non-nucleophilic base that efficiently deprotonates the relatively acidic N-H of the pyrrole ring to form a sodium salt. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions. Stir the mixture for 15-30 minutes at this temperature.
-
Silylation: Add triisopropylsilyl chloride (TIPSCl, ~1.2 eq) dropwise to the cooled suspension. The resulting azaindole anion acts as a nucleophile, attacking the silicon atom of TIPSCl and displacing the chloride.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.
-
Quenching and Extraction: Cool the mixture back to 0°C and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). This step neutralizes any unreacted NaH. Extract the aqueous phase with an organic solvent like ethyl acetate (EtOAc).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient), to yield the pure product as an oil.[12]
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the structure. Key expected signals include the characteristic multiplets for the aromatic protons on the azaindole core and the distinct signals for the isopropyl protons of the TIPS group.[13][14] A critical validation point is the disappearance of the broad N-H proton signal from the starting 4-Bromo-7-azaindole, which is typically observed above 10 ppm.[15]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio for the M+ and M+2 peaks), providing definitive evidence of its presence.[16]
Applications in Drug Discovery and Synthesis
This compound is not an end-product but a versatile intermediate. Its utility stems from its two key functional handles:
-
The C4-Bromine Atom: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[4] This allows for the introduction of a wide variety of substituents (aryl, heteroaryl, alkynyl, amino groups, etc.) at the 4-position of the azaindole core, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[17][18]
-
The N1-TIPS Group: As discussed, this group protects the indole nitrogen, allowing for clean and selective chemistry at the C4-position. Once the desired modifications are complete, the TIPS group can be cleanly removed to reveal the N-H group, which can serve as a crucial hydrogen bond donor for interactions with biological targets like protein kinases.[19][20]
The 7-azaindole scaffold itself is a cornerstone in modern drug design, forming the core of approved drugs and clinical candidates targeting a range of diseases from cancer to viral infections.[2][21]
References
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
- Silyl Groups - Technical Library. Gelest.
- Protecting group. Wikipedia.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH).
- Azaindole Therapeutic Agents. National Institutes of Health (NIH).
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More?. ACS Publications.
- Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. National Institutes of Health (NIH).
- 4-Bromo-7-azaindole Product Page. Chem-Impex.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI.
- Synthesis of Azaindoles. Chinese Journal of Chemistry.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications.
- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI.
- This compound Product Page. Chembest.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Institutes of Health (NIH).
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. parchem.com [parchem.com]
- 7. This compound [chemdict.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Silyl Groups - Gelest [technical.gelest.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Page loading... [wap.guidechem.com]
- 12. What is 4-Bromo-7-azaindole?_Chemicalbook [chemicalbook.com]
- 13. 4-Bromo-7-azaindole(348640-06-2) 1H NMR spectrum [chemicalbook.com]
- 14. 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR [m.chemicalbook.com]
- 15. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
- 17. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-(triisopropylsilyl)-7-azaindole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] The 7-azaindole scaffold, a bioisostere of purines, is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[2] The introduction of a bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the triisopropylsilyl (TIPS) group at the 1-position of the pyrrole nitrogen serves as a bulky protecting group. This protection enhances solubility in organic solvents and directs reactivity at other positions of the azaindole core. A thorough understanding of the physical properties of this key intermediate is paramount for its effective use in process development, reaction optimization, and the synthesis of novel pharmaceutical candidates.
Chemical Structure and Identifiers
The structural integrity and identity of a compound are the foundation of its chemical and physical behavior. The triisopropylsilyl group imparts significant steric bulk and lipophilicity to the parent 4-bromo-7-azaindole molecule.
Caption: Chemical structure of this compound.
| Identifier | Value | Source(s) |
| CAS Number | 640735-24-6 | [3][4] |
| Molecular Formula | C₁₆H₂₅BrN₂Si | [3] |
| Molecular Weight | 353.37 g/mol | N/A |
| IUPAC Name | 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | N/A |
| SMILES | CC(C)(C(C)C)n2ccc1c(Br)ccnc12 | [4] |
| InChI | InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3 | [4] |
| InChI Key | QSEMMUYKUYKNBI-UHFFFAOYSA-N | [4] |
Physical and Chemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and use in chemical reactions. The bulky, non-polar TIPS group significantly influences these properties compared to the unprotected parent compound.
| Property | Value | Remarks | Source(s) |
| Physical Form | Amber Oil / Liquid-Oil | At room temperature. | N/A |
| Melting Point | Not Applicable | The parent compound, 4-Bromo-7-azaindole, is a solid with a melting point of 178-183 °C. The silyl protecting group lowers the melting point significantly, resulting in an oil at ambient temperature. | [5][6] |
| Boiling Point | Data not available | A predicted boiling point for the related compound 4-bromo-1-(triisopropylsilyl)-1H-indole is 339.8 ± 24.0°C. This suggests a high boiling point for the title compound, making it suitable for reactions at elevated temperatures. | |
| Solubility | Data not available | The parent compound, 4-Bromo-7-azaindole, has moderate solubility in common organic solvents like ethanol, methanol, and dichloromethane. The lipophilic TIPS group is expected to enhance solubility in non-polar organic solvents such as tetrahydrofuran, diethyl ether, and hexane. | N/A |
| Purity | ≥95% | Commercially available with high purity. | [7] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule. For the parent compound, 4-Bromo-7-azaindole, a representative ¹H NMR spectrum in CDCl₃ shows characteristic peaks.[8] Upon silylation with the triisopropylsilyl group, significant shifts in the pyrrole ring protons are expected, along with the appearance of signals corresponding to the isopropyl groups.
A general protocol for acquiring a ¹H NMR spectrum for azaindole derivatives involves dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆. [N/A]
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For the parent 4-Bromo-7-azaindole, the expected [M+H]⁺ ion is m/z 196.9.[8] For this compound, the expected molecular ion peak would correspond to its molecular weight of 353.37 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the pyrrole nitrogen of 4-Bromo-7-azaindole.
Caption: Synthesis of this compound.
Experimental Protocol: Silylation of 4-Bromo-7-azaindole
This protocol is adapted from a similar synthesis.
Materials:
-
4-Bromo-7-azaindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-7-azaindole and anhydrous THF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride portion-wise. The reaction mixture is stirred at 0°C for 15 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Silylation: Cool the reaction mixture back to 0°C and add triisopropylsilyl chloride dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound as an oil.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents.
Hazard Identification:
-
For this compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
For 4-Bromo-7-azaindole (parent compound): Toxic if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation.[9]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.
Conclusion
This compound is a key building block in modern medicinal chemistry. Its physical properties, characterized by its liquid state at room temperature and enhanced solubility in organic solvents, make it a versatile reagent for the synthesis of complex molecules. A comprehensive understanding of its chemical identity, physical properties, and safe handling procedures is essential for researchers and scientists in the field of drug development to leverage its full potential in creating next-generation therapeutics.
References
- PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- PubMed. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- PubMed Central. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- Pharmaffiliates. (n.d.). 4-Bromo-7-azaindole (BSC).
- Oakwood Chemical. (n.d.). This compound, 95% Purity.
- NIH. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.
- NIH. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. volochem.com [volochem.com]
- 5. 4-溴-7-氮杂吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 9. aksci.com [aksci.com]
4-Bromo-1-(triisopropylsilyl)-7-azaindole structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to function as a versatile hinge-binding element for numerous protein kinases, making it a cornerstone in the development of targeted therapeutics.[1][2] The strategic functionalization of the azaindole core is paramount for modulating potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of a key synthetic intermediate: this compound. The introduction of a bromine atom at the 4-position opens a synthetic vector for further elaboration via cross-coupling reactions, while the triisopropylsilyl (TIPS) group on the pyrrolic nitrogen serves as a robust protecting group, essential for directing reactivity and ensuring stability during subsequent synthetic transformations.
Aimed at researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, grounding each step in established chemical principles and providing a self-validating framework for the unambiguous confirmation of the target structure. We will explore a multi-pronged analytical approach, leveraging Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and the definitive confirmation offered by X-ray crystallography.
Molecular Structure Diagram
Below is the chemical structure of the target compound, this compound.
Caption: Structure of this compound.
Synthesis and Rationale
The preparation of the title compound is efficiently achieved by the N-silylation of 4-bromo-7-azaindole. The choice of the triisopropylsilyl (TIPS) group is deliberate; its significant steric bulk provides enhanced stability compared to smaller silyl ethers (e.g., TMS or TES), preventing inadvertent deprotection under mildly acidic or basic conditions that might be employed in subsequent reaction steps.[3]
Experimental Protocol: Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-bromo-7-azaindole (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Deprotonation: Cool the resulting solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrolic N-H (pKa ~17 in DMSO), generating the corresponding sodium salt. The evolution of hydrogen gas is a visual indicator of the reaction's progress.
-
-
Silylation: Stir the mixture at 0 °C for 15 minutes, then add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise via syringe.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by cooling to 0 °C and adding saturated aqueous ammonium chloride (NH₄Cl).
-
Causality: The saturated NH₄Cl solution is a mild proton source that neutralizes any excess NaH and quenches the reactive species.
-
-
Extraction & Purification: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the title compound as an oil.[4]
Integrated Workflow for Structural Elucidation
A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. The following workflow ensures a high degree of confidence in the final structural assignment.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry (HRMS) is the first line of analysis. It provides the exact mass of the molecular ion, which is used to confirm the elemental composition. For this compound, the presence of bromine is a key diagnostic feature.
Protocol: HRMS (ESI-TOF)
-
System: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used, as the pyridine nitrogen can be readily protonated.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Expected Results and Interpretation
The primary goal is to observe the protonated molecular ion, [M+H]⁺. A critical piece of evidence is the isotopic pattern. Bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M and M+2 pattern of nearly equal intensity.[5]
-
Causality: The near 1:1 ratio of the [M+H]⁺ and [M+2+H]⁺ peaks is a definitive indicator of the presence of a single bromine atom in the molecule. The high mass accuracy of a TOF analyzer (< 5 ppm error) allows for the confident determination of the molecular formula from the measured exact mass.[6]
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₂₅BrN₂Si |
| Monoisotopic Mass | 352.0970 |
| [M+H]⁺ (for ⁷⁹Br) | 353.1048 |
| [M+2+H]⁺ (for ⁸¹Br) | 355.1028 |
| Isotopic Ratio | ~1:1 |
Table 1: Expected HRMS Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Protocol: NMR Spectroscopy
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Proton-decoupled carbon experiment.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for piecing together the molecular framework.[7]
-
Expected ¹H NMR Analysis (400 MHz, CDCl₃)
The spectrum can be divided into the aromatic region and the aliphatic region (TIPS group).
-
Aromatic Region (δ 6.5-8.5 ppm):
-
H5 and H6: The protons on the pyridine ring will appear as doublets due to coupling to each other. Based on data for the parent 4-bromo-7-azaindole, H6 is typically downfield of H5.[8] We expect two doublets, likely around δ 8.2-8.3 ppm (H6) and δ 7.1-7.2 ppm (H5) with a coupling constant of J ≈ 5-6 Hz.
-
H2 and H3: The protons on the pyrrole ring will also appear as doublets due to coupling to each other. The silylation of N1 will cause a significant upfield shift compared to the N-H parent. We expect two doublets, likely around δ 7.3-7.4 ppm and δ 6.5-6.6 ppm with J ≈ 3-4 Hz.
-
-
Aliphatic Region (δ 1.0-2.0 ppm):
-
TIPS Group: The triisopropylsilyl group will show two signals: a septet for the three Si-CH protons and a doublet for the 18 methyl (CH ₃) protons.
-
Septet (~3H): Expected around δ 1.6-1.8 ppm .
-
Doublet (~18H): Expected around δ 1.1-1.2 ppm .
-
-
Expected ¹³C NMR Analysis (101 MHz, CDCl₃)
-
Aromatic Carbons (δ 100-150 ppm): Six distinct signals are expected for the azaindole core. The carbon bearing the bromine (C4) will be significantly shielded compared to its non-brominated analog and may be difficult to observe due to quadrupolar broadening.
-
Aliphatic Carbons (δ 10-20 ppm): Two signals are expected for the TIPS group, corresponding to the methine (CH) and methyl (CH₃) carbons.[9]
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |
| H2 | ~7.35 (d) | ~128 | C3, C3a, C7a |
| H3 | ~6.55 (d) | ~103 | C2, C3a, C4 |
| H5 | ~7.15 (d) | ~118 | C4, C6, C7a |
| H6 | ~8.25 (d) | ~148 | C4, C5, C7a |
| Si-CH | ~1.7 (septet) | ~18 | Si-CH₃ |
| Si-CH₃ | ~1.1 (d) | ~12 | Si-CH |
Table 2: Predicted NMR Data and Key HMBC Correlations for Structural Confirmation.
-
*Causality (HMBC): The HMBC experiment is the cornerstone of this analysis. For example, a correlation from the H2 proton to the C4 carbon, and from the H5 proton to the C4 carbon, would unambiguously confirm the position of the bromine atom at C4. Similarly, correlations from the Si-CH proton to carbons of the azaindole ring (C2 and C7a) would confirm the site of silylation at N1.
Single Crystal X-ray Diffraction
While the combination of MS and NMR provides a very high level of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[10] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atom-to-atom connectivity but also the precise bond lengths and angles.
Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step and typically involves the slow evaporation of a solution of the purified compound in a suitable solvent or solvent system (e.g., hexanes/ethyl acetate, dichloromethane/pentane).
-
Data Collection: A suitable crystal is mounted on a diffractometer. The instrument irradiates the crystal with monochromatic X-rays and collects the resulting diffraction pattern.[11][12]
-
Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to produce the final molecular structure.[11]
Interpretation
The output of a successful X-ray crystallographic analysis is a detailed structural model that visually confirms the location of the bromine atom at the 4-position and the bulky triisopropylsilyl group on the pyrrole nitrogen. This technique leaves no room for ambiguity regarding isomeric possibilities and serves as the gold standard for structural proof, particularly for regulatory filings or patent applications.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides a rapid and accurate confirmation of the elemental formula and the presence of the key bromine atom. A comprehensive suite of 1D and 2D NMR experiments then maps out the molecular scaffold, confirming atomic connectivity and completing the structural puzzle. Finally, for absolute certainty, single-crystal X-ray diffraction offers irrefutable proof. By following this integrated and self-validating workflow, researchers and drug development professionals can proceed with confidence, knowing that their critical synthetic intermediate is structurally sound and ready for the next stage of discovery.
References
- Guidechem. What are the Applications of 4-Bromo-7-Azaindole in Organic Synthesis?. Available from: https://www.guidechem.com/news/what-are-the-applications-of-4-bromo-7-azaindole-in-organic-synthesis--1000300.html
- ChemicalBook. 4-Bromo-7-azaindole synthesis. Available from: https://www.chemicalbook.com/synthesis/348640-06-2.htm
- ChemicalBook. 7-Azaindole (271-63-6) 1H NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/271-63-6_1hnmr.htm
- Organic Chemistry Portal. Azaindole synthesis. Available from: https://www.organic-chemistry.org/namedreactions/azaindole-synthesis.shtm
- Pollastri, M. P., et al. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
- Alvarez, R., et al.
- Chong, D. P. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 2021.
- BenchChem. Mass Spectrometry Analysis of Novel 4-Azaindole Compounds: Application Notes and Protocols. Available from: https://www.benchchem.com/application-notes/25/mass-spectrometry-analysis-of-novel-4-azaindole-compounds
- Dam-Vanneau, F., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016.
- University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: https://rosdok.uni-rostock.de/resolve/id/rosdok_diss_0000001099
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.
- Ganesh, T. Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters.
- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: https://www.chem.wisc.
- Lee, S., et al.
- Li, F., et al. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology.
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: https://www.chem.wisc.
- Pre-scient. Tables For Organic Structure Analysis. Available from: https://www.pre-scient.com/wp-content/uploads/2020/07/NMR-tables.pdf
- YouTube. Fundamentals of MS (7 of 7) - Fragmentation. Available from: https://www.youtube.
- Wang, X., et al. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Toxicology, 2023.
- Al-Warhi, T., et al. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 2021.
- Al-Warhi, T., et al. Synthesis Single Crystal X-ray Structure DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold. Molecules, 2021.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 1997.
- ResearchGate. Fragmentation pattern of compound 7. Available from: https://www.researchgate.
- AWS. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Available from: https://s3.eu-west-1.amazonaws.com/prod.news.frontiersin.org/AIN/2021/05/17/2021-487625/2021-05-17-001/2021-05-17-001.pdf
- MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: https://www.mdpi.com/2073-4352/11/10/1090
- MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available from: https://www.mdpi.com/1420-3049/26/7/1947/htm
- ChemicalBook. 7-FLUORO-1-(TRIISOPROPYLSILYL)-INDOLE - Optional[13C NMR] - Chemical Shifts. Available from: https://www.chemicalbook.com/spectrumen/935544-32-0_13cnmr.htm
- ResearchGate. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: https://www.researchgate.net/publication/355157121_Synthesis_and_X-ray_Crystal_Structure_Analysis_of_Substituted_124-Triazolo4'3'23pyridazino45-bindole_and_Its_Precursor
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A-Z Guide to the Synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole: A Keystone Intermediate for Drug Discovery
This comprehensive technical guide provides an in-depth exploration of the synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole from 4-bromo-7-azaindole. Designed for researchers, scientists, and professionals in drug development, this document details the strategic considerations, experimental protocols, mechanistic insights, and analytical characterization integral to this pivotal transformation.
Strategic Imperative: The Role of 7-Azaindole and N-Protection in Medicinal Chemistry
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for indole and purine systems make it a valuable framework for modulating biological processes.[2] The strategic bromination at the C4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a vast chemical space.[4]
However, the acidic N-H proton of the pyrrole ring can interfere with subsequent metal-catalyzed reactions and other synthetic transformations. Therefore, protection of the N-1 position is a critical step. The triisopropylsilyl (TIPS) group is an ideal choice for this purpose due to several key advantages:
-
Steric Hindrance: The bulky TIPS group effectively shields the N-1 position, preventing unwanted side reactions.[1]
-
Electronic Neutrality: Unlike some other protecting groups, the TIPS group has a minimal impact on the electron density of the azaindole ring system.[5]
-
Facile and Selective Removal: The TIPS group can be readily and selectively cleaved under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), without affecting other functional groups.[1][5]
This guide focuses on the efficient and high-yielding synthesis of this compound, a key building block for the development of novel therapeutics.[6]
Experimental Protocol: A Validated Approach to N-Silylation
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol has been optimized for high yield and purity.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 4-Bromo-7-azaindole | 348640-06-2 | 197.03 | Pale brown powder, melting point 178-183 °C.[7] |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Highly flammable, water-reactive solid.[8] |
| Triisopropylsilyl chloride (TIPSCl) | 13154-24-0 | 192.82 | Moisture-sensitive, corrosive liquid. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Flammable liquid, peroxide-former. |
| Saturated aqueous ammonium chloride (NH4Cl) | 12125-02-9 | 53.49 | Aqueous solution. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Flammable liquid. |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | Aqueous solution. |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | Drying agent. |
Step-by-Step Synthesis Procedure
A detailed procedure for the synthesis of 4-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine has been reported with a high yield.[9][10]
-
Reaction Setup: To a solution of 4-bromo-1H-pyrrolopyridine (2 g, 10.1 mmol) in anhydrous THF (45 mL) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.49 g, 12.18 mmol) in portions.
-
Deprotonation: Stir the resulting mixture at 0°C for 15 minutes. The evolution of hydrogen gas should be observed.
-
Silylation: Add triisopropylsilyl chloride (2.31 g, 2.57 mL, 12 mmol) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.
-
Quenching: Cool the suspension to approximately 0-5°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (30 mL).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic phases and wash with saturated aqueous sodium chloride (brine), then dry over anhydrous magnesium sulfate (MgSO4).
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product as a yellow oil.
-
Purification: Purify the crude material by flash chromatography on silica gel, eluting with iso-hexane, to afford the desired product as an oil. A yield of 97.6% has been reported for this procedure.[9][10]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-1-(TIPS)-7-azaindole.
Mechanistic Rationale and Safety Considerations
The Mechanism of N-Silylation
The N-silylation of 4-bromo-7-azaindole proceeds via a classic acid-base reaction followed by nucleophilic substitution.
-
Deprotonation: Sodium hydride (NaH) acts as a strong, non-nucleophilic base to deprotonate the acidic N-H of the pyrrole ring, forming a sodium azaindolide salt and hydrogen gas. This step is crucial as it generates a potent nucleophile.
-
Nucleophilic Attack: The resulting azaindolide anion then acts as a nucleophile, attacking the electrophilic silicon atom of triisopropylsilyl chloride.
-
Chloride Displacement: This nucleophilic attack proceeds via an SN2-type mechanism, leading to the displacement of the chloride leaving group and the formation of the desired N-silylated product.[11]
Safety Precautions
Sodium Hydride (NaH):
-
Reactivity: Sodium hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas, which can ignite spontaneously.[8][12] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or glove box.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[12]
-
Storage: Store sodium hydride in a tightly sealed container in a dry and well-ventilated place, away from moisture.[8][12]
-
Dispersion in Mineral Oil: The use of a 60% dispersion of NaH in mineral oil significantly improves its handling safety compared to the pure solid.[12]
Solvent Choice and Hazards:
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions to prevent the violent reaction of NaH with water.
-
Solvent Compatibility: While THF is a suitable solvent for this reaction, it is important to note the hazards associated with using sodium hydride in certain polar aprotic solvents like DMF and DMSO.[13][14] The combination of NaH with these solvents can lead to exothermic decomposition and runaway reactions, especially at elevated temperatures.[13][14][15][16] It is strongly recommended to avoid these solvent combinations.[13][15]
Analytical Characterization of this compound
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized product.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the triisopropylsilyl group, including a doublet for the isopropyl methyl protons and a heptet for the silicon-bound methine protons.[17] The aromatic protons of the azaindole core will also be present in the downfield region. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the carbon atoms of the azaindole ring and the triisopropylsilyl group. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C16H25BrN2Si). |
Chemical Structure and Key Data Points
Caption: Chemical structure and key data for the target compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom at the C4-position serves as a versatile handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[18] This allows for the rapid generation of libraries of 4-substituted 7-azaindole derivatives for screening in drug discovery programs.[4][6]
The 7-azaindole core is a key component of numerous kinase inhibitors, and the ability to functionalize the C4-position is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[2]
Conclusion
The synthesis of this compound is a robust and efficient process that provides a critical building block for medicinal chemistry and drug discovery. The use of the TIPS protecting group offers significant advantages in terms of stability and ease of removal. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this key intermediate in high yield and purity, enabling the development of the next generation of 7-azaindole-based therapeutics.
References
- A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Publishing.
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- Sodium hydride decomposes certain solvents-violently. Johns Hopkins Lab Safety.
- What are the Applications of 4-Bromo-7-Azaindole in Organic Synthesis? Guidechem.
- Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ACS Publications.
- Ring-opening silylation of N-arylindoles via endocyclic C–N bond cleavage triggered by silylboranes. RSC Publishing.
- Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
- 4-Bromo-7-azaindole(348640-06-2) 1H NMR spectrum. ChemicalBook.
- 4-Bromo-7-azaindole synthesis. ChemicalBook.
- ChemInform Abstract: A Facile Chemoselective Deprotection of Aryl Silyl Ethers Using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. ResearchGate.
- Palladium/NBE-Catalyzed Regioselective C–H Silylation: Access to Divergent Silicon-Containing Indoles. ACS Publications.
- Silylation. Wikipedia.
- Sodium hydride.pdf. Safety Data Sheet.
- Buy 4-bromo-1-(triisopropylsilyl)-1H-indole | 412048-44-3. Smolecule.
- Supporting information. The Royal Society of Chemistry.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- Switchable C–H Silylation of Indoles Catalyzed by a Thermally Induced Frustrated Lewis Pair. ACS Publications.
- Sodium Hydride - Standard Operating Procedure.
- N‐silylation of substituted indoles with Ruppert's reagent.[8]. ResearchGate.
- SAFETY DATA SHEET. Sigma-Aldrich.
- What is 4-Bromo-7-azaindole? ChemicalBook.
- What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate.
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EPO.
- Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). YouTube.
- 4-Bromo-7-azaindole: properties, applications and safety. ChemicalBook.
- Unlock Synthesis Potential: The Role of 4-Bromo-2-methyl-7-azaindole.
- Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PubMed Central.
- Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3.
- CSL00191. Chemical Safety Library.
- This compound. Volochem Inc.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- Preparation method for 4-substituted-7-azaindole. Google Patents.
- 4-Bromo-7-azaindole, 95% 1 g. Thermo Fisher Scientific.
- 4-Bromo-7-azaindole 96. Sigma-Aldrich.
- Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed.
- Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. NIH.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate.
- 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols. Benchchem.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México.
- 7-Azaindole (271-63-6) 1H NMR spectrum. ChemicalBook.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. 4-Bromo-7-azaindole, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. guidechem.com [guidechem.com]
- 10. What is 4-Bromo-7-azaindole?_Chemicalbook [chemicalbook.com]
- 11. Silylation - Wikipedia [en.wikipedia.org]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. labsafety.jhu.edu [labsafety.jhu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Chemical Safety Library [safescience.cas.org]
- 17. Buy 4-bromo-1-(triisopropylsilyl)-1H-indole | 412048-44-3 [smolecule.com]
- 18. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
An In-Depth Technical Guide to the NMR Spectroscopy of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of a bromine atom at the 4-position provides a crucial handle for further functionalization, often through transition-metal-catalyzed cross-coupling reactions.[1] To facilitate these synthetic transformations, protection of the N-H group of the azaindole is paramount. The triisopropylsilyl (TIPS) group serves as an ideal protecting group in this context. Its steric bulk confers significant stability across a wide range of reaction conditions, yet it can be removed under specific and mild conditions, typically using a fluoride source.[2]
The compound this compound is therefore a key intermediate in the synthesis of complex molecules.[3] Accurate structural verification and purity assessment are critical before its use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose. This guide provides a detailed analysis and interpretation of the ¹H and ¹³C NMR data for this compound, grounded in established spectroscopic principles and field-proven insights.
Molecular Structure and NMR Assignment Framework
To facilitate a clear discussion, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide to correlate specific NMR signals with their corresponding atoms in the molecule.
Caption: Molecular structure of this compound with atom labeling for NMR assignments.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum of this compound is predicted based on the known spectrum of the parent 4-Bromo-7-azaindole[4] and the established effects of N-silylation. The introduction of the bulky TIPS group on the pyrrole nitrogen (N1) induces significant changes in the electronic environment and spatial orientation of the azaindole protons.
Aromatic Region (δ 6.5–8.5 ppm)
The aromatic region will contain signals for the four protons on the azaindole core.
-
H6 (d): This proton is expected to be the most downfield signal in the pyridine ring portion. In the parent compound, the corresponding proton (H6) appears as a doublet at ~8.14 ppm.[4] Its coupling to H5 will result in a doublet.
-
H2 (a) & H3 (b): These two protons on the pyrrole ring form a coupled system. In the parent compound, they appear at ~7.42 ppm and ~6.57 ppm.[4] Upon N-silylation, a slight downfield shift is anticipated for these protons due to electronic effects. They will appear as doublets, coupled to each other with a typical ³J coupling constant of ~3-4 Hz.
-
H5 (c): This proton is on the pyridine ring, adjacent to the bromine-bearing carbon. It is coupled to H6 and will appear as a doublet. In the parent molecule, this signal is observed around 7.31 ppm.[4]
Triisopropylsilyl (TIPS) Group Region (δ 1.0–2.0 ppm)
The TIPS group gives rise to two distinct signals, which are highly characteristic and confirm its presence.[5]
-
Methine Protons (CH, e): The three methine (CH) protons of the isopropyl groups are chemically equivalent. They will appear as a septet due to coupling with the 18 equivalent methyl protons. The chemical shift is expected in the range of δ 1.4–1.8 ppm.
-
Methyl Protons (CH₃, f): The 18 protons of the six methyl (CH₃) groups are also equivalent. They will appear as a large doublet due to coupling with the methine proton. This signal is typically found further upfield, around δ 1.0–1.2 ppm.[5]
Predicted ¹³C NMR Spectrum: Structural Confirmation
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
Azaindole Core Carbons (δ 100–150 ppm)
-
Pyrrole Ring Carbons (C2, C3): These carbons are expected to resonate in the typical range for pyrrole-like systems. C2 is generally more downfield than C3.
-
Pyridyl and Bridgehead Carbons (C3a, C4, C5, C6, C7a): The chemical shifts of these carbons are influenced by the nitrogen atom in the pyridine ring and the bromine substituent. The carbon directly attached to the bromine (C4) will have its signal shifted upfield due to the heavy atom effect and will likely appear around δ 110-120 ppm. The other carbons will appear in the aromatic region, with their precise shifts determined by the combined electronic effects of the substituents and the heteroatom.
TIPS Group Carbons (δ 10–20 ppm)
The TIPS group carbons appear in the aliphatic region of the spectrum.
-
Methine Carbons (CH): The three equivalent methine carbons will show a signal around δ 12–15 ppm.
-
Methyl Carbons (CH₃): The six equivalent methyl carbons will appear further upfield, typically around δ 17–19 ppm.
Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound.
Table 1: Predicted ¹H NMR Data
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| d | H6 | ~8.2 | Doublet (d) | ~5.0 (³J_H6-H5_) |
| a | H2 | ~7.5 | Doublet (d) | ~3.5 (³J_H2-H3_) |
| c | H5 | ~7.4 | Doublet (d) | ~5.0 (³J_H5-H6_) |
| b | H3 | ~6.6 | Doublet (d) | ~3.5 (³J_H3-H2_) |
| e | Si-CH | ~1.6 | Septet (sept) | ~7.5 (³J_CH-CH3_) |
| f | Si-CH-CH₃ | ~1.1 | Doublet (d) | ~7.5 (³J_CH3-CH_) |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 | ~148 |
| C7a | ~145 |
| C2 | ~130 |
| C3a | ~128 |
| C5 | ~122 |
| C3 | ~105 |
| C4 | ~115 |
| Si-CH-C H₃ | ~18 |
| Si-C H | ~13 |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is essential for unambiguous structural elucidation. The following protocol outlines a self-validating system for preparing and analyzing a sample of this compound.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified compound. The molecular weight is ~353 g/mol , so this amount provides a sufficient concentration (40-80 mM) for excellent signal-to-noise in both ¹H and ¹³C experiments on a modern spectrometer.[6]
-
Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial. Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.[7]
-
Transfer the homogeneous solution to a high-quality, clean 5 mm NMR tube.[8]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming leads to broad and distorted peaks.
-
For ¹H NMR:
-
Use a calibrated 90° pulse width to ensure uniform excitation across the spectrum.[9]
-
Set a relaxation delay (d1) of at least 1-2 seconds. For more quantitative results, a longer delay of 5 times the longest T₁ would be required.[9]
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C. The exact number will depend on the sample concentration and spectrometer sensitivity but may range from hundreds to thousands of scans.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm can be used, or internal tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals in the ¹H spectrum. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., the ratio of aromatic protons to TIPS protons).
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure, as detailed in the interpretation sections above. For complex aromatic systems, 2D NMR experiments like COSY can be used to definitively establish proton-proton coupling networks.[10]
-
Conclusion
The NMR spectrum of this compound is highly informative and allows for its unambiguous identification. The key diagnostic features are the characteristic set of four signals in the aromatic region, displaying coupling patterns consistent with the substituted azaindole core, and the distinct, high-intensity septet and doublet in the aliphatic region, which are the unmistakable signature of the triisopropylsilyl protecting group. By following the detailed experimental protocol provided, researchers can obtain high-quality NMR data, ensuring the structural integrity of this vital synthetic intermediate for its successful application in drug discovery and development programs.
References
- Canadian Journal of Chemistry. Azaindoles. Part II. The proton magnetic resonance spectra of 5-azaindoles. [Link]
- Georgia Institute of Technology.
- University of Colorado Boulder.
- PubMed Central (PMC).
- Wiley-VCH.
- Organomation.
- PubMed Central (PMC). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. [Link]
- Chemistry LibreTexts. 2.
- AIP Publishing.
- YouTube.
- YouTube. H NMR coupling and coupling constants. [Link]
- University of Wisconsin-Madison.
- Chemistry Stack Exchange. Identifying an extra NMR peak in silyl protection reaction. [Link]
- Chinese Journal of Chemistry. Synthesis of Azaindoles. [Link]
- Gelest. Silyl Groups. [Link]
- MDPI. The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. [Link]
- ResearchGate. 1 H(400 MHz) and 13 C (100MHz)
- PubMed Central (PMC). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. guidechem.com [guidechem.com]
- 4. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Introduction: The Structural Significance of Substituted 7-Azaindoles
An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
In the landscape of medicinal chemistry and drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure. Its resemblance to indole allows it to act as a bioisostere, interacting with a multitude of biological targets, while the integrated pyridine ring introduces unique hydrogen bonding capabilities and metabolic properties.[1] The functionalization of this core, for instance with a bromine atom at the 4-position, provides a crucial handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of vast chemical space.[2]
Protecting the pyrrolic nitrogen is a common and often necessary strategy in multi-step syntheses. The triisopropylsilyl (TIPS) group is a robust choice, offering significant steric bulk that directs reactivity and provides stability across a range of reaction conditions.[3] The precise structural confirmation of intermediates like this compound is paramount to the success of a synthetic campaign. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the primary analytical tool for this purpose, offering unambiguous, atom-level structural information.[4][5]
This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, explaining the causal factors behind the observed chemical shifts and coupling patterns from first principles and field experience.
Molecular Structure and Proton Environment Analysis
The first step in interpreting any NMR spectrum is a thorough analysis of the molecule's structure to identify electronically and magnetically distinct protons.
Caption: Logical structure of the 7-azaindole core with key protons labeled.
There are two distinct regions of interest in the 1H NMR spectrum:
-
The Aromatic Region (δ 6.5–8.5 ppm): This region contains signals from the four protons on the 7-azaindole core (H-2, H-3, H-5, and H-6).
-
The Aliphatic Region (δ 1.0–2.0 ppm): This region is dominated by the signals from the triisopropylsilyl (TIPS) protecting group.
Spectral Interpretation and Causality
The Aromatic Region: Unraveling the Heterocycle
The signals for the heterocyclic protons are influenced by the electron-withdrawing nitrogen atoms, the electron-donating effect of the silylated pyrrole nitrogen, and the inductive/mesomeric effects of the bromine substituent.
-
H-6 and H-5 (Pyridine Ring Protons): These two protons form a simple AX spin system and appear as a pair of doublets.
-
H-6: This proton is situated ortho to the pyridine nitrogen (N-7), placing it in a significantly deshielded environment. Its signal is expected to be the furthest downfield of the aromatic protons. For the parent 4-bromo-7-azaindole, this proton appears around δ 8.14 ppm.[6] The N-1 silylation is not expected to drastically alter this chemical shift.
-
H-5: This proton is meta to the pyridine nitrogen and coupled to H-6. It is also ortho to the strongly electron-withdrawing bromine atom at C-4, which will deshield it. Its signal is expected to appear downfield, coupled to H-6 with a typical aromatic coupling constant (3JHH) of ~5 Hz. In the parent compound, this signal is observed at δ 7.31 ppm.[6]
-
-
H-2 and H-3 (Pyrrole Ring Protons): These protons also form an AX spin system. Their chemical shifts are highly sensitive to the substituent on the pyrrole nitrogen, N-1.
-
H-2: Silylation at N-1 introduces a bulky, moderately electron-donating group, which tends to shift adjacent protons upfield relative to an N-H pyrrole but downfield relative to an N-alkyl pyrrole. Based on data for 1-(TIPS)pyrrole where the α-protons appear at δ 6.79 ppm, we can predict the H-2 signal to be in this region.[7]
-
H-3: This proton is coupled to H-2 (3JHH ≈ 3-4 Hz). Critically, it is positioned peri to the bromine atom at C-4. This through-space interaction causes significant deshielding. Therefore, the H-3 signal is expected to be shifted substantially downfield compared to H-2.
-
The Aliphatic Region: The Signature of the TIPS Group
The signals for the TIPS group are highly characteristic, though they can present with more complexity than expected from a first-order analysis.[3]
-
Methine Protons (-CH): The three methine protons of the isopropyl groups are chemically equivalent. Each is coupled to six methyl protons, which would predict a septet. However, when the chemical shift difference between the methine and methyl protons is comparable to the coupling constant, second-order effects can lead to a more complex multiplet.[8] For a TIPS group on a pyrrole nitrogen, this signal is typically found around δ 1.4-1.6 ppm.[7]
-
Methyl Protons (-CH3): The 18 methyl protons are equivalent and are coupled to the single methine proton, resulting in a strong doublet. This is often the most intense signal in the spectrum and is expected around δ 1.1 ppm.[7]
Predicted 1H NMR Data Summary
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl3.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H-6 | ~8.2 | Doublet (d) | 3JH6-H5 ≈ 5.1 | ortho to pyridine N-7; deshielded. |
| H-3 | ~7.5 | Doublet (d) | 3JH3-H2 ≈ 3.5 | peri to C-4 Bromo substituent; deshielded. |
| H-5 | ~7.3 | Doublet (d) | 3JH5-H6 ≈ 5.1 | ortho to C-4 Bromo substituent; deshielded. |
| H-2 | ~6.8 | Doublet (d) | 3JH2-H3 ≈ 3.5 | ortho to N-1 TIPS group. |
| TIPS-CH | ~1.5 | Multiplet (m) | 3JCH-CH3 ≈ 7.0 | Potential for second-order effects.[8] |
| TIPS-CH3 | ~1.1 | Doublet (d) | 3JCH3-CH ≈ 7.0 | Strong, characteristic signal.[7] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
A self-validating protocol is crucial for obtaining reproducible and high-quality 1H NMR data. The following methodology is recommended for a standard 400 MHz spectrometer.[4][9]
Workflow for NMR Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 7. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 1H NMR spectrum [chemicalbook.com]
- 8. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Introduction: The Significance of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of instrumentation, interpretation of spectral data, and the characteristic fragmentation pathways of this molecule. Our approach is grounded in established scientific principles to ensure both accuracy and practical applicability in a laboratory setting.
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole core is a recognized privileged scaffold, appearing in numerous biologically active molecules, including kinase inhibitors.[1][2] The bromine atom at the 4-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, while the triisopropylsilyl (TIPS) group protects the indole nitrogen, enhancing solubility in organic solvents and enabling specific chemical transformations.[3][4]
Accurate characterization of this molecule and its derivatives is paramount during the synthesis and drug discovery process. Mass spectrometry (MS) stands out as a primary analytical tool, offering unparalleled sensitivity and structural information from minimal sample amounts. This guide elucidates the mass spectrometric behavior of this specific compound, providing a predictive framework for its analysis.
Experimental Design: Acquiring High-Quality Mass Spectra
The choice of experimental parameters is critical for obtaining meaningful data. The lability of the silicon-nitrogen bond and the desire to observe the intact molecular ion dictate the optimal analytical approach.
Ionization Technique: Electrospray Ionization (ESI)
For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method. Unlike harsher techniques like Electron Ionization (EI), ESI is a soft ionization method that typically imparts minimal internal energy to the analyte. This preserves the intact molecule, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. This is crucial for confirming the molecular weight and elemental composition. The basic nitrogen atom in the pyridine ring of the azaindole core is readily protonated in the positive ion mode.
Mass Analyzer: Time-of-Flight (TOF)
High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination. A Time-of-Flight (TOF) or Orbitrap mass analyzer, capable of mass accuracy below 5 ppm, can differentiate between compounds with the same nominal mass but different elemental compositions.[5] This is particularly important in complex reaction mixtures or metabolite identification studies.
Experimental Protocol: UPLC-HRMS
A typical workflow involves coupling Ultra-Performance Liquid Chromatography (UPLC) to a high-resolution mass spectrometer. This allows for the separation of the target analyte from impurities before detection.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
System: Waters ACQUITY UPLC I-Class or equivalent.[1]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes to elute the compound.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer Conditions (ESI+):
-
System: Q-TOF or Orbitrap-based mass spectrometer.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 1.0–3.0 kV.
-
Cone Voltage: 30 V. A moderate voltage is chosen to facilitate ion transfer while minimizing unwanted in-source fragmentation.
-
Desolvation Temperature: 450–550°C.
-
Source Temperature: 120–150°C.
-
Acquisition Mode: Full scan from m/z 50–1000. For fragmentation data, tandem MS (MS/MS) analysis is performed by selecting the precursor ion and applying collision energy.
-
Collision Gas: Argon.
-
Caption: Experimental workflow for LC-HRMS analysis.
Interpreting the Mass Spectrum
The mass spectrum of this compound provides a wealth of structural information. The key is to systematically analyze the molecular ion and its subsequent fragmentation products.
The Molecular Ion: A Tale of Two Isotopes
The most defining characteristic of the molecular ion peak is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance (50.7% and 49.3%, respectively).[5][6] This results in two distinct peaks for the molecular ion, separated by 2 Da, with nearly equal intensity. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the ion.[7]
| Parameter | Value (containing ⁷⁹Br) | Value (containing ⁸¹Br) |
| Molecular Formula | C₁₆H₂₅BrN₂Si | C₁₆H₂₅BrN₂Si |
| Nominal Mass | 352 | 354 |
| Monoisotopic Mass | 352.1049 | 354.1028 |
| [M+H]⁺ (Protonated) | 353.1127 | 355.1107 |
| Table 1: Calculated mass data for the isotopic molecular ions of this compound. |
Primary Fragmentation: The Labile TIPS Group
The triisopropylsilyl (TIPS) protecting group is designed for stability during synthesis but is often labile under mass spectrometric conditions. The Si-N bond is a primary site of fragmentation.
Loss of an Isopropyl Radical: The most common initial fragmentation event for trialkylsilyl groups is the loss of an alkyl radical.[8] For the TIPS group, this involves the cleavage of a silicon-carbon bond, resulting in the loss of an isopropyl radical (•C₃H₇), a neutral loss of 43 Da. This produces a stable, even-electron silylium ion.
-
[M+H - C₃H₇]⁺: This fragment is expected to be a prominent peak in the MS/MS spectrum.
Loss of Propene: A secondary fragmentation pathway involves a rearrangement reaction leading to the elimination of a neutral propene molecule (C₃H₆), a loss of 42 Da.
-
[M+H - C₃H₆]⁺: This pathway often occurs alongside the loss of the alkyl radical.
Complete Loss of the TIPS Group: Cleavage of the Si-N bond results in the loss of the entire protecting group, yielding the protonated 4-bromo-7-azaindole core. This corresponds to a neutral loss of the TIPS group minus one hydrogen, which remains on the nitrogen ([M+H - C₉H₂₀Si]⁺), or more simply, the generation of the ion corresponding to the unprotected azaindole. The resulting ion is that of protonated 4-bromo-7-azaindole.
-
[C₇H₅BrN₂ + H]⁺: This fragment at m/z 197/199 is a key diagnostic ion, confirming the identity of the core structure.[9]
Fragmentation Diagram and Summary Table
The relationships between these fragments can be visualized using a fragmentation diagram.
Caption: Predicted fragmentation pathway of the title compound.
The following table summarizes the key predicted ions, which serve as a reference for spectral interpretation.
| Proposed Fragment Ion | Calculated m/z (⁷⁹Br / ⁸¹Br) | Neutral Loss | Description |
| [M+H]⁺ | 353.1127 / 355.1107 | - | Protonated Molecular Ion |
| [M+H - C₃H₇]⁺ | 310.0638 / 312.0617 | •C₃H₇ | Loss of an isopropyl radical from the TIPS group. |
| [M+H - C₃H₆]⁺ | 311.0716 / 313.0695 | C₃H₆ | Loss of propene from the TIPS group via rearrangement. |
| [C₇H₆BrN₂]⁺ | 196.9763 / 198.9742 | C₉H₂₀Si | Cleavage of the Si-N bond, loss of the TIPS group. |
| [C₇H₆N₂]⁺ | 118.0553 | Br• | Loss of a bromine radical from the azaindole core. |
| Table 2: Summary of predicted key fragment ions for this compound in positive ESI mode. |
Conclusion
The mass spectrometric analysis of this compound is a powerful method for its unequivocal identification and structural characterization. By employing soft ionization techniques like ESI coupled with high-resolution mass analysis, detailed information can be obtained. The interpretation of the resulting spectrum is systematic, relying on two key features: the characteristic M/M+2 isotopic pattern confirming the presence of bromine, and the predictable fragmentation pathways dominated by the loss of the labile triisopropylsilyl protecting group. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze this important class of molecules, ensuring data integrity in the rigorous process of drug discovery and development.
References
- ResearchGate. (n.d.). Mass spectrum of compound 1 Analysis of the fragmentation spectrum of the silylated compound. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Retrieved from a URL provided by the grounding tool.
- Engebretsen, K. M., et al. (2016). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.
- De Rycker, M., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Omega.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). Retrieved from a URL provided by the grounding tool.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Proposed fragmentation pathways of silylated compounds VII–IX. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). Mass Spectrometry Analysis of Novel 4-Azaindole Compounds: Application Notes and Protocols. Retrieved from a URL provided by the grounding tool.
- Chemistry LibreTexts. (2021).
- National Institutes of Health. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
- Chemistry LibreTexts. (2022). Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asdlib.org [asdlib.org]
- 7. youtube.com [youtube.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
Part 1: Theoretical FT-IR Spectral Analysis and Structural Correlation
An In-Depth Technical Guide to the FT-IR Spectrum of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Abstract: this compound is a significant heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other bioactive molecules.[1][2] As with any high-value synthetic intermediate, unambiguous structural confirmation and purity assessment are critical. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the molecular identity of this compound by probing its specific covalent bond vibrations. This guide provides a detailed theoretical analysis of the expected FT-IR spectrum, a validated experimental protocol for data acquisition, and a comprehensive guide to spectral interpretation for researchers, scientists, and drug development professionals.
The FT-IR spectrum of this compound is a composite of the vibrational modes of its three primary structural components: the 7-azaindole core, the triisopropylsilyl (TIPS) protecting group, and the bromo-substituent. Understanding the expected absorptions from each part is key to a successful interpretation.
1.1 The Triisopropylsilyl (TIPS) Group Vibrations (High Wavenumber Region)
The TIPS group is the largest structural feature and will dominate the C-H stretching region of the spectrum. Organosilicon compounds have well-characterized spectral features.[3]
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): This region will contain some of the most intense peaks in the spectrum. Expect multiple strong, sharp bands corresponding to the asymmetric and symmetric stretching of the methyl (CH₃) and methine (C-H) groups of the isopropyl substituents.[4] Typically, CH₃ asymmetric stretches appear around 2960 cm⁻¹, symmetric stretches around 2870 cm⁻¹, and CH₂/CH stretches fall in between.[4]
-
Aliphatic C-H Bending (1470-1350 cm⁻¹): The fingerprint region will show distinct bending (scissoring and rocking) vibrations for the C-H bonds of the TIPS group. A characteristic doublet for the gem-dimethyl structure of the isopropyl group is expected around 1385 cm⁻¹ and 1370 cm⁻¹.[5][6]
1.2 The 7-Azaindole Core Vibrations (Aromatic and Fingerprint Regions)
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core gives rise to a series of characteristic peaks.[7] Its spectrum is a hybrid of pyrrole and pyridine vibrations.[8]
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.[9]
-
Aromatic C=C and C=N Ring Stretching (1600-1400 cm⁻¹): The vibrations of the fused pyridine and pyrrole rings will produce a series of sharp, medium-to-strong intensity bands in this region. These are highly diagnostic for the heterocyclic core. For comparison, indole itself shows strong aromatic C=C stretching at 1577 and 1508 cm⁻¹.[10]
-
Absence of N-H Stretching: A key feature for confirming the successful silylation at the N-1 position is the complete absence of the N-H stretching band, which typically appears as a broad peak between 3500-3250 cm⁻¹ in unprotected 7-azaindole.[10]
1.3 Substituent Vibrations (Fingerprint Region)
The vibrations of the bonds connecting the substituents to the azaindole ring are found in the lower frequency "fingerprint" region.
-
Si-C Stretching (1250 cm⁻¹ and below): Vibrations associated with the silicon-carbon bonds of the TIPS group typically appear in the fingerprint region. A strong band around 1250 cm⁻¹ is often attributed to the Si-CH₃ symmetric deformation.
-
C-Br Stretching (below 700 cm⁻¹): The carbon-bromine stretching vibration is expected to be a medium to strong intensity band in the far-infrared region, typically found between 690-515 cm⁻¹.[11] Its exact position can be influenced by the aromatic system to which it is attached.
Summary of Expected Vibrational Frequencies
The following table summarizes the anticipated key absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Associated Functional Group |
| ~3080 - 3020 | Weak | Aromatic C-H Stretch | 7-Azaindole Ring |
| ~2960 - 2860 | Strong | Aliphatic C-H Stretch | Triisopropylsilyl (TIPS) Group |
| ~1600 - 1450 | Medium | C=C and C=N Ring Stretch | 7-Azaindole Ring |
| ~1465 | Medium | Aliphatic C-H Bend (Scissoring) | TIPS Group (CH₃ and CH) |
| ~1385 & ~1370 | Medium | Aliphatic C-H Bend (gem-dimethyl) | TIPS Group |
| ~1250 | Medium | Si-C Stretch / CH₃ Rock | TIPS Group |
| ~1100 - 1000 | Strong | C-N Stretch / Ring Vibrations | 7-Azaindole Core |
| Below 700 | Medium | C-Br Stretch | Bromo-substituent |
Part 2: Validated Experimental Protocol for FT-IR Spectrum Acquisition
This protocol describes a self-validating system for obtaining a high-quality, reproducible FT-IR spectrum of this compound, which is reported to be an oil at room temperature.[12][13]
Methodology: Attenuated Total Reflectance (ATR)
ATR is the preferred method for an oily liquid as it requires minimal sample preparation, no solvents, and provides excellent sample-to-sample reproducibility.
2.1 Instrumentation & Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector, capable of scanning from 4000 to 400 cm⁻¹.
-
ATR Accessory: A single-reflection diamond ATR accessory.
-
Sample: this compound.
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free laboratory wipes.
2.2 Step-by-Step Protocol
-
System Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Meticulously clean the surface of the diamond ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry. The causality here is critical: any residue from previous samples or cleaning solvents will appear in the spectrum, compromising the data's integrity.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere and the ATR crystal itself) and is essential for data accuracy, as it will be mathematically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a single, small drop (approximately 1-2 µL) of the this compound oil directly onto the center of the ATR crystal. The sample must completely cover the crystal surface to ensure a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum. Apply an automatic baseline correction if necessary to ensure the baseline is flat at non-absorbing regions.
-
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using isopropanol and lint-free wipes as described in step 2 to prepare the instrument for the next user.
Experimental Workflow Diagram
Caption: Experimental workflow for FT-IR data acquisition using ATR.
Part 3: Spectral Interpretation and Structural Verification
Interpreting the spectrum involves assigning the observed absorption bands to the specific molecular vibrations predicted in Part 1. This process confirms the presence of all key functional groups and, by extension, the identity of the molecule.
The spectrum should be analyzed in a systematic way:
-
High-Wavenumber Region (>2800 cm⁻¹): Look for the strong, sharp peaks between 2960-2860 cm⁻¹ confirming the TIPS group's aliphatic C-H bonds. Check for the weaker, sharp aromatic C-H stretches above 3000 cm⁻¹. Crucially, verify the absence of any broad N-H or O-H bands above 3100 cm⁻¹.
-
Mid-Wavenumber "Functional Group" Region (2800-1300 cm⁻¹): Identify the series of peaks between 1600-1450 cm⁻¹, which are diagnostic for the 7-azaindole aromatic core. Locate the characteristic C-H bending modes of the TIPS group, especially the doublet near 1380 cm⁻¹.
-
Low-Wavenumber "Fingerprint" Region (<1300 cm⁻¹): This complex region contains numerous overlapping peaks. While difficult to assign individually, the overall pattern is unique to the molecule. Key signals to look for include strong C-N vibrations and the C-Br stretch at the low end of the spectrum.
Structure-Spectrum Correlation Diagram
This diagram illustrates the logical relationship between the molecular structure and the primary regions of the FT-IR spectrum.
Caption: Correlation between molecular components and FT-IR spectral regions.
By cross-referencing the observed peaks with the expected frequencies outlined in the summary table, a researcher can confidently confirm the identity and structural integrity of this compound, ensuring its suitability for downstream applications in drug discovery and development.
References
- M. J. Nowak, L. Lapinski, J. Fulara, A. Les, and L. Adamowicz, "Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment," Journal of the Chemical Society, Faraday Transactions, 1993. [URL: https://pubs.rsc.org/en/content/articlelanding/1993/ft/ft9938901171]
- Guidechem, "What are the Applications of 4-Bromo-7-Azaindole in Organic Synthesis?," Guidechem, N.D. [URL: https://www.guidechem.com/news/what-are-the-applications-of-4-bromo-7-azaindole-in-organic-synthesis-1000216.html]
- ChemicalBook, "7-Azaindole (271-63-6) IR Spectrum," ChemicalBook, N.D. [URL: https://www.chemicalbook.com/spectrum/271-63-6_IR.htm]
- ChemicalBook, "4-Bromo-7-azaindole synthesis," ChemicalBook, N.D. [URL: https://www.chemicalbook.com/synthesis/348640-06-2.htm]
- SpectraBase, "3-Nitro-7-azaindole - Optional[ATR-IR] - Spectrum," SpectraBase, N.D. [URL: https://spectrabase.com/spectrum/3VuZlom4xm]
- University of Colorado Boulder, "Table of Characteristic IR Absorptions," University of Colorado Boulder Department of Chemistry, N.D. [URL: https://www.colorado.
- M. C. de la Fuente, et al., "Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling," Molecules, 2017. [URL: https://www.mdpi.com/1420-3049/22/8/1349]
- SpectraBase, "(Z)-6-(Triisopropylsilyl)hex-3-en-5-yn-1-ol - Optional[FTIR] - Spectrum," SpectraBase, N.D. [URL: https://spectrabase.com/spectrum/8u2y7Lom4xN]
- ChemicalBook, "What is 4-Bromo-7-azaindole?," ChemicalBook, N.D. [URL: https://www.chemicalbook.
- ResearchGate, "FT-IR spectrum of control indole," ResearchGate, 2018. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-control-indole_fig6_327116132]
- European Patent Office, "SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES," EPO, 2010. [URL: https://data.epo.org/publication-server/document?i=EP1633750B1&pn=EP1633750&ki=B1&cc=EP]
- Parchem, "this compound (Cas 640735-24-6)," Parchem, N.D. [URL: https://www.parchem.com/chemical-supplier-distributor/4-Bromo-1-(triisopropylsilyl)-7-azaindole-08272.aspx]
- J&K Scientific, "this compound," J&K Scientific, N.D. [URL: https://www.jk-scientific.com/467370.html]
- S. Kim, et al., "Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments," Molecules, 2019. [URL: https://www.mdpi.com/1420-3049/24/7/1420]
- D. P. Chong, "Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles," Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/5/1443]
- University of California, Santa Cruz, "IR Tables, UCSC," UCSC Chemistry, N.D. [URL: https://chemistry.ucsc.
- Chem-Impex, "4-Bromo-7-azaindole," Chem-Impex, N.D. [URL: https://www.chemimpex.com/products/08272]
- ChemicalBook, "4-Bromo-7-azaindole: properties, applications and safety," ChemicalBook, 2023. [URL: https://www.chemicalbook.
- Sigma-Aldrich, "4-Bromo-7-azaindole 96," Sigma-Aldrich, N.D. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/703451]
- Sigma-Aldrich, "7-Azaindole 98," Sigma-Aldrich, N.D. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a95502]
- Dr. S. A. Gharde, "The features of IR spectrum," SlideShare, N.D. [URL: https://www.slideshare.
- Michigan State University, "IR Chart," MSU Department of Chemistry, N.D. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irchart.htm]
- University of Illinois Urbana-Champaign, "IR Lecture Notes," UIUC Chemistry, N.D. [URL: https://organicchemistry.sites.acs.org/functionalgroup/ir/IR_lectureNotes.pdf]
- SpectraBase, "4-TRIISOPROPYLSILYL-2-FLUORO-3-BUTYN-1-OL - Optional[FTIR] - Spectrum," SpectraBase, N.D. [URL: https://spectrabase.com/spectrum/3vrvXvAmnSo]
- J. R. Carney and T. S. Zwier, "High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex," The Journal of Chemical Physics, 2005. [URL: https://pubs.aip.org/aip/jcp/article/123/9/094306/778641/High-resolution-electronic-spectra-of-7-azaindole]
- Y. Wang, et al., "Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction," PubMed Central, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10504781/]
- Thermo Fisher Scientific, "Aldrich FT-IR Collection Edition II," Thermo Fisher Scientific, 2007. [URL: https://assets.thermofisher.com/TFS-Assets/MSD/Specification-Sheets/Aldrich-FT-IR-Collection-Ed-II-Library-Listing.pdf]
- ResearchGate, "FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer...," ResearchGate, N.D. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-a-4-aq-1-indole-2-polyindole-3-and-copolymer-4-and-b-FTIR_fig4_338787037]
- Gelest, Inc., "INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS," Gelest, N.D. [URL: https://www.gelest.com/wp-content/uploads/2017/08/IR-Analysis-of-Organosilicon-Compounds.pdf]
- ResearchGate, "The FTIR spectrum for Pyrrole," ResearchGate, N.D. [URL: https://www.researchgate.net/figure/The-FTIR-spectrum-for-Pyrrole_tbl2_264858547]
- SpectraBase, "7-Azaindole-3-carboxaldeyde - Optional[ATR-IR] - Spectrum," SpectraBase, N.D. [URL: https://spectrabase.com/spectrum/7sEo3rAUdyM]
- Chemistry LibreTexts, "Infrared Spectroscopy Absorption Table," Chemistry LibreTexts, 2023. [URL: https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Parameters/Infrared_Spectroscopy_Absorption_Table]
- ChemicalBook, "4-Bromoaniline(106-40-1) IR Spectrum," ChemicalBook, N.D. [URL: https://www.chemicalbook.com/spectrum/106-40-1_IR.htm]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7-Azaindole 98 271-63-6 [sigmaaldrich.com]
- 8. Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Page loading... [wap.guidechem.com]
- 13. What is 4-Bromo-7-azaindole?_Chemicalbook [chemicalbook.com]
stability of the triisopropylsilyl protecting group on 7-azaindole
An In-depth Technical Guide to the Stability of the Triisopropylsilyl (TIPS) Protecting Group on 7-Azaindole
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics.[1][2][3][4] Its synthesis and functionalization often necessitate the protection of the pyrrolic N-H moiety to prevent unwanted side reactions and direct reactivity. The triisopropylsilyl (TIPS) group is a robust choice for this purpose, offering a unique stability profile critical for complex, multi-step synthetic campaigns. This guide provides a comprehensive analysis of the stability of the N-TIPS protected 7-azaindole, detailing its resilience to acidic and basic conditions, its orthogonality with other common protecting groups, and field-proven protocols for its installation and removal. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this protection strategy in their synthetic endeavors.
Introduction: The Strategic Imperative for N-Protection of 7-Azaindole
The 7-azaindole core, a bioisostere of indole, presents unique synthetic challenges. The pyrrolic N-H proton is acidic and can interfere with a wide range of reactions, including metal-catalyzed cross-couplings, lithiations, and reactions involving strong bases or electrophiles.[5][6] The introduction of a protecting group is therefore not merely a tactical step but a strategic necessity to ensure chemoselectivity and high yields.[7][8][9]
Among the plethora of available protecting groups, silyl ethers are workhorses of modern organic synthesis.[10] The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[11] The triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, is significantly more sterically hindered than more common silyl groups like tert-butyldimethylsilyl (TBS). This steric shield makes the N-Si bond in N-TIPS-7-azaindole exceptionally robust, rendering it stable to a broad spectrum of reaction conditions that would readily cleave less hindered silyl groups.[10][11]
The Physicochemical Context: N-H Acidity of 7-Azaindole
The decision to protect the 7-azaindole nitrogen and the stability of the resulting protected compound are intrinsically linked to the acidity of the N-H bond. The pKa of 7-azaindole is reported with some variability in predictive models, with values around 7.7 to 10.7.[1][12] Calculated values for substituted 7-azaindoles have been reported to be as low as 3.67, indicating a significantly acidic proton compared to indole itself.[13] This heightened acidity, influenced by the electron-withdrawing pyridine ring, facilitates deprotonation and subsequent silylation. It also implies that the resulting N-Si bond's stability will be a critical consideration, as the 7-azaindole anion is a relatively stable leaving group.
Installation of the TIPS Group on 7-Azaindole
The protection of 7-azaindole with a TIPS group is a reliable and high-yielding transformation. The protocol relies on the initial deprotonation of the acidic N-H proton with a strong, non-nucleophilic base, followed by quenching the resulting anion with triisopropylsilyl chloride (TIPSCl).
Experimental Protocol: N-TIPS Protection of 7-Azaindole
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous 7-azaindole (1.0 eq).
-
Solvent Addition: Dissolve the 7-azaindole in a suitable anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality Note: NaH is chosen for its non-nucleophilic nature and the irreversible deprotonation, driven by the formation of H₂ gas. Using the base at 0 °C controls the initial exothermic reaction.
-
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the 7-azaindole anion.
-
Silylation: Cool the solution back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise via syringe.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-TIPS-7-azaindole.
Workflow Diagram: N-TIPS Protection
Caption: Workflow for the N-protection of 7-azaindole with TIPSCl.
The Stability Profile: A Quantitative and Qualitative Assessment
The utility of a protecting group is defined by its stability under a range of conditions and its selective lability. The N-TIPS-7-azaindole excels in this regard, providing a robust shield that can withstand numerous synthetic transformations.
Stability Under Acidic Conditions
The N-Si bond in N-TIPS-7-azaindole is remarkably stable to acidic conditions, a direct consequence of the steric hindrance provided by the isopropyl groups. This stability is crucial for reactions that require acidic catalysis or generate acidic byproducts.
-
Mechanism of Cleavage: Acid-catalyzed cleavage of silyl ethers proceeds by protonation of the nitrogen atom, enhancing its leaving group ability, followed by nucleophilic attack on the silicon atom.[11] The bulky TIPS group sterically hinders this nucleophilic attack, dramatically slowing the rate of cleavage compared to smaller silyl groups.[11]
-
Orthogonality: This high stability allows for the selective deprotection of other acid-labile groups (e.g., Boc, Trityl, THP, TBS) while the N-TIPS group remains intact.[7][11][14]
| Reagent/Condition | Stability of N-TIPS Group | Reference/Comment |
| Acetic Acid (AcOH) in THF/H₂O | Stable | Standard conditions for TBS or acetal cleavage. |
| Trifluoroacetic Acid (TFA) | Stable (at RT) | Commonly used for Boc deprotection. |
| Pyridinium p-toluenesulfonate (PPTS) | Stable | Mild acid catalyst used for TES or THP cleavage.[15] |
| 1M Hydrochloric Acid (HCl) | Slow Cleavage / Labile | Forcing conditions may lead to cleavage.[11] |
| Hydrogen Fluoride (HF) complex | Labile | HF is a potent reagent for silyl ether cleavage. |
Stability Under Basic and Nucleophilic Conditions
The N-TIPS bond is highly resistant to a wide array of basic and nucleophilic conditions, making it an ideal choice for transformations involving organometallics, saponifications, and other base-mediated reactions.
-
Metal-Catalyzed Cross-Coupling: Conditions for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, which often involve bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, are well tolerated. Protecting the N-H is often essential for these reactions to prevent catalyst deactivation or side reactions.[16]
-
Organometallic Reagents: The N-TIPS group is stable to organolithium reagents (e.g., n-BuLi, s-BuLi, LDA) at low temperatures, which is critical for directed ortho-metalation (DoM) or halogen-metal exchange reactions.
-
Hydrolytic Conditions: It is completely stable to aqueous base (e.g., NaOH, LiOH) used for ester saponification. A tosyl group on a 7-azaindole has been shown to be removed with 2M NaOH at 150 °C, conditions under which the N-TIPS group would be expected to be fully stable.[16]
| Reagent/Condition | Stability of N-TIPS Group | Reference/Comment |
| NaOH, KOH, LiOH (aq.) | Stable | Standard ester saponification conditions.[16] |
| K₂CO₃, Cs₂CO₃ in Dioxane/H₂O | Stable | Common conditions for Suzuki coupling.[16] |
| n-BuLi, LDA in THF, -78 °C | Stable | Conditions for lithiation/metalation. |
| DBU, Et₃N | Stable | Non-nucleophilic organic bases. |
| Hydrazine (NH₂NH₂) | Stable | Used for phthalimide deprotection. |
Deprotection of N-TIPS-7-Azaindole
The removal of the TIPS group is most effectively and cleanly achieved using a fluoride ion source. The high affinity of fluoride for silicon (Si-F bond energy is ~142 kcal/mol) is the driving force for this deprotection.[7]
Experimental Protocol: Fluoride-Mediated Deprotection
-
Preparation: Dissolve the N-TIPS-7-azaindole (1.0 eq) in anhydrous THF in a plastic vial or Teflon flask.
-
Causality Note: Glass containers should be avoided if using HF-based reagents, although they are generally acceptable for short reactions with TBAF.
-
-
Reagent Addition: Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) dropwise at room temperature.
-
Causality Note: TBAF is the most common fluoride source due to its high solubility in organic solvents. An excess is used to drive the reaction to completion. For particularly stubborn cases, gentle heating (40-50 °C) may be required.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Deprotection of a TIPS group is significantly slower than a TBS group and may take several hours.[7][11]
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude 7-azaindole can be purified by column chromatography or recrystallization.
Alternative Deprotection Reagents
-
HF•Pyridine: A highly effective but more hazardous reagent. Typically used in THF or acetonitrile.
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): An anhydrous source of fluoride, useful for base-sensitive substrates.
-
Cesium Fluoride (CsF): A milder, heterogeneous source of fluoride, often used in DMF at elevated temperatures.
Workflow Diagram: N-TIPS Deprotection
Caption: Workflow for the fluoride-mediated deprotection of N-TIPS-7-azaindole.
Application in a Multi-Step Synthetic Context
The strategic value of the N-TIPS group is best illustrated in a synthetic sequence requiring functionalization of the 7-azaindole core. Consider a common synthetic operation: the selective functionalization at the C3 and C5 positions, which often requires robust protection of the N-H position.[16]
Illustrative Synthetic Sequence
A hypothetical but representative sequence might involve an initial iodination at the C3 position, followed by a Suzuki cross-coupling at a pre-functionalized C5 position.
Caption: A synthetic route enabled by the robust N-TIPS protecting group.
In this sequence, the N-TIPS group demonstrates its key attributes:
-
Facile Introduction: It is installed cleanly at the beginning of the sequence.
-
Stability to Electrophilic Halogenation: It endures the N-iodosuccinimide (NIS) used for iodination.
-
Stability to Cross-Coupling: It remains intact during the basic, palladium-catalyzed Suzuki reaction.
-
Selective Removal: It is cleaved at the final step under mild, fluoride-mediated conditions that do not affect the rest of the molecule.
Conclusion
The triisopropylsilyl (TIPS) group serves as a superior N-H protecting group for the 7-azaindole scaffold. Its significant steric bulk confers exceptional stability towards a wide range of acidic, basic, and nucleophilic reagents, making it an invaluable tool for complex, multi-step syntheses. This stability provides a wide window of orthogonality, allowing for the selective manipulation of other functional groups and the use of other, more labile protecting groups.[9][11][17] While its installation requires a strong base and its removal necessitates specific fluoride-based reagents, these protocols are reliable and well-established. For the medicinal or process chemist, mastering the use of the N-TIPS-7-azaindole synthon unlocks a broader range of synthetic possibilities, enabling the efficient construction of highly functionalized and novel therapeutic agents.
References
- A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions - Benchchem. (n.d.).
- 7-Azaindole CAS#: 271-63-6 - ChemicalBook. (n.d.).
- Ryu, H., Pudasaini, B., Cho, D., Hong, S., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10183–10192.
- Nagy, L., Káncz, A., Ilkei, T., Mucsi, Z., & Mátyus, P. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(1), 163.
- Damien, G., & Jean-Charles, L. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495.
- Guillarme, S., & Laronze, J. Y. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
- Ryu, H., Pudasaini, B., Cho, D., Hong, S., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh(III)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. RSC Publishing.
- 7-Azaindole - LookChem. (n.d.).
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Wikipedia. (n.d.). Protecting group.
- Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). - ResearchGate. (n.d.).
- Wang, B., Wu, H., & Yu, J. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 27(23), 8527.
- Stern, A. G., & Sammakia, T. (2015). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 80(17), 8847–8861.
- Wipf Group. (2007, September 4). The Heterocyclic Chemistry of Azaindoles.
- Carey & Sundberg. (n.d.). PROTECTING GROUPS.
- Ready Lab - UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
- WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection.
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
- Pedersen, M., Tungen, J. E., Nerdal, W., & Hansen, T. V. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(8), 13815–13830.
- Collum, D. B., & McNeil, A. J. (2005). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 127(47), 16630–16637.
- Synthesis of Azaindoles. (n.d.).
- Gillespie, J. R., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 61(4), 1596–1607.
- Curran, D. P., & Zhang, Q. (2007). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Arkivoc, 2008(3), 123-137.
- de la Fuente, A., et al. (2013). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 78(10), 4804–4815.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Reddy, B. V. S., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(10), 1434–1437.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Chen, K., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 9(5), 1361-1367.
- Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599.
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF - ResearchGate. (n.d.).
Sources
- 1. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lookchem.com [lookchem.com]
- 13. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
role of 4-Bromo-1-(triisopropylsilyl)-7-azaindole in medicinal chemistry
An In-depth Technical Guide to the Role of 4-Bromo-1-(triisopropylsilyl)-7-azaindole in Medicinal Chemistry
Authored by a Senior Application Scientist
The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its ability to act as a bioisostere for purines and indoles, and critically, as a hinge-binding moiety in a multitude of kinase inhibitors. This technical guide delves into the specific and strategic role of a key derivative, This compound . We will explore the rationale behind its design, its synthesis, and its pivotal function as a versatile intermediate that enables the construction of complex, biologically active molecules. Through an examination of its reactivity in palladium-catalyzed cross-coupling reactions and its application in the synthesis of targeted therapeutics, this guide will illuminate why this particular building block has become indispensable for researchers, scientists, and drug development professionals.
The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of contemporary drug design. Its significance stems from several key properties:
-
Bioisosterism: The 7-azaindole nucleus is structurally bioisosteric with the purine system found in ATP and the endogenous indole scaffold. This mimicry allows it to effectively compete for binding sites on biological targets.[1]
-
Privileged Hinge-Binding Motif: In the context of protein kinase inhibition, the 7-azaindole core is exceptionally effective. The pyridine nitrogen (at position 7) and the pyrrole N-H group (at position 1) can form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of adenine.[1][2] This bidentate interaction provides a strong anchor for inhibitors, leading to high potency. Vemurafenib, an FDA-approved BRAF kinase inhibitor, famously leverages this interaction.[1][2]
-
Modulation of Physicochemical Properties: The introduction of the pyridine nitrogen atom alters the electronic properties, pKa, and solubility profile compared to a standard indole, offering medicinal chemists a tool to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[1][3]
The strategic functionalization of this core is paramount. This is where This compound emerges as a superior chemical tool. The molecule is intelligently designed with two key features that facilitate controlled, regioselective synthesis: a reactive handle (the 4-bromo group) and a robust protecting group (the 1-triisopropylsilyl moiety).
Synthesis and Rationale of this compound
The synthesis of this key intermediate is a straightforward but critical process designed to prepare the 7-azaindole core for subsequent diversification. The rationale behind each step underscores its utility in complex synthetic campaigns.
The "Why": Causality Behind the Synthetic Design
-
Why Protect the Pyrrole Nitrogen? The N-H proton of the 7-azaindole is acidic (pKa ≈ 16-17) and will interfere with many organometallic reactions, particularly those involving strong bases or metal catalysts. Unprotected, it can lead to undesired side reactions, deactivation of catalysts, or lack of regioselectivity.[4] Protection is mandatory for controlled functionalization.
-
Why the Triisopropylsilyl (TIPS) Group? The choice of protecting group is not arbitrary. The TIPS group offers a compelling balance of features:
-
Steric Bulk: Its large size provides excellent steric hindrance, preventing unwanted reactions at the nitrogen position.[5]
-
Robustness: It is significantly more stable to a wide range of reaction conditions (including mildly acidic or basic media and many organometallic reagents) than smaller silyl groups like trimethylsilyl (TMS).[6]
-
Orthogonal Removal: Despite its stability, the TIPS group can be cleanly removed under specific conditions, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF), without disturbing other functional groups in the molecule.[5][6]
-
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system for generating the title compound with high purity and yield, essential for downstream applications.
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Triisopropylsilyl chloride (TIPSCl) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Gas evolution (H₂) will be observed.
-
Allow the mixture to stir at 0 °C for 15-20 minutes, during which time the sodium salt of the azaindole will form.
-
Add triisopropylsilyl chloride dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by cooling back to 0 °C and slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield this compound as a pure product.[7]
Caption: Synthetic workflow for the preparation of the target intermediate.
The Core Application: A Hub for Palladium-Catalyzed Diversification
The primary role of this compound is to serve as a versatile platform for introducing molecular complexity at the C4-position. The carbon-bromine bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are the workhorse transformations of modern medicinal chemistry.[8][9]
| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | Boronic Acid / Ester | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Buchwald-Hartwig | Amine / Amide | C-N | Pd₂(dba)₃ / Xantphos, BINAP |
| Sonogashira | Terminal Alkyne | C-C (sp) | Pd(PPh₃)₄ / CuI |
| Stille | Organostannane | C-C | Pd(PPh₃)₂Cl₂ |
| Heck | Alkene | C-C (sp²) | Pd(OAc)₂ |
Table 1: Key cross-coupling reactions enabled by the 4-bromo substituent.
The TIPS group ensures these reactions proceed with high fidelity at the C4 position. Without it, competing N-arylation or other side reactions would significantly complicate the synthesis and reduce yields.[4]
Caption: Diversification pathways from the central intermediate.
Case Study: A Critical Precursor for BRAF Kinase Inhibitors
The development of potent and selective kinase inhibitors for oncology is a major focus of drug discovery. The MAPK/ERK signaling pathway is frequently dysregulated in cancer, often due to mutations in the BRAF kinase.[10] Drugs like Vemurafenib and Dabrafenib are potent inhibitors of the BRAF V600E mutant protein and are approved for treating metastatic melanoma.[1][10]
The synthesis of these complex molecules relies heavily on the 4-substituted-7-azaindole core. This compound serves as a key precursor for installing the necessary side chains. For example, the synthesis of Vemurafenib involves coupling a complex aryl group at the C4 position of the azaindole ring.[11][12] Using the TIPS-protected intermediate ensures that this crucial C-C bond formation occurs efficiently, after which the TIPS group is removed in a later step.
Caption: The MAPK/ERK pathway, inhibited by BRAF inhibitors like Vemurafenib.
Conclusion: An Enabling Tool for Modern Drug Discovery
This compound is more than just a chemical intermediate; it is a testament to strategic molecular design. By combining the biologically relevant 7-azaindole core with a versatile reactive handle and a robust, removable protecting group, it provides medicinal chemists with a reliable and efficient tool to explore chemical space. Its central role in enabling a host of powerful palladium-catalyzed coupling reactions has cemented its importance, facilitating the synthesis of complex molecules, most notably a generation of life-saving kinase inhibitors. For any researcher working in targeted therapy, understanding the function and application of this building block is fundamental to advancing the frontiers of medicinal chemistry.
References
- National Institutes of Health (NIH). (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
- MDPI. (2025, August 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- National Institutes of Health (NIH). (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib.
- National Institutes of Health (NIH). (n.d.). Azaindole Therapeutic Agents.
- European Patent Office. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib....
- ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole....
- Atlanchim Pharma. (2022, December 13). Scientific Letter.
- National Institutes of Health (NIH). (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- MDPI. (2017, March 6). Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- National Institutes of Health (NIH). (n.d.). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging.
- PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- ResearchGate. (2025, October 16). The Azaindole Framework in the Design of Kinase Inhibitors.
- PubMed. (2016, July 1). Discovery of novel 7-azaindoles as PDK1 inhibitors.
- ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- PubMed. (2006, August 17). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scielo.org.mx [scielo.org.mx]
- 7. guidechem.com [guidechem.com]
- 8. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Evolution of a Privileged Scaffold: A Technical Guide to the Potential Biological Activity of 4-Bromo-1-(triisopropylsilyl)-7-azaindole Derivatives
Abstract
The 7-azaindole core is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities. This technical guide delves into the potential of a key synthetic intermediate, 4-Bromo-1-(triisopropylsilyl)-7-azaindole , as a launchpad for the development of novel therapeutics. We will explore the strategic importance of the bromo and triisopropylsilyl (TIPS) functionalities in enabling diverse chemical transformations. This guide will then navigate the landscape of potential biological activities of the resulting derivatives, with a primary focus on kinase inhibition, antiviral, and anticancer applications. Detailed, field-proven experimental protocols are provided to empower researchers in the synthesis and biological evaluation of these promising compounds.
Introduction: The 7-Azaindole Scaffold - A Staple in Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole and purine, granting it access to a wide array of biological targets.[1][2] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, facilitate crucial interactions with biomolecules.[3] This scaffold is a recurring motif in numerous biologically active compounds, including FDA-approved drugs, underscoring its therapeutic relevance.[1][4] The strategic functionalization of the 7-azaindole nucleus is a key focus in the quest for novel drugs with enhanced potency and selectivity.
The Role of this compound: A Versatile Synthetic Intermediate
The subject of this guide, this compound, is not typically an end-product with direct biological activity. Instead, its significance lies in its role as a highly versatile building block for constructing a diverse library of derivatives.[5][6]
-
The Bromo Handle: The bromine atom at the 4-position is a linchpin for introducing molecular diversity. It serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the precise installation of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, which are often crucial for target engagement and modulation of pharmacological properties.
-
The TIPS Protecting Group: The triisopropylsilyl (TIPS) group attached to the pyrrole nitrogen serves as a bulky and robust protecting group. This is critical for preventing unwanted side reactions at the N1 position during the functionalization of other parts of the molecule. Its steric hindrance can also direct reactions to other positions. The TIPS group can be readily removed under specific conditions, revealing the N-H group which is often a key hydrogen bond donor for interactions with biological targets.[6]
The strategic placement of these two functionalities makes this compound an ideal starting point for systematic structure-activity relationship (SAR) studies.
Potential Biological Activities of this compound Derivatives
The true potential of this scaffold is realized in its derivatives. The following sections explore the most promising therapeutic areas for compounds synthesized from this key intermediate.
Kinase Inhibition: A Dominant Theme
The 7-azaindole scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors.[7] The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond network with the kinase hinge region, a critical interaction for ATP-competitive inhibition. Derivatives of 4-bromo-7-azaindole are poised to be potent kinase inhibitors targeting a range of kinases implicated in cancer and other diseases.
One prominent example is the development of inhibitors for Adaptor-Associated Kinase 1 (AAK1), a cellular kinase involved in clathrin-mediated endocytosis, which is co-opted by several viruses for entry into host cells. While starting from a closely related tosyl-protected 3-iodo-4-bromo-7-azaindole, the synthetic strategy is directly applicable. A Sonogashira coupling can be employed to introduce an alkynyl group at the 3-position, followed by a Suzuki coupling at the 4-position to introduce various aryl groups. This approach has yielded potent AAK1 inhibitors with low nanomolar affinity.[8]
This general strategy can be adapted to target a multitude of other kinases. The nature of the substituent introduced at the 4-position via the bromo handle is a key determinant of kinase selectivity and potency.
Antiviral Activity: Targeting Host and Viral Factors
Derivatives of 7-azaindole have demonstrated significant potential as antiviral agents.[1][9] The aforementioned AAK1 inhibitors, derived from a 4-bromo-7-azaindole precursor, have shown promising activity against a range of RNA viruses, including Dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV).[8] By inhibiting a host factor essential for viral entry, such compounds can exhibit broad-spectrum antiviral activity.
| Compound (Derived from 4-bromo-7-azaindole analogue) | Virus | Assay | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| 3,4-disubstituted pyrrolo[2,3-b]pyridine 1 | DENV-2 | CPE | 0.92 | >10 | >10.9 |
| 3,4-disubstituted pyrrolo[2,3-b]pyridine 2 | VEEV | CPE | 2.04 | >10 | >4.9 |
Data extracted from a study on closely related analogues.[8]
The general antiviral screening workflow often involves a primary cytotoxicity assessment to ensure that the observed antiviral effect is not due to cell death, followed by specific assays to measure the inhibition of viral replication.
Anticancer Activity: Beyond Kinase Inhibition
While kinase inhibition is a major mechanism of anticancer activity for 7-azaindole derivatives, it is not the only one.[8][10] Research has shown that certain azaindole compounds can inhibit cancer cell proliferation by interfering with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[10] This mechanism is particularly interesting as it can be effective against multidrug-resistant cancer cell lines.
Furthermore, the 7-azaindole scaffold has been incorporated into molecules that induce apoptosis and exhibit anti-angiogenic effects.[10][11] The ability to introduce a wide variety of substituents at the 4-position of the 7-azaindole ring via the bromo-intermediate allows for the fine-tuning of these activities and the exploration of novel anticancer mechanisms.
| Cell Line | Compound Type | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 3-amino-1H-7-azaindole derivative | 3.7 |
| HepG2 (Liver Cancer) | 3-amino-1H-7-azaindole derivative | 8.0 |
| MCF-7 (Breast Cancer) | 3-amino-1H-7-azaindole derivative | 19.9 |
Data for a class of 7-azaindole derivatives, highlighting the anticancer potential of the scaffold.[8]
Antibacterial and Other Potential Activities
The 7-azaindole nucleus has also been explored for its antibacterial properties. While specific derivatives of this compound have not been extensively reported in this context, the broader class of azaindoles has shown activity against both Gram-positive and Gram-negative bacteria.[12] The development of novel antibacterial agents is a critical area of research, and this scaffold presents a promising starting point.
Additionally, various 7-azaindole derivatives have been investigated for a range of other pharmacological activities, including analgesic and hypotensive effects.[2]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of derivatives of this compound.
Synthesis of this compound
This protocol is adapted from established synthetic methods.[6]
-
Preparation: To a solution of 4-bromo-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the mixture at 0 °C for 30 minutes.
-
Addition of TIPS-Cl: Add triisopropylsilyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours until completion is confirmed by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Suzuki Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent: Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antiviral Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.
-
Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of the test compound.
-
Overlay: After a 1-hour adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained cells.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).
Conclusion and Future Directions
This compound is a strategically designed and highly valuable intermediate in medicinal chemistry. Its derivatives have shown immense potential across a spectrum of therapeutic areas, most notably as kinase inhibitors, antiviral agents, and anticancer compounds. The synthetic accessibility and the potential for diverse functionalization make this scaffold a fertile ground for the discovery of novel drug candidates. Future research should focus on exploring a wider range of substitutions at the 4-position and combining these with modifications at other positions of the 7-azaindole ring to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The detailed protocols provided in this guide serve as a robust starting point for researchers to embark on this exciting journey of drug discovery.
References
- Verdonck, F., et al. (2020). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. European Journal of Medicinal Chemistry, 187, 111952. [Link]
- Gudipati, L., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(33), 5556-5584. [Link]
- Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 227. [Link]
- Bettayeb, K., et al. (2010). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology, 161(8), 1839-1852. [Link]
- Baluja, S., et al. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Advanced Materials Proceedings, 2(10), 651-656. [Link]
- Camacho, F., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3214-3217. [Link]
- Yadav, U., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry, 23(3). [Link]
- Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 846-851. [Link]
- Mohamed, M. S., et al. (2022). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia, 2(4), 1845-1864. [Link]
- Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]
- Zhang, Y., et al. (2021). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. Journal of Medicinal Chemistry, 64(14), 10148-10166. [Link]
- Shanghai Damas Reagent Co Ltd. (2012). Preparation method for 4-substituted-7-azaindole.
- Iannazzo, D., et al. (2020). New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA. [Link]
- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3625-3629. [Link]
- MDPI. (n.d.). Design and Synthesis of Antibacterial Heterocycle-Based Compounds. [Link]
- Kumar, A., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1197. [Link]
- Baluja, S., & Chanda, S. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
- Sharma, P., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
- Wang, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 238, 114480. [Link]
- D'auria, M. (2023). Bioactive skeletons containing 7-azaindole framework.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. iris.unipa.it [iris.unipa.it]
- 5. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-Bromo-1-(triisopropylsilyl)-7-azaindole in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules.[1][2] Its structural resemblance to indole allows it to mimic the endogenous ligand, while the pyridine nitrogen introduces unique hydrogen bonding capabilities, modulates physicochemical properties, and offers a vector for enhancing selectivity and potency.[2] Consequently, 7-azaindole derivatives have found extensive applications as kinase inhibitors, anti-cancer agents, and treatments for a range of diseases.[1][3][4]
The functionalization of the 7-azaindole nucleus is paramount for exploring structure-activity relationships (SAR). Among the various positions on the bicyclic ring system, the C4-position is of significant strategic interest for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for C4-arylation and heteroarylation.[5][6] This document provides a detailed guide to the application of 4-Bromo-1-(triisopropylsilyl)-7-azaindole in Suzuki coupling reactions, offering insights into the strategic choice of this substrate and detailed protocols for its successful implementation.
The Role of the Triisopropylsilyl (TIPS) Protecting Group: An Enabling Strategy
While Suzuki couplings can be performed on unprotected N-H heterocycles, the use of a protecting group on the pyrrolic nitrogen of 7-azaindole offers several distinct advantages, particularly in complex multi-step syntheses.[5][7] The triisopropylsilyl (TIPS) group is an excellent choice for this role for several key reasons:
-
Enhanced Solubility: The bulky and lipophilic TIPS group significantly improves the solubility of the azaindole substrate in common organic solvents used for cross-coupling reactions, such as dioxane, toluene, and THF.
-
Prevention of N-Arylation: The TIPS group effectively blocks the pyrrolic nitrogen, preventing competitive N-arylation side reactions that can occur under certain Suzuki conditions.
-
Modulation of Electronic Properties: Protection of the nitrogen can subtly alter the electronic nature of the heterocyclic system, which can influence the efficiency of the catalytic cycle.
-
Facile and Orthogonal Removal: The TIPS group is robust enough to withstand the basic conditions of the Suzuki coupling but can be readily cleaved under mild conditions that are often orthogonal to other protecting groups, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF).[3]
The Suzuki-Miyaura Coupling Mechanism: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-1-(TIPS)-7-azaindole to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires activation of the organoboron species by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-1-(TIPS)-7-azaindole
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids.
Figure 2. General experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or 2-MeTHF, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-1-(TIPS)-7-azaindole (1.0 equiv), the boronic acid/ester (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (and water, if applicable, typically a 4:1 or 5:1 organic:water ratio) via syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for a further 15-20 minutes to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and homocoupling side products.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if required).
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80–110 °C) for the specified time (2–24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C4-coupled product.
Protocol 2: Deprotection of the TIPS Group
This protocol describes the removal of the TIPS group to yield the free N-H 7-azaindole.
Materials:
-
1-(TIPS)-4-Aryl-7-azaindole (1.0 equiv)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1–1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Dissolve the 1-(TIPS)-4-Aryl-7-azaindole in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the TBAF solution dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the final N-H deprotected 4-aryl-7-azaindole.
Data Presentation: Optimization and Substrate Scope
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be substrate-dependent.[10][11] Below is a representative table summarizing typical conditions and expected yields for the Suzuki coupling.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/EtOH (1:1) | 60 | 12 | ~85[12] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | >90 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF/H₂O (10:1) | 80 | 16 | ~75-85[7] |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 4 | ~60-70[13] |
Note: Yields are illustrative and based on literature for similar N-protected or unprotected azaindole substrates.[7][12][13] Optimization may be required for specific boronic acid partners.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst/ligand system (e.g., Buchwald-type ligands like XPhos or SPhos), or a stronger base like K₃PO₄.[7] Ensure the reaction is strictly anaerobic.[10]
-
Protodeboronation: The premature cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids. Using milder bases (e.g., K₂CO₃), lower temperatures, or switching to the corresponding boronic ester (e.g., pinacol ester) can mitigate this issue.[7]
-
Homocoupling: The formation of biaryl products from the boronic acid is often due to the presence of oxygen. Rigorous degassing of solvents and reagents is critical.[10]
-
Difficult Deprotection: If TBAF fails to remove the TIPS group, other fluoride sources like HF-Pyridine or CsF can be attempted. In some cases, acidic conditions (e.g., HCl in an alcohol) may be effective, but care must be taken if other acid-labile groups are present.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex C4-functionalized 7-azaindoles. The strategic use of the TIPS protecting group facilitates handling and improves reaction outcomes in Suzuki-Miyaura cross-coupling. The protocols and insights provided herein offer a comprehensive guide for researchers, enabling the efficient and reliable synthesis of novel 7-azaindole derivatives for drug discovery and development programs.
References
- Anderson, K. W., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Gomes, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
- Barattini, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Yadav, G., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Targets.
- NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- Challand, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents.
- Kim, S., et al. (2004). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society.
- Singh, R., et al. (2015). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ChemInform.
- Li, W., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Sharma, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
Sources
- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Sonogashira Coupling with 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Introduction: The Strategic Importance of Alkynylated Azaindoles in Medicinal Chemistry
The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized as a bioisostere of indole.[1] This structural modification, replacing a carbon atom with a nitrogen in the six-membered ring, significantly alters the molecule's physicochemical properties, including its hydrogen bonding capacity, metabolic stability, and solubility.[1] These altered properties make azaindole derivatives highly sought after in the development of therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[2][3] The functionalization of the azaindole core is therefore a critical endeavor for medicinal chemists.
Among the various carbon-carbon bond-forming reactions, the Sonogashira coupling stands out as a powerful and versatile tool for the introduction of alkyne moieties onto aromatic and heteroaromatic rings.[4][5] This palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide proceeds under relatively mild conditions and tolerates a wide array of functional groups, making it ideal for the late-stage functionalization of complex molecules.[4]
This document provides a comprehensive guide to the Sonogashira coupling of 4-Bromo-1-(triisopropylsilyl)-7-azaindole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss the critical role of the triisopropylsilyl (TIPS) protecting group in ensuring a successful and high-yielding transformation.
Mechanistic Overview: The Dual Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] While the exact intermediates can be transient and challenging to isolate, the generally accepted mechanism provides a robust framework for understanding the reaction.[5]
The palladium cycle begins with the oxidative addition of the aryl halide (in our case, 4-Bromo-1-(TIPS)-7-azaindole) to a palladium(0) species. This is followed by a transmetalation step where a copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex. The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.
The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate. A base, typically an amine, deprotonates the terminal alkyne. The resulting acetylide anion then reacts with a copper(I) salt to form the copper(I) acetylide, which is then ready to participate in the transmetalation step of the palladium cycle.
The Critical Role of the Triisopropylsilyl (TIPS) Protecting Group
The N-H proton of the 7-azaindole ring is acidic and can interfere with the Sonogashira coupling by reacting with the basic conditions or the organometallic intermediates. Protection of this nitrogen is therefore essential for a clean and efficient reaction. The triisopropylsilyl (TIPS) group is an excellent choice for this purpose due to several key advantages:
-
Steric Bulk: The large steric hindrance provided by the three isopropyl groups effectively shields the N-H proton, preventing unwanted side reactions.
-
Electronic Effects: The silyl group is electron-donating, which can help to modulate the electronic properties of the azaindole ring system.
-
Stability and Cleavage: The TIPS group is robust enough to withstand the conditions of the Sonogashira coupling but can be readily removed under mild conditions (e.g., with a fluoride source like TBAF) when desired.
Experimental Protocol: Sonogashira Coupling of 4-Bromo-1-(TIPS)-7-azaindole
This protocol is designed for the coupling of this compound with a generic terminal alkyne, "R-acetylene." Researchers should optimize the conditions for their specific alkyne.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| This compound | C₁₆H₂₅BrN₂Si | 353.37 | Various | Ensure dryness. Can be synthesized from 4-bromo-7-azaindole. |
| Terminal Alkyne (R-acetylene) | R-C≡CH | Variable | Various | Purify if necessary (e.g., by distillation or filtration through a short plug of silica). |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Various | Store under an inert atmosphere. Can be sensitive to air and light. |
| Copper(I) Iodide | CuI | 190.45 | Various | Use freshly purchased or purified material. Color should be off-white to light tan; a green or blue color indicates oxidation. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Various | Distill from CaH₂ before use and store over KOH pellets under an inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Various | Use a freshly opened bottle or dry using a solvent purification system. |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | N/A | For quenching the reaction. |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | N/A | For aqueous workup. |
| Brine | NaCl (sat. aq.) | 58.44 | N/A | For aqueous workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Various | For drying the organic layer. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Various | For extraction and filtration. |
| Celite® | N/A | N/A | Various | For filtration of the reaction mixture. |
| Silica Gel | SiO₂ | 60.08 | Various | For flash column chromatography (230-400 mesh). |
| Hexanes | C₆H₁₄ | 86.18 | Various | For flash column chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Various | For flash column chromatography. |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. All glassware should be oven-dried before use.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.025 eq).
-
-
Solvent and Reagent Addition:
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (approximately 0.1 M concentration with respect to the bromo-azaindole).
-
Add triethylamine (3.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction to 60 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-alkynyl-1-(triisopropylsilyl)-7-azaindole.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling.
Troubleshooting and Key Considerations
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a freshly opened bottle or a glovebox for handling can be beneficial.
-
Poor Quality Copper(I) Iodide: The presence of copper(II) species can promote undesired alkyne homocoupling (Glaser coupling). Use high-purity CuI.
-
Insufficiently Dry Reagents/Solvents: Water can quench the organometallic intermediates. Ensure all reagents and solvents are anhydrous.
-
Inefficient Base: Ensure the triethylamine is dry and of high quality.
-
-
Alkyne Homocoupling:
-
This is often due to the presence of oxygen or copper(II) ions. Rigorous degassing of the solvent and using high-purity CuI can minimize this side reaction.
-
-
Reaction Stalls:
-
If the reaction does not proceed to completion, a small additional charge of the palladium catalyst may be necessary.
-
Catalytic Cycle Diagram
Sources
- 1. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Abstract: This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-1-(triisopropylsilyl)-7-azaindole. It is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of complex nitrogen-containing heterocycles. This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven experimental protocols, and explains the critical causality behind the selection of reagents and reaction conditions.
Introduction: Strategic Importance of 4-Amino-7-Azaindoles
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with various biological targets, particularly protein kinases.[1][2] The synthesis of 4-amino-7-azaindole derivatives is therefore a critical endeavor in the discovery of novel therapeutics.
The Buchwald-Hartwig amination stands as a premier method for forging C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr), which often demand harsh conditions and have limited substrate scope.[2][3] This palladium-catalyzed cross-coupling reaction provides a versatile and mild pathway to a wide array of arylamines.[3][4]
This guide focuses on the amination of this compound. The strategic inclusion of the triisopropylsilyl (TIPS) protecting group on the pyrrolic nitrogen is a critical design element. It serves two primary functions:
-
Preventing Competitive N-Arylation: It blocks the acidic N-H proton, precluding side reactions at the indole nitrogen.[2]
-
Enhancing Solubility and Stability: The bulky silyl group improves the substrate's solubility in common organic solvents and can prevent potential catalyst inhibition by the chelating azaindole core.[2][5][6]
Mechanistic Overview of the Buchwald-Hartwig Amination
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
The catalytic cycle can be summarized as follows:
-
Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.[7][9]
-
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition to the aryl bromide (C-Br bond), forming a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[10]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired arylamine product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[3]
Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination
Optimizing Key Experimental Parameters
The success of the Buchwald-Hartwig amination on a heteroaromatic substrate like 7-azaindole is highly dependent on the judicious selection of the catalyst system, base, and solvent.
The Catalyst System: Palladium Source and Ligand
For challenging substrates such as electron-rich and potentially coordinating heteroaryl halides, modern catalyst systems are essential.
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladium precatalysts are highly recommended.[4] Precatalysts like RuPhos Pd G3 or G4 are air-stable, moisture-tolerant crystalline solids that ensure the reliable and rapid generation of the active Pd(0) species in solution, leading to more reproducible results.[2][11]
-
Ligand Selection: The choice of phosphine ligand is arguably the most critical factor. For heteroaryl couplings, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[3][12]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): This ligand is exceptionally effective for coupling a wide range of primary and secondary amines with heteroaryl chlorides and bromides.[9] Its steric bulk facilitates the crucial reductive elimination step and prevents catalyst deactivation.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful alternatives, known for their strong σ-donating properties and thermal stability, which can enhance catalyst performance and longevity.[13][14]
-
Choice of Base
The base facilitates the deprotonation of the amine, forming the key palladium-amido intermediate. The pKa and solubility of the base are critical considerations.
-
Sodium tert-butoxide (NaOtBu): This is a strong, highly effective base that often leads to the fastest reaction rates and allows for low catalyst loadings.[9] It is the recommended starting point for this substrate, provided the amine coupling partner lacks base-sensitive functional groups.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that is useful for substrates with protic functional groups or when running reactions at lower temperatures.[9]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These weaker bases offer excellent functional group tolerance but may necessitate higher catalyst loadings, higher temperatures, or longer reaction times.[7]
Solvent and Temperature
-
Solvent: Anhydrous, non-protic, and thoroughly degassed solvents are mandatory to prevent oxidation of the Pd(0) catalyst and phosphine ligand. Toluene and 1,4-dioxane are excellent choices for this reaction.[9]
-
Temperature: Reaction temperatures typically range from 80 °C to 110 °C. The optimal temperature will balance reaction rate with the stability of the catalyst and substrates. A temperature of 100 °C is a robust starting point.
Detailed Experimental Protocols
Safety Precaution: This procedure involves air-sensitive reagents and requires the use of an inert atmosphere. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic secondary amine (e.g., morpholine) on a 1.0 mmol scale.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, 1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
RuPhos Ligand (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas (high purity)
-
Standard work-up reagents: Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a screw cap and PTFE-lined septum
-
Magnetic stir bar
-
Magnetic stirrer/hotplate with oil bath or heating block
-
Inert gas manifold (Schlenk line)
-
Syringes and needles
Reaction Setup Workflow:
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Introduction: The Strategic Role of N-TIPS Protection in Azaindole Chemistry
In the landscape of contemporary drug discovery and development, 7-azaindole scaffolds are recognized as privileged structures due to their versatile biological activities.[1][2][3] The synthesis and functionalization of these bicyclic heteroaromatic compounds often necessitate the strategic use of protecting groups to modulate the reactivity of the pyrrole nitrogen. The triisopropylsilyl (TIPS) group, owing to its significant steric bulk, offers robust protection of the N-H functionality under a variety of synthetic conditions, including lithiation and cross-coupling reactions.[2][4] The subsequent removal, or deprotection, of the TIPS group is a critical step to unveil the final active pharmaceutical ingredient or a key intermediate. This document provides a comprehensive guide to the deprotection of 4-Bromo-1-(triisopropylsilyl)-7-azaindole, a versatile building block in medicinal chemistry.[5][6]
Mechanistic Insights into N-TIPS Deprotection
The cleavage of the N-Si bond in N-TIPS protected azaindoles is most commonly and efficiently achieved using a fluoride source.[4] The high affinity of the fluoride ion for silicon is the driving force for this reaction.[4][7][8]
Fluoride-Mediated Deprotection
The generally accepted mechanism for fluoride-mediated desilylation involves the nucleophilic attack of a fluoride ion on the silicon atom of the triisopropylsilyl group.[7][8][9] This attack leads to the formation of a transient, hypervalent pentacoordinate silicon intermediate.[9][10] This intermediate is unstable and subsequently collapses, breaking the silicon-nitrogen bond to release the deprotected azaindole anion and forming a stable triisopropylsilyl fluoride byproduct. An acidic workup then protonates the azaindole anion to yield the final N-H product.[11]
Caption: Mechanism of Fluoride-Mediated N-TIPS Deprotection.
Selecting the Optimal Deprotection Strategy
The choice of reagent and conditions for the deprotection of this compound is critical to ensure a high yield and purity of the final product, while avoiding unwanted side reactions.
| Reagent/Method | Typical Conditions | Advantages | Considerations |
| Tetrabutylammonium Fluoride (TBAF) | 1.1-1.5 eq. in THF, 0 °C to RT, 30 min - 4 h[4][12] | Highly effective, fast, and the most common method.[4][13] | TBAF is basic and may not be suitable for base-sensitive substrates.[13][14] |
| Hydrofluoric Acid - Pyridine (HF·Py) | THF/Pyridine, 0 °C to RT[4][8] | Less basic alternative to TBAF, suitable for base-sensitive compounds.[4] | Highly toxic and corrosive; requires specialized plastic labware.[4] |
| Acid-Catalyzed Hydrolysis | HCl or TsOH in MeOH/H₂O, RT[4][10] | Cost-effective and useful for substrates intolerant to fluoride ions. | Can be slower and may affect acid-labile functional groups. |
For this compound, Tetrabutylammonium Fluoride (TBAF) is generally the preferred reagent due to its high efficacy and the relative stability of the azaindole core under mildly basic conditions.
Detailed Experimental Protocol: TBAF-Mediated Deprotection
This protocol provides a reliable method for the deprotection of this compound using TBAF. It is always advisable to perform a small-scale trial to optimize conditions for a specific substrate batch.
Materials
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
TBAF is corrosive and should be handled with care.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath and stir for 10-15 minutes.
-
-
Deprotection Reaction:
-
Slowly add the 1.0 M solution of TBAF in THF (1.1-1.2 equivalents) dropwise to the stirred solution at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[4][8]
-
Combine the organic layers and wash with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-7-azaindole.
-
Caption: General workflow for the deprotection of a TIPS ether.[4]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, allowing it to warm to room temperature or adding a slight excess of TBAF may be necessary. For very sterically hindered substrates, gentle heating might be required, but this should be approached with caution to avoid side reactions.[13]
-
Side Reactions: The basicity of TBAF can sometimes lead to decomposition of sensitive substrates.[14] If this is observed, buffering the reaction mixture with a mild acid like acetic acid or switching to a less basic deprotection agent such as HF·Pyridine may be beneficial.[4][14]
-
Workup Issues: Some deprotected products may have higher water solubility. In such cases, extensive extraction or back-extraction of the aqueous layers may be required to maximize the yield. An alternative workup procedure involving the addition of a sulfonic acid resin and calcium carbonate can be employed to avoid aqueous extraction altogether.[15]
Conclusion
The deprotection of the triisopropylsilyl group from this compound is a crucial transformation in the synthesis of various biologically active molecules. The use of Tetrabutylammonium fluoride in THF provides a reliable and efficient method for this conversion. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired deprotected 4-Bromo-7-azaindole, paving the way for further synthetic elaborations in drug development programs.
References
- Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition.
- Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?.
- Rzepa, H. (2016, May 25). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog.
- Organic Chemistry. (2020, July 23). TBAF Deprotection Mechanism [Video]. YouTube.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025, August 7).
- ChemistryViews. (2025, April 8). Method Simplifies Deprotection and Modification of N-Heterocycles.
- Han, C., Green, K., Pfeifer, E., & Gosselin, F. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17).
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17).
- An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. (n.d.). National Institutes of Health.
- View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.).
- Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). ResearchGate.
- Deprotection of a tert-butyldimethylsilyl ether. (n.d.). ChemSpider Synthetic Pages.
- Alcohol Protecting Groups. (n.d.).
- SynArchive. (2011-2024). Protection of Alcohol by Silyl ether.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). SciELO México.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025, August 6). ResearchGate.
- Menéndez, J. C. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Removal of triisopropylsilyl group. (n.d.). ResearchGate.
- Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024, October 7). PubMed.
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. synarchive.com [synarchive.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Bromo-1-(triisopropylsilyl)-7-azaindole in the Synthesis of Kinase Inhibitors: A Guide for Researchers
The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has positioned kinase inhibitors at the forefront of modern drug discovery. Within this competitive landscape, the 7-azaindole scaffold has emerged as a "privileged" structure, prized for its ability to mimic the adenine hinge-binding motif of ATP, a universal substrate for kinases.[1][2] This unique characteristic allows 7-azaindole-based compounds to form critical hydrogen bonds within the ATP-binding pocket of a wide array of kinases, leading to potent and often selective inhibition.[1][3] This guide focuses on a particularly valuable building block for the synthesis of such inhibitors: 4-Bromo-1-(triisopropylsilyl)-7-azaindole .
The strategic placement of a bromine atom at the 4-position of the 7-azaindole core opens a gateway for extensive chemical diversification through a variety of palladium-catalyzed cross-coupling reactions.[4][5] The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen is not merely a passive spectator; it is a crucial element that enhances solubility in organic solvents and prevents undesired side reactions during coupling, ensuring high yields and purity of the desired products. This document provides an in-depth exploration of the properties, applications, and detailed protocols for the effective utilization of this versatile building block in the synthesis of next-generation kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₂₁BrN₂Si |
| Molecular Weight | 313.31 g/mol |
| Appearance | Off-white to light yellow solid or oil |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DCM) |
| CAS Number | 348640-06-2 |
Core Synthetic Methodologies: Unleashing the Potential of the 4-Bromo Substituent
The bromine atom at the C4 position is the linchpin for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose. Below are detailed, field-tested protocols for the three most pivotal transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[6]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂, is essential for the catalytic cycle. The dppf ligand is a good choice for this substrate as it is electron-rich and has a large bite angle, which promotes the reductive elimination step.[7]
-
Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[8]
-
Solvent: A mixture of an organic solvent like dimethoxyethane (DME) and water is often used to dissolve both the organic and inorganic reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted 7-Azaindoles utilizing 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Introduction: The Strategic Importance of 7-Azaindoles and the Utility of a Key Intermediate
The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents, including potent kinase inhibitors for oncology.[2][3][4] The development of efficient and versatile synthetic routes to functionalize the 7-azaindole core is therefore of paramount importance for drug discovery programs.[2][5]
This application note provides a detailed guide to the synthesis of diverse 4-substituted 7-azaindoles using a highly versatile and strategic building block: 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine . We will explore the rationale behind the use of the triisopropylsilyl (TIPS) protecting group and provide detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[6][7]
The Intermediate of Choice: 4-Bromo-1-(triisopropylsilyl)-7-azaindole
The selection of 4-Bromo-1-(TIPS)-7-azaindole as the starting material is a deliberate strategic choice designed to overcome several synthetic challenges inherent to the 7-azaindole system.
-
N-H Acidity and Competing Reactivity: The pyrrolic N-H in 7-azaindole is acidic and can interfere with many organometallic reactions, either by acting as a proton source or by coordinating to the metal center, which can lead to catalyst deactivation.[8] The bulky triisopropylsilyl (TIPS) group effectively masks this reactive site, preventing these side reactions.
-
Enhanced Solubility: The lipophilic nature of the TIPS group significantly improves the solubility of the 7-azaindole intermediate in common organic solvents used for cross-coupling reactions, facilitating homogeneous reaction conditions and simplifying purification.
-
Directing and Stabilizing Effects: While not its primary role, the N-substituent can influence the electronic properties of the heterocyclic system, which can have a subtle but meaningful impact on the efficiency of the cross-coupling reactions.
-
Facile Deprotection: The TIPS group is robust enough to withstand a variety of reaction conditions, yet it can be readily removed under mild conditions that are orthogonal to many other functional groups, ensuring the final product is the desired N-H free 7-azaindole.
Synthetic Strategy Overview
The overall synthetic approach involves the use of 4-Bromo-1-(TIPS)-7-azaindole as a versatile platform for introducing a range of substituents at the C4-position via palladium-catalyzed cross-coupling reactions. The subsequent removal of the TIPS protecting group yields the target 4-substituted 7-azaindoles.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged scaffold in modern medicinal chemistry and drug discovery.[1] Its structure, which mimics a purine base, allows it to function as an excellent "hinge-binding" motif in various protein kinases by forming two crucial hydrogen bonds.[2] This has led to the development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib, for cancer therapy.[2] The functionalization of the 7-azaindole core is therefore a critical endeavor for creating new therapeutic agents with tailored potency, selectivity, and pharmacokinetic profiles.[3]
Among the various positions on the ring, C4-functionalization is of particular interest. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at this position, starting from the readily accessible 4-bromo-7-azaindole precursor.[4][5]
The Role of the N1-Triisopropylsilyl (TIPS) Protecting Group
The nitrogen of the pyrrole ring in 7-azaindole is nucleophilic and its proton is acidic. Protection of this nitrogen is often essential for successful cross-coupling. The triisopropylsilyl (TIPS) group serves several critical functions:
-
Prevents Side Reactions: It blocks N-arylation or other undesired reactions at the N1 position.
-
Enhances Solubility: The bulky, lipophilic TIPS group significantly improves the substrate's solubility in common organic solvents used for cross-coupling, such as dioxane and toluene.
-
Improves Stability: It stabilizes the 7-azaindole ring system to the reaction conditions, particularly the basic media.[6]
-
Facilitates Purification: Its non-polar nature simplifies chromatographic purification.
-
Labile for Deprotection: The TIPS group can be readily removed under mild conditions (e.g., with fluoride sources like TBAF) post-coupling, which is crucial in multi-step syntheses.
This guide provides detailed protocols and technical insights for performing various palladium-catalyzed cross-coupling reactions on 4-Bromo-1-(triisopropylsilyl)-7-azaindole.
Buchwald-Hartwig Amination and Etherification (C-N and C-O Coupling)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds.[7][8] Its application to 4-bromo-7-azaindole opens a direct path to a diverse range of 4-amino-7-azaindole derivatives, which are key intermediates in many medicinal chemistry programs.[9] Similarly, the analogous C-O coupling provides access to valuable 4-aryloxy-7-azaindole structures.
Expert Insights: Why This Protocol Works
The success of these reactions hinges on the precise combination of catalyst, ligand, and base.[9]
-
Palladium Source: Both Pd(OAc)₂ and Pd₂(dba)₃ are effective Pd(0) precursors. Pd(II) salts are reduced in situ to the active Pd(0) catalyst.[9][10]
-
The Critical Ligand (Xantphos): For the 4-bromo-7-azaindole substrate, Xantphos is a superior ligand. Its large bite angle and electron-rich nature facilitate both the oxidative addition of the aryl bromide and the final reductive elimination step, which is often rate-limiting.[9] Other common ligands like SPhos and XPhos have been shown to give lower yields in this specific system.[9]
-
Choice of Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is particularly effective for C-N couplings, as the large cesium cation promotes the solubility of the amide intermediate and accelerates the reaction. For C-O couplings, potassium carbonate (K₂CO₃) has been found to be optimal.[9][11]
Workflow for Buchwald-Hartwig Coupling
Caption: General experimental workflow for Buchwald-Hartwig reactions.
Detailed Protocol: C-N Coupling with Amines
-
Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and Xantphos (10 mol%). Add this solid mixture to the Schlenk tube. Note: Performing this in a glovebox is recommended for consistency.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2-3 mL) to the tube.
-
Inert Atmosphere: Seal the Schlenk tube, and purge with argon for 10-15 minutes while stirring.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Monitor the reaction by TLC or LC-MS. Reaction times typically range from 1 to 6 hours.[9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-7-azaindole product.
Data Summary: Buchwald-Hartwig Coupling Conditions
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (1.5 eq) | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | 100 | 1 | 92 |
| Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | 100 | 1.5 | 94 |
| Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 100 | 3 | 88 |
| m-Cresol (Phenol) | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | 110 | 12 | 85 |
| Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 100 | 5 | 78 |
Data synthesized from literature reports.[9][11]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig C-N coupling.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[12][13] It is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceutical compounds.
Expert Insights: Key Parameters for Success
-
Catalyst System: A combination of a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precursor with a suitable phosphine ligand is effective. For heteroaryl halides, ligands like SPhos or RuPhos can be highly efficient in promoting the reaction.
-
Base and Solvent: The choice of base is critical for activating the boronic acid via formation of a more nucleophilic "ate" complex.[14] Aqueous bases like K₂CO₃ or Cs₂CO₃ are commonly used. A mixture of an organic solvent (like dioxane or DME) and water is typical, facilitating the dissolution of both the organic substrate and the inorganic base.[15]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Loading: In a microwave vial or Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.3 mmol, 1.3 equiv.), and a base such as Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
Solvent System: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with argon.
-
Reaction: Heat the mixture with stirring. Typical conditions are 100-140 °C for 2-12 hours.[12] Microwave irradiation can often shorten reaction times significantly. Monitor progress by LC-MS.
-
Workup and Purification: Follow the general workup and purification steps outlined in the Buchwald-Hartwig protocol.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting terminal alkynes with aryl halides.[16][17] This reaction is unique among the common palladium-catalyzed couplings as it typically requires a copper(I) co-catalyst.[18]
Expert Insights: The Dual Catalyst System
-
Palladium Catalyst: The role of the palladium complex is the same as in other cross-couplings: to undergo oxidative addition with the aryl bromide. PdCl₂(PPh₃)₂ is a common and effective choice.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium(II) complex, which is the key to the catalytic cycle's efficiency.[17]
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it deprotonates the terminal alkyne and acts as the solvent.
Detailed Protocol: Sonogashira Coupling
-
Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) Iodide (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 5 mL) via syringe, followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC).[18]
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through Celite® to remove catalyst residues and salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer (Na₂SO₄) and concentrate. Purify by flash column chromatography.
Catalytic Cycle of Sonogashira Coupling
Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.
Additional Coupling Methodologies: Heck and Stille Reactions
While less commonly reported for this specific substrate, the Heck and Stille reactions represent viable alternative strategies for C-C bond formation.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[19][20]
-
Protocol Synopsis: Typically involves reacting the substrate with an alkene (e.g., butyl acrylate, styrene) using a palladium catalyst (Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N) in a polar aprotic solvent like DMF or NMP at elevated temperatures.[21]
Stille Coupling
The Stille reaction couples the aryl bromide with an organostannane reagent (e.g., vinyltributyltin, aryltributyltin).[22][23]
-
Protocol Synopsis: The reaction is usually performed with a Pd(0) catalyst like Pd(PPh₃)₄ in an anhydrous, non-polar solvent such as toluene or THF, often with the addition of LiCl to facilitate transmetalation.[24] A key advantage is the tolerance of a wide range of functional groups, though the toxicity of tin reagents is a significant drawback.[23]
References
- G.B. Deng, J.L. Zhang, Y.Y. Liu, et al. (2018).
- A. Author et al. (2011). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. ChemInform, 42(32). [Link]
- V. C. G. de la C, S. K. G, U. J. D, et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 7, 1236–1244. [Link]
- V. C. G. de la C, S. K. G, U. J. D, et al. (2011). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole (1c) with m-cresol (8a).
- LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- M. David, A. Martin, G. C. T. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7421-7430. [Link]
- P. P. K. P, J. L, S. G. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- J.-Y. Mérour, B. Joseph. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Atlanchim Pharma. (n.d.).
- T. Fantoni, C. Palladino, R. Grigolato, et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- G.B. Deng, J.L. Zhang, Y.Y. Liu, et al. (2018).
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Wikipedia. (n.d.).
- A. A. F. Al-Karablieh, S. S. Al-Saryi, D. H. H. Al-Jabi, et al. (2021). Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 21(16), 2217-2233. [Link]
- C. O. Kappe, D. Dallinger. (2009). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 13(4), 633-641. [Link]
- LibreTexts Chemistry. (2023).
- The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Organic Chemistry Portal. Stille Coupling. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Lumen Learning. (n.d.). 17.2.
- T. Irie, M. Sawa. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
- S. K. Guchhait, A. S. Chaudhary. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13, 19570-19590. [Link]
- T. W. Greene, P. G. M. Wuts. (1999). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Protective Groups in Organic Synthesis, 3rd Edition. [Link]
- J. M. Wallace, T. W. Lyons, R. A. F. et al. (2008). Highly Functionalized 7-azaindoles as Selective PPAR Gamma Modulators. Bioorganic & Medicinal Chemistry Letters, 18(17), 4784-4789. [Link]
- S. B. Mhaske, A. K. Prasad. (2017). Heck Reaction—State of the Art.
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly functionalized 7-azaindoles as selective PPAR gamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. nobelprize.org [nobelprize.org]
- 15. cem.de [cem.de]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck Reaction [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Stille Coupling [organic-chemistry.org]
- 24. Chemicals [chemicals.thermofisher.cn]
Application Note & Protocols: Strategic Functionalization of the 7-Azaindole Core Utilizing 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] As a bioisostere of indole, it modulates key physicochemical properties such as solubility, pKa, and hydrogen bonding capacity, which can significantly enhance a compound's pharmacokinetic profile and target engagement.[2] This scaffold is integral to numerous FDA-approved therapeutics, particularly in oncology, where it serves as a core component of various kinase inhibitors like Vemurafenib and Pexidartinib.[3] Its derivatives have demonstrated a wide array of biological activities, including anti-angiogenic, cytotoxic, and neuroprotective effects, making the development of novel functionalization methods a high-priority area in drug discovery.[4][5][6][7]
However, the regioselective functionalization of the 7-azaindole core presents a significant synthetic challenge due to the presence of multiple reactive sites and the potential for catalyst inhibition by the pyridine nitrogen.[8][9] To overcome these hurdles, a strategic approach involving protection and directed activation is essential. This guide details the utility of 4-Bromo-1-(triisopropylsilyl)-7-azaindole as a versatile and robust building block for the precise elaboration of the 7-azaindole nucleus. The bromine atom at the C4-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, while the sterically demanding triisopropylsilyl (TIPS) group at the N1-position provides crucial stability and regiochemical control.[10][11]
This document provides detailed protocols for the synthesis of this key intermediate and its subsequent application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of diverse libraries of novel 4-substituted 7-azaindole derivatives.
The Key Intermediate: Synthesis and Strategic Considerations
The preparation of this compound is a straightforward, two-step process from commercially available 7-azaindole. The choice of the N1-protecting group is critical for the success of subsequent functionalization steps.
Why the Triisopropylsilyl (TIPS) Group?
While various protecting groups exist, the TIPS group offers a superior combination of features for this specific application:
-
Steric Bulk: Its large steric footprint effectively shields the N1-position and prevents unwanted side reactions.
-
Chemical Stability: The TIPS group is exceptionally robust and stable under the often basic and high-temperature conditions of palladium-catalyzed cross-coupling reactions, unlike the more labile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups.[12]
-
Enhanced Solubility: The lipophilic nature of the TIPS group often improves the solubility of the azaindole intermediate in common organic solvents used for synthesis and chromatography.
-
Clean Deprotection: It can be reliably and selectively removed under mild conditions using fluoride reagents, which is often the final step to reveal the biologically active N-H moiety.[13][14]
Workflow for Synthesis of 4-Bromo-1-(TIPS)-7-azaindole
Caption: Synthesis of the key functionalization intermediate.
Protocol 2.1: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-7-azaindole [15][16]
-
To a solution of 7-azaindole N-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF), cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonic anhydride (Ms₂O, 2.0 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Upon completion (monitored by TLC), dilute the reaction with water and adjust the pH to ~7 using solid sodium hydroxide.
-
Add additional water to precipitate the product. Cool the resulting suspension at 5 °C for 1 hour.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.
Step 2: Synthesis of this compound [10]
-
Suspend 4-bromo-7-azaindole (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).
-
Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture for 15-30 minutes at 0 °C, during which time hydrogen gas evolution should cease.
-
Add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
| Compound | Property | Value |
| 4-Bromo-7-azaindole | Molecular Formula | C₇H₅BrN₂ |
| Melting Point | 173-180 °C[17] | |
| Appearance | Pale brown powder[18] | |
| 4-Bromo-1-(TIPS)-7-azaindole | Molecular Formula | C₁₆H₂₅BrN₂Si |
| 1H NMR (CDCl₃) | Expect characteristic signals for TIPS group (~1.2-1.6 ppm) and azaindole protons.[19] | |
| Appearance | Typically an oil or low-melting solid. |
Applications in Palladium-Catalyzed Cross-Coupling
The C4-bromo substituent provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling access to a vast chemical space.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and heteroaryl structures.[20]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling [21][22]
-
In a reaction vessel (e.g., a microwave vial or sealed tube), combine 4-Bromo-1-(TIPS)-7-azaindole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.
-
Heat the reaction mixture at 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 2-12 hours.[23] Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 4-aryl-1-(TIPS)-7-azaindole product.
| Boronic Acid Partner | Catalyst | Base | Solvent | Approx. Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-90% |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 70-85% |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 75-90% |
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the synthesis of arylalkynes, which are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.[24][25][26] The reaction typically employs a dual-catalyst system of palladium and copper(I).[27]
Caption: General scheme for the Sonogashira coupling reaction.
Protocol 3.2.1: General Procedure for Sonogashira Coupling [24]
-
To a solution of 4-Bromo-1-(TIPS)-7-azaindole (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add an amine base, which often serves as the solvent as well, such as triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Add the terminal alkyne (1.1-1.3 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS. The formation of a salt precipitate is common.
-
Upon completion, filter the reaction mixture through a pad of celite to remove salts and catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product via flash column chromatography to yield the 4-alkynyl-1-(TIPS)-7-azaindole.
| Alkyne Partner | Catalyst System | Base/Solvent | Temp. | Approx. Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | 80-95% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | 50 °C | 75-90% |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | 85-95% |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | THF/Et₃N | 40 °C | 70-85% |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds, allowing the coupling of aryl halides with a wide range of amines.[28][29]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination [30][31]
-
Charge an oven-dried reaction vessel with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%).
-
Add the 4-Bromo-1-(TIPS)-7-azaindole (1.0 eq) and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Add the amine coupling partner (1.1-1.5 eq). If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added with the other solids.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 4-amino-1-(TIPS)-7-azaindole.
| Amine Partner | Catalyst/Ligand | Base | Solvent | Approx. Yield |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 85-95% |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 70-85% |
| Benzylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 75-90% |
| Pyrrolidine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 80-90% |
Final Step: N-H Deprotection
For many pharmaceutical applications, the free N-H proton of the pyrrole ring is a critical pharmacophoric feature for target binding. The TIPS group can be cleanly removed in a final step.
Caption: Final deprotection to reveal the N-H 7-azaindole.
Protocol 4.1: General Procedure for TIPS Deprotection [32]
-
Dissolve the 4-substituted-1-(TIPS)-7-azaindole (1.0 eq) in anhydrous THF.
-
Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2-1.5 eq) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. Alternatively, perform an aqueous workup by diluting with water and extracting with ethyl acetate before chromatography to remove the bulk of the TBAF salts.
Conclusion
This compound stands as a premier building block for the synthesis of diverse and complex 4-substituted 7-azaindole libraries. The strategic placement of a bromine atom and a robust, sterically demanding N-protecting group allows for predictable and high-yielding functionalization via modern cross-coupling methodologies. The protocols outlined herein provide researchers, scientists, and drug development professionals with a reliable and versatile toolkit to accelerate the discovery of novel therapeutics and functional materials based on the privileged 7-azaindole scaffold.
References
- Mishra, P., Laha, J. K., & Pathak, A. K. (2021). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 11(36), 22354-22376. [Link]
- Armstrong, R. W., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]
- Mishra, P., Laha, J. K., & Pathak, A. K. (2021). Recent advances in the global ring functionalization of 7-azaindoles.
- (N/A). Regio-Selective C H Functionalization of 7-Azaindoles.
- Kumar, A., et al. (2016). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 16(10), 795-805. [Link]
- Merour, J. Y., & Joseph, B. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(6), 6394-6419. [Link]
- (N/A). Biological activity and material applications of 7-azaindole derivatives.
- Pan, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7749-7772. [Link]
- Reddy, T. R., & Sravani, T. (2020). Azaindole Therapeutic Agents. Current Organic Synthesis, 17(5), 346-363. [Link]
- (N/A).
- Pinto, A., et al. (2018).
- Lee, J., et al. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Kannan, A., & Rajakumar, P. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(19), 7526-7528. [Link]
- Pinto, A., et al. (2018).
- (N/A). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- (N/A). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Epistemeo. (2012).
- (N/A).
- Yang, Y. Q., & Yang, Y. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3.
- Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7381-7389. [Link]
- (N/A). scientific letter.
- Scott, J. D., et al. (2020). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. The Journal of Organic Chemistry, 85(11), 7174-7183. [Link]
- (N/A). 4-Bromo-7-azaindole (BSC).
- Leadbeater, N. E., & McGowan, C. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(5), 655-658. [Link]
- Wuts, P. G. M. (2006). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. The Role of Protective Groups in Organic Synthesis. [Link]
- Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 80(23), 11631-11640. [Link]
- (N/A). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- (N/A). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- (N/A). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Ordóñez, M., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136. [Link]
- Kim, H., & Lee, Y. R. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 20(1), e202501387. [Link]
- (N/A). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- (N/A). Deprotection of Silyl Ethers. Gelest. [Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 8. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. guidechem.com [guidechem.com]
- 11. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. aksci.com [aksci.com]
- 18. H66114.03 [thermofisher.com]
- 19. 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR spectrum [chemicalbook.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cem.de [cem.de]
- 24. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Sonogashira Coupling [organic-chemistry.org]
- 28. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 29. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 30. researchgate.net [researchgate.net]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. scielo.org.mx [scielo.org.mx]
Applications of 4-Bromo-1-(triisopropylsilyl)-7-azaindole in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Strategic Advantage of a Multi-Functional Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS), often yielding hits with superior ligand efficiency.[3] The subsequent evolution of these weakly binding fragments into potent, drug-like molecules is a cornerstone of modern medicinal chemistry.
This guide focuses on a particularly strategic fragment: 4-Bromo-1-(triisopropylsilyl)-7-azaindole . This compound is not merely a random assemblage of chemical moieties; it is a purpose-built tool for FBDD, designed to streamline the path from initial hit discovery to structure-based design. Each component of the molecule serves a distinct and synergistic purpose:
-
The 7-Azaindole Scaffold: Recognized as a "privileged structure" in medicinal chemistry, the 7-azaindole core is a bioisostere of indole and purine, frequently found in kinase inhibitors and other therapeutics.[4][5] Its hydrogen bonding capabilities, particularly the pyridine nitrogen and pyrrole N-H, make it an excellent anchor for binding to a wide range of protein targets.[4]
-
The 4-Bromo Substituent: The bromine atom is a key enabler for X-ray crystallography, one of the most definitive methods for characterizing fragment binding.[6][7] Its anomalous scattering properties allow for unambiguous identification of the fragment's position and orientation within the protein's binding site, even in cases of weak binding or low occupancy.[6][7] Furthermore, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity.[8][9] The bromo group also serves as a versatile synthetic handle for subsequent fragment elaboration via cross-coupling reactions.[10][11]
-
The 1-(triisopropylsilyl) (TIPS) Group: The bulky TIPS group serves a dual function. Primarily, it acts as a protecting group for the azaindole nitrogen, preventing it from engaging in undesired hydrogen bonding or acting as a nucleophile during synthetic manipulations.[12] This protection also enhances the fragment's solubility in organic solvents used in some screening techniques and can modulate its physicochemical properties.[13] Crucially, the TIPS group can be removed under specific conditions, revealing the N-H group for interaction with the target or for further synthetic diversification.[14]
This guide will provide a detailed exploration of the applications of this compound in FBDD, complete with detailed protocols for its use in screening, hit validation, and subsequent medicinal chemistry efforts.
I. The Role of this compound in the FBDD Workflow
The journey from a fragment library to a lead compound is a multi-step process. This compound is designed to facilitate several key stages of this workflow.
Caption: FBDD workflow highlighting the utility of the title fragment.
II. Biophysical Screening Methodologies
The initial step in an FBDD campaign is the screening of a fragment library to identify binders to the target protein. Due to the weak affinities of fragments, sensitive biophysical techniques are required.[15][16] this compound is amenable to a variety of these methods.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for fragment screening as it can reliably detect weak binding events.[1][17] Both ligand-observed and protein-observed methods can be employed.
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for initial screening of fragment mixtures.[17][18] The bulky TIPS group on the fragment provides distinct signals in the aliphatic region of the NMR spectrum, which can be easily monitored.
-
Protein-Observed NMR: For smaller, isotopically labeled proteins, 2D ¹H-¹⁵N HSQC experiments can be used.[2] Binding of the fragment will induce chemical shift perturbations (CSPs) in the protein's spectrum, simultaneously confirming binding and identifying the binding site.
Protocol: Ligand-Observed NMR Screening (STD)
-
Sample Preparation:
-
Prepare a stock solution of the target protein (typically 10-20 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pD 7.4).
-
Prepare a stock solution of this compound (typically 10-20 mM) in a deuterated organic solvent (e.g., DMSO-d₆).
-
The final NMR sample should contain the target protein and the fragment at a concentration where the fragment is soluble and does not cause protein aggregation (e.g., 200 µM fragment). A control sample containing only the fragment should also be prepared.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the sample to ensure its integrity.
-
Acquire an STD NMR spectrum. This involves selectively saturating a region of the protein's spectrum and observing the transfer of this saturation to the binding fragment.
-
Acquire a reference spectrum without protein saturation.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.
-
Signals present in the STD difference spectrum correspond to the fragment that is binding to the protein. The intensity of the STD effect can give a qualitative measure of binding.
-
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can detect binding events in real-time, providing information on kinetics (kₐ and kₑ) and affinity (K₋).[19][20] It is highly sensitive and suitable for screening fragment libraries.[21]
Protocol: SPR-Based Fragment Screening
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
A reference flow cell should be prepared in the same way but without the protein to allow for reference subtraction.
-
-
Screening:
-
Prepare a solution of this compound in the running buffer (e.g., HBS-EP+). A concentration range appropriate for fragment screening (e.g., 50-200 µM) should be used.
-
Inject the fragment solution over the protein and reference flow cells.
-
Monitor the change in response units (RU) over time. A significant increase in RU in the protein flow cell relative to the reference cell indicates a binding event.
-
-
Data Analysis:
-
The binding response at equilibrium can be used to rank fragments by affinity.
-
For confirmed hits, a full kinetic analysis can be performed by injecting a range of fragment concentrations to determine the K₋.
-
| Technique | Protein Consumption | Throughput | Information Obtained |
| NMR (Ligand-Observed) | Low-Moderate | Moderate | Binding, Epitope Mapping |
| SPR | Low | High | Affinity (K₋), Kinetics (kₐ, kₑ) |
| Thermal Shift (DSF) | Low | High | Binding, Tₘ Shift |
| X-ray Crystallography | High | Low | 3D Structure, Binding Mode |
Table 1: Comparison of common biophysical techniques for fragment screening.
III. The Power of Bromine in X-Ray Crystallography
A primary advantage of incorporating this compound into a fragment library is the facilitation of X-ray crystallographic studies.[6] Determining the high-resolution structure of a fragment bound to its target is invaluable for structure-based drug design.[22]
The bromine atom's high electron density makes it a strong anomalous scatterer of X-rays.[7] This allows for the calculation of an anomalous difference Fourier map, which will show a strong peak at the location of the bromine atom, thereby unambiguously identifying the fragment in the electron density.[6] This is particularly useful for weakly binding fragments that may have low occupancy in the crystal.[23]
Caption: Workflow for crystallographic fragment screening with a brominated fragment.
Protocol: X-ray Crystallography of a Fragment-Protein Complex
-
Crystallization:
-
Crystallize the target protein under conditions that yield diffraction-quality crystals.
-
-
Crystal Soaking:
-
Prepare a solution of this compound in a cryoprotectant solution compatible with the protein crystals. The concentration should be high enough to achieve binding but not so high as to cause crystal damage (typically 1-10 mM).
-
Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect a full X-ray diffraction dataset at a synchrotron source. It is advantageous to collect data at a wavelength corresponding to the anomalous scattering peak of bromine (~0.92 Å).
-
-
Structure Determination and Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Calculate an anomalous difference map to locate the bromine atom.
-
Model the this compound fragment into the electron density, using the bromine position as a key guide.
-
Refine the structure to obtain a high-resolution model of the protein-fragment complex.
-
IV. From Hit to Lead: Chemical Elaboration
Once a fragment hit has been validated and its binding mode determined, the next stage is to elaborate the fragment into a more potent lead compound. This compound is well-equipped for this process.
A. Deprotection of the TIPS Group
The TIPS group can be removed to reveal the N-H of the pyrrole ring, which can then act as a hydrogen bond donor to the target protein. This often leads to a significant increase in binding affinity.
Protocol: TIPS Deprotection with TBAF
-
Reaction Setup:
-
Dissolve the TIPS-protected azaindole derivative (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[24]
-
| Reagent | Conditions | Selectivity |
| TBAF | THF, 0 °C to RT | General for silyl ethers |
| HF-Pyridine | THF or MeCN, 0 °C to RT | Less basic than TBAF |
| Acetic Acid | THF/H₂O | Mild, for very labile silyl groups |
Table 2: Common reagents for TIPS deprotection.[24][14]
B. Elaboration at the 4-Position
The 4-bromo substituent is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[10][11] This allows for the introduction of a wide range of chemical functionality to explore the binding pocket adjacent to the 4-position of the azaindole core.
Protocol: Suzuki Coupling
-
Reaction Setup:
-
In a reaction vessel, combine 4-Bromo-7-azaindole (with or without the TIPS group, 1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Add a suitable solvent system (e.g., 1,4-dioxane and water).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.[25]
-
Caption: Chemical elaboration pathways for the fragment.
V. Conclusion
This compound is a highly valuable and strategically designed tool for fragment-based drug discovery. Its constituent parts—a privileged heterocyclic core, a phasing handle for crystallography, and a versatile protecting group—work in concert to facilitate the entire FBDD pipeline from hit identification to lead optimization. The protocols and methodologies outlined in this guide provide a framework for researchers to effectively leverage this powerful fragment in their drug discovery campaigns, accelerating the development of novel therapeutics.
References
- Sygnature Discovery. Fragment Screening | Drug Discovery.
- Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Congreve, M., et al. (2011). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Publications.
- Huber, W. (2006). SPR-based fragment screening: advantages and applications. PubMed.
- Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design.
- Dalvit, C., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry.
- Schiebel, J., et al. (2016). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed.
- Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
- Eurofins DiscoverX. Biophysics for Successful Drug Discovery Programs.
- Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.
- Olaru, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Nature.
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
- Giannetti, A. M. (2011). Fragment screening by surface plasmon resonance. Semantic Scholar.
- Tiefenbrunn, T., et al. (2013). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC - NIH.
- Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society.
- Starrett, G. J., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. PubMed - NIH.
- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate.
- ResearchGate. (2012). Example of fragment-based screening by using ¹⁹F NMR spectroscopy.
- Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed.
- SynArchive. (2024). Protection of Alcohol by Silyl ether.
- Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
- Otava Chemicals. Halogen-Enriched Fragments.
- Heidrich, S., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers.
- ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Chen, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México.
- Heidrich, S., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized. Frontiers.
- Zhang, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
- Bauman, J. D., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH.
- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.
- Domagała, D., et al. (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. RSC Publishing.
- Penieres-Carrillo, G., et al. (2009). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI.
- Pedersen, C. M., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC - NIH.
- ResearchGate. (2017). (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Atlanchim Pharma. (2022). scientific letter.
- Chem-Station Int. Ed. (2014). Silyl Protective Groups.
- LinkedIn. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
Sources
- 1. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogen-Enriched Fragments [otavachemicals.com]
- 10. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 4-bromo-1-(triisopropylsilyl)-1H-indole | 412048-44-3 [smolecule.com]
- 14. synarchive.com [synarchive.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifechemicals.com [lifechemicals.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. guidechem.com [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for the Synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Welcome to the technical support center dedicated to the synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and ultimately optimize the yield and purity of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[1] The triisopropylsilyl (TIPS) protecting group offers significant steric hindrance and stability, making it a robust choice for protecting the nitrogen of the azaindole ring system during subsequent functionalization.[2] While the silylation of 4-bromo-7-azaindole can be a high-yielding reaction, several factors can influence its success. This guide provides a comprehensive overview of the synthesis, addresses frequently encountered challenges, and offers detailed troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The most widely reported and effective method involves the deprotonation of 4-bromo-7-azaindole with a strong base, followed by quenching with triisopropylsilyl chloride (TIPSCl). Sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is the most common base used for this transformation. This method has been reported to yield the desired product in as high as 97.6% yield.
Q2: Why is the choice of protecting group important for 7-azaindole derivatives?
A2: The 7-azaindole scaffold possesses a unique electronic structure due to the fusion of a pyridine and a pyrrole ring. The nitrogen in the pyrrole ring can be nucleophilic and requires protection during many synthetic transformations. The choice of protecting group is critical as it can influence the reactivity and stability of the molecule. The TIPS group is often favored for its bulkiness, which provides excellent steric protection and stability across a range of reaction conditions. In contrast, smaller protecting groups like trimethylsilyl (TMS) can be too labile and may not withstand subsequent reaction steps.[3]
Q3: I am observing low or no product formation. What are the likely causes?
A3: Several factors can contribute to low or no product formation. These include:
-
Inactive Sodium Hydride: Sodium hydride is highly reactive and can be deactivated by moisture. Using old or improperly stored NaH is a common cause of reaction failure.
-
Wet Solvent or Glassware: The presence of water will quench the sodium hydride and the reactive azaindole anion. All solvents and glassware must be scrupulously dried.
-
Poor Quality Starting Material: Impurities in the 4-bromo-7-azaindole can interfere with the reaction.
-
Insufficient Reaction Time or Temperature: The deprotonation and silylation steps may require specific time and temperature profiles to proceed to completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. The starting material, 4-bromo-7-azaindole, is significantly more polar than the TIPS-protected product. A typical TLC system would be ethyl acetate/hexanes. The product will have a much higher Rf value than the starting material. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, structured in a problem-and-solution format.
Problem 1: Incomplete Reaction - Starting Material Remains
Symptoms:
-
TLC analysis shows a significant amount of the starting material spot even after prolonged reaction time.
-
The isolated yield of the product is low, with a substantial recovery of the starting material.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Deprotonation | The pKa of the N-H in 7-azaindole is approximately 16.5. While NaH is a strong enough base, incomplete deprotonation can occur due to poor quality NaH, insufficient equivalents, or a short reaction time for this step. | 1. Use fresh, high-quality NaH. It is recommended to wash the NaH dispersion with anhydrous hexanes to remove the mineral oil before use.[4] 2. Increase the equivalents of NaH. Using 1.1 to 1.5 equivalents of NaH can help drive the deprotonation to completion. 3. Extend the deprotonation time. Allow the mixture of 4-bromo-7-azaindole and NaH to stir for at least 30-60 minutes at room temperature before adding the TIPSCl. |
| Degraded TIPSCl | Triisopropylsilyl chloride is sensitive to moisture and can hydrolyze to the corresponding silanol, which will not react. | 1. Use freshly opened or distilled TIPSCl. 2. Ensure the reagent is handled under anhydrous conditions. |
| Low Reaction Temperature | While the initial deprotonation is often performed at 0 °C to control the exotherm, the subsequent silylation may require warming to room temperature to proceed at a reasonable rate. | After the addition of TIPSCl at 0 °C, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. |
Problem 2: Formation of Side Products
Symptoms:
-
TLC analysis shows multiple new spots in addition to the product and starting material.
-
Purification is difficult, and the final product is contaminated with impurities.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-alkylation/Side Reactions | While less common with the sterically hindered TIPS group, prolonged reaction times at elevated temperatures with excess base and electrophile could potentially lead to side reactions on the pyridine ring, although this is more of a concern with less hindered protecting groups. | 1. Control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of both the base and TIPSCl. 2. Maintain a controlled temperature. Avoid excessive heating of the reaction mixture. |
| Reaction with Solvent | In some cases, strong bases can react with the solvent. While THF is generally robust, using other solvents without careful consideration could lead to side products. | Stick to well-established solvent systems like anhydrous THF or DMF for this reaction. |
Problem 3: Difficult Purification
Symptoms:
-
The product is difficult to separate from the starting material or other impurities by column chromatography.
-
The product appears as an oil that is difficult to crystallize.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Similar Polarity of Impurities | Some side products may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Optimize the chromatography conditions. A shallow gradient of ethyl acetate in hexanes is often effective. 2. Consider a different purification technique. In some cases, crystallization may be a more effective purification method. The product has been reported as an oil, but trituration with a non-polar solvent like hexanes may induce solidification. |
| Residual Mineral Oil | If the sodium hydride dispersion is not washed, the mineral oil can contaminate the product. | Always wash the sodium hydride with anhydrous hexanes prior to use. |
| Formation of Silanols | If the workup is not performed carefully, the TIPS group can be partially cleaved, leading to the formation of the corresponding silanol, which can complicate purification. | Use a mild aqueous workup, such as quenching with saturated aqueous ammonium chloride, and avoid exposure to strong acids or bases during extraction and purification. |
Experimental Protocols & Diagrams
Optimized Synthesis Protocol
This protocol is based on a high-yielding procedure reported in the literature.
Materials:
-
4-Bromo-7-azaindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-7-azaindole.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add triisopropylsilyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visual Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the silylation reaction.
References
- What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate.
- N-ALKYLATION OF INDOLES: 1-BENZYL-INDOLE - Organic Syntheses.
- The Azaindole Framework in the Design of Kinase Inhibitors - MDPI.
Sources
Technical Support Center: Purification of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Welcome to the technical support guide for the purification of 4-Bromo-1-(triisopropylsilyl)-7-azaindole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Question 1: My purified this compound shows the presence of a more polar impurity by TLC analysis. What could this be and how can I remove it?
Answer:
A common and more polar impurity encountered during the purification of this compound is the deprotected starting material, 4-Bromo-7-azaindole. This can occur if the triisopropylsilyl (TIPS) protecting group is cleaved during the workup or purification process.
Causality: The TIPS group, while generally robust, can be labile under certain acidic or basic conditions.[1][2] The silica gel used in column chromatography is slightly acidic and can sometimes cause partial deprotection, especially with prolonged exposure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polar impurity removal.
Recommended Protocol: Flash Column Chromatography with Deactivated Silica Gel
-
Deactivation of Silica Gel: To minimize on-column deprotection, it is advisable to use deactivated silica gel. This can be achieved by preparing a slurry of silica gel in the chosen eluent system containing 1-3% triethylamine or another suitable base.[3]
-
Column Packing: Pack the column with the deactivated silica gel slurry, ensuring there are no air bubbles or cracks.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. For compounds that are difficult to dissolve, a solid loading technique can be employed.[3][5]
-
Elution: Begin elution with a non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity. A typical starting gradient could be 100% hexane, gradually increasing to 5-10% ethyl acetate in hexane. The exact gradient will depend on the separation observed by TLC.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (deactivated with 1-3% triethylamine) | Neutralizes acidic sites on silica, preventing TIPS deprotection. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for good separation of the less polar product from the more polar deprotected impurity. |
| Loading | Minimal solvent or solid loading | Ensures a narrow band at the start of the chromatography for better separation. |
Question 2: I am observing a non-polar impurity in my final product. What is its likely identity and how can I remove it?
Answer:
A common non-polar impurity is residual triisopropylsilyl chloride or related silane byproducts from the protection step. These are typically less polar than the desired product and will elute earlier during column chromatography.
Causality: Incomplete reaction or quenching of the silylating agent can lead to its persistence in the crude product.
Troubleshooting and Purification Strategy:
-
Aqueous Workup: Ensure the reaction is thoroughly quenched, for instance with a saturated aqueous solution of ammonium chloride, to hydrolyze any remaining triisopropylsilyl chloride.[6]
-
Flash Column Chromatography: Careful flash column chromatography is usually effective.
-
Solvent System: Use a low polarity eluent system, such as a gradient of ethyl acetate in hexane. The non-polar impurity should elute in the initial fractions.
-
TLC Monitoring: Closely monitor the fractions by TLC. A staining agent (e.g., potassium permanganate) may be necessary to visualize the silane byproducts if they are not UV-active.
-
Question 3: My yield of this compound is low after purification. What are the potential reasons and how can I improve it?
Answer:
Low yield can be attributed to several factors including incomplete reaction, product loss during workup and extraction, or decomposition/deprotection during purification.
Potential Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Incomplete Protection Reaction | Monitor the reaction progress by TLC. If the reaction stalls, consider adding more silylating agent or base. | Ensures the starting material is fully converted to the desired product. |
| Product Loss During Workup | Ensure complete extraction from the aqueous phase by using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions.[7] | Maximizes the recovery of the organic-soluble product from the aqueous layer. |
| Deprotection During Purification | As detailed in Question 1, use deactivated silica gel for column chromatography.[3] | Minimizes acid-catalyzed cleavage of the TIPS protecting group. |
| Physical Loss on the Column | Avoid using an excessively large column or an overly polar eluent system which can lead to band broadening and the need to combine many dilute fractions. | Optimizes chromatographic conditions to ensure the product elutes in a concentrated band. |
II. Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the purification of this compound by flash column chromatography?
A1: A standard and effective method is flash column chromatography on silica gel.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give the product an Rf value of approximately 0.2-0.3. A common mobile phase is a mixture of hexane and ethyl acetate.
-
Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free bed.[4][8] Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane, and carefully apply it to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating the product from impurities.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Q2: Can I use recrystallization to purify this compound?
A2: Recrystallization can be a viable purification method if the crude material is of reasonable purity and a suitable solvent or solvent system can be identified. The product is a solid at room temperature.[9]
General Procedure for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include hexanes, ethyl acetate, and mixtures thereof.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added, and the hot solution filtered.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q3: How stable is the triisopropylsilyl (TIPS) protecting group on the 7-azaindole core?
A3: The TIPS group is a relatively bulky and stable silyl protecting group.[10] It is generally stable to a range of conditions, but can be cleaved under strongly acidic or fluoride-mediated conditions.[7][11] The acidity of standard silica gel can sometimes be sufficient to cause partial deprotection, especially with prolonged contact time.[5]
Relative Stability of Common Silyl Ethers under Acidic Conditions:
TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl)[2]
Caption: Relative stability of silyl protecting groups.
Q4: What are the expected appearances and analytical data for pure this compound?
A4: Pure this compound is typically an oil or a low-melting solid.[6] Its identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
References
- Columbia University. (n.d.). Column chromatography.
- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 4(1), 49-65.
- Sonari College. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. Journal of Organic Chemistry, 87(24), 16454-16466.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate.
- Atlanchim Pharma. (2022). Scientific Letter.
- Google Patents. (2016). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
- National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media?
- YouTube. (2023). Performing Column Chromatography.
- Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
Sources
- 1. Protecting Groups - Stability [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. sonaricollege.in [sonaricollege.in]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this critical synthetic transformation. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a key step in the development of various pharmacologically active molecules. The triisopropylsilyl (TIPS) group serves as a bulky and robust protecting group for the nitrogen of the azaindole ring, allowing for subsequent selective functionalization at other positions. The synthetic route is typically a two-step process: regioselective bromination of 7-azaindole followed by N-silylation. While seemingly straightforward, each step presents unique challenges that can lead to the formation of specific impurities. This guide will dissect these potential issues and provide actionable solutions.
Visualizing the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common points of impurity formation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part 1: Bromination of 7-Azaindole
Q1: My bromination reaction is not going to completion, and I have a significant amount of unreacted 7-azaindole. What should I do?
A1: Incomplete conversion during the bromination of 7-azaindole is a common issue. Here are the likely causes and troubleshooting steps:
-
Insufficient Brominating Agent: Ensure you are using a sufficient stoichiometric amount of your brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). A slight excess (1.05-1.1 equivalents) is often employed to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction kinetics may be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish at room temperature, a gentle increase in temperature may be necessary, but be cautious as this can also lead to side products.
-
Purity of Starting Material: Ensure your 7-azaindole is pure and dry. Impurities can interfere with the reaction.
Q2: I am observing the formation of a significant amount of an isomeric bromo-7-azaindole impurity. How can I improve the regioselectivity for the 4-position?
A2: The pyrrole ring of 7-azaindole is electron-rich, and electrophilic substitution can occur at multiple positions, with the C3 position being particularly reactive[1]. To favor bromination at the C4 position, consider the following:
-
Choice of Brominating Agent and Solvent: The choice of brominating agent and solvent system can significantly influence regioselectivity. For instance, using a less reactive brominating agent or a solvent system that can modulate the reactivity of the azaindole nucleus may be beneficial. While direct bromination can be challenging, a common strategy to achieve 4-bromo-7-azaindole involves a multi-step sequence starting from 7-azaindole-N-oxide[2].
-
Protecting Group Strategy: While the goal is to synthesize the N-TIPS protected compound, temporary protection of the pyrrole nitrogen with a different group before bromination can alter the electronic distribution and direct bromination to the desired position. However, this adds extra steps to the synthesis.
Q3: My product is contaminated with di- and poly-brominated impurities. How can I prevent this?
A3: Over-bromination is a result of the high reactivity of the azaindole ring system towards electrophilic bromination[3][4]. To mitigate this:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.1 equivalents.
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile and reduces the likelihood of multiple brominations on the same molecule.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.
| Impurity | Typical Cause | Recommended Action |
| Unreacted 7-azaindole | Incomplete reaction | Increase reaction time, consider a slight excess of brominating agent, or gently increase the reaction temperature. |
| 3-Bromo-7-azaindole | Lack of regioselectivity | Modify the brominating agent/solvent system. Consider an alternative synthetic route via the N-oxide. |
| Di-/Poly-brominated azaindoles | Over-bromination | Carefully control stoichiometry, add the brominating agent slowly, and maintain a low reaction temperature. |
Part 2: Silylation of 4-Bromo-7-azaindole
Q4: The silylation reaction is incomplete, leaving unreacted 4-bromo-7-azaindole. How can I improve the yield?
A4: Incomplete silylation can be due to several factors related to the reagents and reaction conditions:
-
Base Activity: Sodium hydride (NaH) is a common base for this reaction. Ensure that the NaH is fresh and has not been deactivated by exposure to moisture. It is often supplied as a dispersion in mineral oil, which should be washed away with a dry, inert solvent like hexane before use[5].
-
Solvent Purity: The solvent (typically THF or DMF) must be anhydrous. Traces of water will quench the NaH and hydrolyze the triisopropylsilyl chloride (TIPSCl).
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation of the azaindole nitrogen by NaH before adding the TIPSCl. The reaction may require stirring at room temperature or gentle heating to go to completion.
Q5: I have a significant amount of triisopropylsilanol ((iPr)3SiOH) in my crude product. What is the source of this impurity and how can I avoid it?
A5: Triisopropylsilanol is formed from the hydrolysis of triisopropylsilyl chloride (TIPSCl)[6][7]. This is a very common side product.
-
Moisture Contamination: The primary cause is the presence of water in the reaction mixture. Ensure all glassware is oven-dried, the solvent is anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Workup Conditions: During the aqueous workup, excess TIPSCl will be hydrolyzed to triisopropylsilanol. To minimize its presence in the crude product, a non-aqueous workup could be considered if the subsequent purification method is effective at removing it.
Q6: I am using DMF as a solvent and observing some unexpected byproducts. What could they be?
A6: While DMF is a common solvent, it can react with strong bases like NaH, especially at elevated temperatures[8]. These side reactions can consume the base and introduce impurities.
-
Solvent Degradation: NaH can deprotonate DMF, leading to the formation of various byproducts. If possible, consider using a more inert solvent like THF.
-
Reaction with TIPSCl: Byproducts from the reaction of silylating agents with DMF have also been reported[9].
Q7: During purification, I am losing my TIPS group. How can I prevent this?
A7: The TIPS group is generally stable to a range of conditions, but it can be cleaved under certain circumstances.
-
Acidic Conditions: The TIPS group is labile to acid. Avoid acidic conditions during workup and purification. If an aqueous workup is necessary, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution).
-
Silica Gel Chromatography: While generally stable on silica gel, prolonged exposure or the use of acidic eluents can cause some desilylation. To mitigate this, you can:
-
Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Use a less polar solvent system to elute the product faster.
-
Consider alternative purification methods like crystallization or distillation if applicable.
-
| Impurity | Typical Cause | Recommended Action |
| Unreacted 4-Bromo-7-azaindole | Incomplete silylation | Use fresh, active NaH; ensure anhydrous conditions; allow sufficient reaction time. |
| Triisopropylsilanol | Hydrolysis of TIPSCl | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Solvent-derived impurities | Reaction of NaH with the solvent (e.g., DMF) | Use an inert solvent like THF; avoid high reaction temperatures. |
| 4-Bromo-7-azaindole (desilylated) | Cleavage of the TIPS group during workup/purification | Avoid acidic conditions; neutralize silica gel for chromatography; use alternative purification methods. |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of 4-Bromo-7-azaindole
Materials:
-
4-Bromo-7-azaindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes or heptane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 x volume) to remove the mineral oil, decanting the solvent carefully under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-bromo-7-azaindole (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-bromo-7-azaindole to the sodium hydride suspension at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add triisopropylsilyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Troubleshooting TLC Analysis for Impurities
Objective: To effectively separate and identify the product and key impurities using Thin Layer Chromatography (TLC).
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Eluent systems (e.g., varying ratios of ethyl acetate/hexanes)
-
Visualization methods: UV lamp (254 nm), potassium permanganate stain, or iodine chamber.
Procedure:
-
Prepare a spotting solution of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture alongside standards of your starting materials (7-azaindole and 4-bromo-7-azaindole) if available.
-
Develop the TLC plate in an appropriate eluent system. A good starting point is 10-20% ethyl acetate in hexanes.
-
Visualize the plate under a UV lamp. The azaindole-containing compounds should be UV active.
-
Further visualization with a potassium permanganate stain can help identify non-UV active impurities like triisopropylsilanol.
Interpreting the TLC:
-
Product: The N-silylated product will be significantly less polar than the starting 4-bromo-7-azaindole and will have a higher Rf value.
-
Unreacted 4-Bromo-7-azaindole: This will appear as a more polar spot (lower Rf) corresponding to the starting material standard.
-
Triisopropylsilanol: This impurity is often visible with a potassium permanganate stain and has a moderate polarity.
-
Over-brominated species: These will have slightly different polarities compared to the mono-brominated starting material and may appear as spots close to it.
Visualization of Troubleshooting Logic
Caption: A logical workflow for troubleshooting common impurities.
References
- Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1093-1098. [Link]
- (No direct citation available for this specific synthesis, general principles applied)
- Guimond, N., et al. (2010). Practical Regioselective Bromination of Azaindoles and Diazaindoles. The Journal of Organic Chemistry, 75(16), 5276-5287. [Link]
- Chaudhari, K. D., et al. (2014). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 79(18), 8799-8804. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). Triisopropylsilyl chloride. [Link]
- Singh, S., et al. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 85(15), 9875-9887. [Link]
- Crowe, J., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- University of California. (2012).
- Hatakeyama, S. (2016). Synthetic Organic Reactions Mediated by Sodium Hydride. YAKUGAKU ZASSHI, 136(1), 41-53. [Link]
- Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 493-518. [Link]
- Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(10), 3129-3135. [Link]
- ResearchGate. (2014). What is the best reaction condition and preferred solvent for Williamson etherification reaction using sodium hydride?. [Link]
- LookChem. (n.d.). Cas 13154-24-0,Triisopropylsilyl chloride. [Link]
- Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. [Link]
- Gillespie, J. R., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 5(10), 1734-1745. [Link]
- Knochel, P., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5092. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Ji, X., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(54), 32497-32501. [Link]
- (No direct citation available for this specific synthesis, general principles applied)
- Google Patents. (n.d.).
- PubMed. (2018).
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Besson, T., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(12), 13856-13887. [Link]
- Blum, S. A. (2018). Borylated and Silylated Heterocyclic Scaffolds and Strategies for their Synthesis. eScholarship, University of California. [Link]
- Reddy, T. J., et al. (2008). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Organic Letters, 10(15), 3343-3346. [Link]
- PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
- ResearchGate. (2025). HCl-mediated silylation of C–H bonds in (hetero)arenes with trialkylsilanes. [Link]
- PubMed Central. (2021). Azaindole Therapeutic Agents. [Link]
- PubMed. (2015).
- MDPI. (2020).
- PubMed Central. (2022).
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]
Sources
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Triisopropylsilyl chloride CAS#: 13154-24-0 [m.chemicalbook.com]
- 7. Triisopropylsilyl chloride | 13154-24-0 [chemicalbook.com]
- 8. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
preventing desilylation of 4-Bromo-1-(triisopropylsilyl)-7-azaindole during reaction
Troubleshooting Guide for Preventing Unwanted Desilylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address a critical challenge encountered when working with 4-Bromo-1-(triisopropylsilyl)-7-azaindole: the premature and undesired loss of the triisopropylsilyl (TIPS) protecting group. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you maintain the integrity of your molecule throughout your synthetic sequence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the use of the TIPS group on the 7-azaindole scaffold and the common causes of its cleavage.
Q1: Why is the triisopropylsilyl (TIPS) group used to protect the 7-azaindole nitrogen?
The N-H proton of the 7-azaindole pyrrole ring is acidic and can interfere with many common synthetic transformations, such as metal-catalyzed cross-couplings or metallations. Protecting this nitrogen is crucial for achieving high yields and preventing side reactions.[1]
The triisopropylsilyl (TIPS) group is chosen for several key reasons:
-
Steric Bulk: Its large size provides significant steric hindrance, making it more robust and stable compared to smaller silyl groups like trimethylsilyl (TMS) or triethylsilyl (TES).[2][3] This stability allows it to withstand a wider range of reaction conditions.
-
Orthogonality: The TIPS group can often be removed under conditions that do not affect other common protecting groups (e.g., Boc, Cbz, benzyl esters), allowing for selective deprotection in complex syntheses.[4][5][6]
-
Improved Solubility: The lipophilic nature of the TIPS group can enhance the solubility of the azaindole core in common organic solvents used in synthesis.
Q2: What is desilylation and what are the primary chemical drivers?
Desilylation is the chemical reaction that cleaves the silicon-nitrogen (Si-N) bond, removing the TIPS protecting group and regenerating the N-H of the azaindole. This is often a desired final step in a synthesis, but it becomes a significant problem when it occurs unintentionally.
The primary driving force behind most desilylation reactions is the high affinity of silicon for electronegative atoms, particularly fluorine and oxygen.
-
Fluoride-Mediated Cleavage: Fluoride ions are exceptionally effective at cleaving silicon-heteroatom bonds because the resulting silicon-fluorine (Si-F) bond is remarkably strong (bond energy ~142 kcal/mol), making the reaction thermodynamically favorable.[2]
-
Acid/Base-Mediated Cleavage: Both acidic and basic conditions can catalyze the hydrolysis of the Si-N bond, especially in the presence of a nucleophile like water or an alcohol.
Q3: My reaction is causing desilylation. Which reagents are the most likely culprits?
If you observe unintended desilylation, scrutinize your reaction components for the following common culprits:
-
Fluoride Ion Sources: This is the most common cause. Reagents like tetrabutylammonium fluoride (TBAF) are explicitly used for deprotection.[7][8][9] However, even catalytic amounts of fluoride from sources like potassium fluoride (KF) or residual hydrofluoric acid (HF) can initiate cleavage.
-
Strong Acids: Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even acidic solid supports like silica gel can promote desilylation.[10][11]
-
Strong Bases: Strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily hydrolyze the Si-N bond.
-
Certain Lewis Acids: While less common, some Lewis acids can coordinate to the azaindole nitrogen atoms and facilitate the cleavage of the N-TIPS bond.[12][13]
-
Protic Solvents at High Temperatures: Solvents like methanol or water, particularly when heated, can participate in the solvolysis of the TIPS group, a process often accelerated by trace acid or base.
Part 2: Troubleshooting Guide: Case Studies
This section provides practical, step-by-step guidance for overcoming desilylation in common experimental scenarios.
Case Study 1: Preventing Desilylation during Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone transformation for converting aryl bromides into more complex structures.[14][15] However, its standard conditions often involve bases and aqueous media that are hostile to the N-TIPS group.
Symptoms:
-
LC-MS or TLC analysis of the crude reaction mixture shows a significant peak corresponding to the desilylated starting material or the desilylated product.
-
Isolated yield of the desired TIPS-protected product is low, with the desilylated analog being a major byproduct.
Root Cause Analysis:
The typical Suzuki-Miyaura catalytic cycle requires a base to activate the boronic acid partner for transmetalation.[15][16] The choice of base, solvent, and temperature is critical to preserving the TIPS group.
Recommended Protocol: TIPS-Sparing Suzuki-Miyaura Coupling
This protocol utilizes a milder base and anhydrous conditions to minimize the risk of desilylation.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)
-
Ligand (if using Pd₂(dba)₃, e.g., XPhos, 6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid derivative, and the dried K₃PO₄.
-
Catalyst Addition: Add the palladium catalyst and ligand (if required) to the flask.
-
Solvent Addition: Add anhydrous dioxane (or toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed. For smaller scales, sparging the solvent with argon for 15-20 minutes before addition is also effective.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Note: Avoid excessive temperatures, as this can promote desilylation even under anhydrous conditions.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude material can then be purified (see Case Study 2 for purification recommendations).
Comparative Data: Optimizing Reaction Conditions
The following table summarizes problematic conditions and the recommended, TIPS-sparing alternatives.
| Parameter | Problematic Condition (High Risk of Desilylation) | Recommended Condition (TIPS-Sparing) | Rationale |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ (especially in aqueous solutions) | K₃PO₄ (anhydrous), CsF (anhydrous) | K₃PO₄ is a sufficiently strong base for the catalytic cycle but has lower nucleophilicity and basicity in organic solvents compared to aqueous carbonates, reducing the rate of hydrolysis.[1] |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF | Anhydrous Dioxane , Anhydrous Toluene | The absence of water is the single most critical factor in preventing base-mediated hydrolysis of the Si-N bond. |
| Temperature | >110 °C | 80 - 100 °C | Lower temperatures slow the rate of all reactions, including the undesired desilylation, while still allowing for efficient catalytic turnover. |
| Fluoride | Use of KF as a base with protic solvents | Avoid fluoride-based bases unless strictly anhydrous | Fluoride is a potent trigger for desilylation. While KF can be an effective base, its use is risky unless all components are scrupulously dry.[7] |
Troubleshooting Flowchart
Use this flowchart if you are still experiencing desilylation with the recommended protocol.
Case Study 2: Preventing Desilylation during Work-up and Purification
It is a common and frustrating scenario to have a clean reaction by in-process control, only to find the protecting group has been lost during isolation.
Symptoms:
-
Crude LC-MS/TLC shows predominantly the desired TIPS-protected product.
-
LC-MS/TLC of fractions after silica gel chromatography shows the desilylated product.
-
Product degrades upon standing on a silica gel column.
Root Cause Analysis: The culprit is almost always the stationary phase used for purification.
-
Silica Gel Acidity: Standard silica gel has a pKa of around 7, but its surface is covered with acidic silanol (Si-OH) groups. These can catalyze the cleavage of acid-sensitive protecting groups like N-TIPS, especially when polar, protic eluents like methanol are used.
Recommended Protocols for Purification
1. Neutral Aqueous Work-up:
-
Before concentrating the reaction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any trace acids, followed by a wash with brine (saturated NaCl) to remove bulk water. Dry the organic layer thoroughly with Na₂SO₄ or MgSO₄ before concentrating.
2. Silica Gel Column Neutralization:
-
This is the most effective method to prevent on-column degradation.
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Add triethylamine (Et₃N) to the slurry to constitute 1% of the total volume (e.g., 10 mL of Et₃N for ~1 L of slurry).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the neutralized silica slurry as usual.
-
Equilibrate the column with your starting eluent, ensuring it is also doped with 0.5-1% Et₃N.
-
Run the chromatography using an eluent system containing 0.5-1% Et₃N throughout the gradient.
-
Note: The Et₃N is volatile and will be removed with the solvent during concentration of the product fractions.
-
3. Alternative Purification Methods:
-
If your product is crystalline, recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) is a superior, non-destructive alternative to chromatography.
Part 3: General Best Practices
To ensure success when working with this compound, adhere to these general principles:
| Do | Don't |
| ✅ Use anhydrous solvents and reagents whenever possible. | ❌ Use aqueous bases like NaOH or K₂CO₃/H₂O. |
| ✅ Employ mild, non-nucleophilic bases like K₃PO₄. | ❌ Expose the compound to fluoride sources (TBAF, HF, KF). |
| ✅ Keep reaction temperatures as low as reasonably possible. | ❌ Use highly protic solvents like methanol as the primary solvent. |
| ✅ Neutralize silica gel with Et₃N before chromatography. | ❌ Allow the compound to sit in acidic solutions or on raw silica gel for extended periods. |
| ✅ Perform a neutral aqueous work-up (NaHCO₃, brine). | ❌ Quench reactions with strong acids. |
By understanding the chemical lability of the N-TIPS bond and carefully controlling reaction and purification conditions, you can successfully prevent unwanted desilylation and advance your synthesis with confidence.
References
- Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition.
- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3).
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082.
- Ballini, R., et al. (2005). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 105(1), 277-356.
- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-138.
- Gauthier, D. R., et al. (2010). Reduction of cysteine-S-protecting groups by triisopropylsilane. Tetrahedron Letters, 51(49), 6461–6463.
- University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
- Synpeptide. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Chem-Station. (2014). Silyl Protective Groups.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2024). give me your harshest (serious) silyl protecting group deprotection conditions.
- ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
- Akula, M. R., & Kabalka, G. W. (2000). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 2(16), 2463–2464.
- ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole....
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- MH Chem. (2022). Silyl group deprotection by TBAF solution. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Babcock, E. G., et al. (2022). Brønsted acid-catalysed desilylative heterocyclisation to form substituted furans. Organic & Biomolecular Chemistry, 21(2), 289-293.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1351.
- Wang, D., et al. (2011). Direct Asymmetric Hydrosilylation of Indoles: Combined Lewis Base and Brønsted Acid Activation. Angewandte Chemie International Edition, 50(40), 9460-9463.
- D'Amico, D. C., & Larock, R. C. (2015). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. The Journal of Organic Chemistry, 80(21), 11026-11031.
- Huang, L., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry, 204, 112506.
- Organic Chemistry Portal. (n.d.). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brønsted acid-catalysed desilylative heterocyclisation to form substituted furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01828D [pubs.rsc.org]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
side reactions in coupling reactions with 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Welcome to the technical support center for 4-Bromo-1-(triisopropylsilyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in palladium-catalyzed cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind potential side reactions to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low or no conversion in my coupling reaction?
Low conversion is a common issue that can stem from several factors beyond simple side reactions. Before troubleshooting specific byproducts, it's crucial to validate the core components of your catalytic system.
-
Catalyst Inactivity: The most critical step is the efficient generation of the active Pd(0) species from the precatalyst.[1] If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can halt the catalytic cycle before it begins.
-
Recommendation: Utilize modern palladium precatalysts, such as third-generation Buchwald G3 precatalysts or PEPPSI™ catalysts for N-heterocyclic carbene (NHC) ligands.[1] These are designed to generate the active LPd(0) catalyst cleanly and efficiently.
-
-
Ligand Selection: The 7-azaindole core contains a pyridine nitrogen that can coordinate to the palladium center, effectively acting as a catalyst poison and inhibiting activity.[2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands sterically favor the formation of the active monoligated palladium species and accelerate the desired catalytic cycle, outcompeting catalyst inhibition.[3]
-
-
Impure Reagents: Ensure the purity of your starting material, coupling partner, and solvents. Water and oxygen can be particularly detrimental.[4]
Q2: What is hydrodehalogenation and why am I seeing my bromo-azaindole starting material converted to the parent 1-(TIPS)-7-azaindole?
Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom. This is a prevalent side reaction, especially with electron-deficient N-heterocyclic halides like 4-bromo-7-azaindole.[2]
-
Causality: The culprit is typically the formation of a palladium-hydride (Pd-H) species.[2] This intermediate can arise from the reaction of the palladium complex with the base, solvent (notably alcohols), or residual water. The Pd-H species can then undergo reductive elimination with the azaindole on the palladium center to yield the unwanted dehalogenated product.[2]
-
Troubleshooting Strategy:
-
Solvent Choice: Use rigorously dried, aprotic solvents (e.g., dioxane, toluene, DMF). Avoid alcohol-based solvents if dehalogenation is observed.
-
Base Optimization: Strong alkoxide bases can sometimes promote Pd-H formation. Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2]
-
Water Control: Ensure all reagents and solvents are anhydrous. While some Suzuki reactions benefit from aqueous base, excessive water can be a proton source for this side reaction.[2]
-
Q3: How stable is the Triisopropylsilyl (TIPS) protecting group under typical coupling conditions?
The TIPS group is a robust, sterically bulky protecting group chosen for its general stability. However, it is not indestructible and can be cleaved under certain conditions.
-
Lability Factors:
-
Strong Base/High Temperature: Prolonged heating in the presence of strong bases (e.g., NaOt-Bu, KHMDS) can lead to gradual cleavage.
-
Fluoride Ions: The Si-N bond is highly susceptible to cleavage by fluoride ions. If your coupling partner (e.g., a boronic acid derivative) or an additive contains a source of fluoride (like CsF or TBAF), expect desilylation.
-
-
Troubleshooting & Diagnosis:
-
If you observe the formation of the unprotected 4-bromo-7-azaindole in your crude LC-MS, TIPS group cleavage is occurring.
-
To mitigate this, consider switching to a non-fluoride-containing base (e.g., K₃PO₄) or lowering the reaction temperature and extending the reaction time.
-
Suzuki-Miyaura Coupling: Troubleshooting Guide
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with azaindole substrates, it is prone to specific side reactions that can diminish yields.
Q4: My Suzuki reaction is producing a significant amount of a symmetrical biaryl byproduct. What is it and how can I prevent it?
You are observing boronic acid homocoupling, a common side reaction where two molecules of the boronic acid reagent couple together.[4] This consumes your reagent, lowers the yield of the desired product, and creates purification challenges.[4]
-
Primary Causes:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[5]
-
Pd(II)-Mediated Homocoupling: If you use a Pd(II) precatalyst like Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product at the start of the reaction.[4]
-
-
Solutions:
-
Rigorous Degassing: This is the most critical preventative measure. Use either inert gas sparging (bubbling argon or nitrogen through the solvent for 15-30 minutes) or, for maximum oxygen removal, perform 3-5 freeze-pump-thaw cycles.[4]
-
Catalyst Selection: Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern G3/G4 precatalyst that rapidly generates Pd(0) to minimize the concentration of Pd(II) species available for homocoupling.[1][6]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos. These ligands accelerate the rate-limiting transmetalation and reductive elimination steps of the primary catalytic cycle, which helps the desired cross-coupling reaction outcompete the homocoupling pathway.[7]
-
Caption: Desired Suzuki cycle vs. the oxygen-mediated homocoupling side reaction.
Q5: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening?
This side reaction is known as protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source, converting it into an unreactive arene.[6][8]
-
Causality: This is often promoted by high temperatures and the presence of water or other protic species in the reaction mixture. Some heteroaryl boronic acids are particularly susceptible to this degradation pathway.[8]
-
Solutions:
-
Temperature Optimization: Find the lowest effective temperature for the reaction to proceed. While higher temperatures increase the rate, they can also accelerate protodeboronation.[6]
-
Base and Water Content: Use a non-hydroxide base if possible (e.g., K₃PO₄, Cs₂CO₃). Carefully control the amount of water in the reaction; while necessary for some systems, excess water can be detrimental.
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.
-
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or XPhos Pd G3 | Minimizes Pd(II)-mediated homocoupling; ensures efficient Pd(0) generation.[1][6] |
| Ligand | XPhos or SPhos (1.5-2.5 mol%) | Bulky, electron-rich ligand accelerates cross-coupling and prevents catalyst inhibition.[2][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective base, less likely to promote hydrodehalogenation or TIPS cleavage than alkoxides.[2] |
| Solvent | 1,4-Dioxane or Toluene (degassed) | Anhydrous, aprotic solvents that are standard for this chemistry. Degassing is critical.[4] |
| Temperature | 80-110 °C | Optimal range to balance reaction rate against potential protodeboronation or decomposition.[6] |
Buchwald-Hartwig Amination: Troubleshooting Guide
This reaction is essential for forming C-N bonds but can be sluggish with heterocyclic substrates.[3]
Q6: My Buchwald-Hartwig amination is very slow or stalls completely. How can I improve it?
The primary challenge with 7-azaindole is its potential to inhibit the palladium catalyst.[2] Overcoming this requires a carefully optimized catalytic system.
-
Causality: The lone pair on the pyridine nitrogen can bind to the palladium center, forming an off-cycle, inactive complex. This reduces the concentration of active catalyst available to participate in the reaction.[2]
-
Solutions:
-
Ligand is Key: This problem is best solved by using very bulky and electron-donating biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[3] The steric bulk of these ligands favors a monoligated Pd(0) species, which is highly reactive and less susceptible to inhibition by the substrate.
-
Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine (or the N-H of the amide in the catalytic cycle). Sodium or lithium alkoxides (NaOt-Bu) or bis(trimethylsilyl)amides (LHMDS) are standard.[9]
-
Precatalyst Choice: Modern Buchwald precatalysts are highly recommended as they ensure the formation of the active L-Pd(0) complex efficiently.[1]
-
Caption: A logical workflow for diagnosing and solving low-yield coupling reactions.
Sonogashira, Stille, and Heck Reactions: Key Considerations
While less common for this specific substrate, these reactions are also viable and share some of the same challenges.
Q7: What are the primary side reactions in Sonogashira and Stille couplings with this substrate?
Both reactions are susceptible to homocoupling of the nucleophilic coupling partner.
-
Sonogashira Coupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser or Hay coupling).[10] This is almost always mediated by the copper(I) cocatalyst and oxygen.
-
Solution: Maintain a strictly inert, oxygen-free atmosphere. Alternatively, explore modern copper-free Sonogashira protocols, which eliminate this pathway.[11]
-
-
Stille Coupling: Homocoupling of the organostannane reagent can occur, proceeding through either a Pd(II)-mediated pathway or a radical process.[12]
-
Solution: Similar to Suzuki coupling, using an efficient Pd(0) source and ensuring anhydrous/anaerobic conditions can suppress this side reaction. However, the high toxicity of organotin compounds makes this reaction less favorable than Suzuki coupling.[12]
-
Q8: Can I perform a Heck reaction on 4-Bromo-1-(TIPS)-7-azaindole?
Yes, the Heck reaction, which couples the aryl bromide with an alkene, is a viable transformation.[13] A cascade C-N cross-coupling/Heck reaction has been reported for synthesizing azaindoles, demonstrating the compatibility of the core with Heck conditions.[14]
-
Key Considerations:
-
Regioselectivity: The regioselectivity of the addition to the olefin can be influenced by steric and electronic factors.[13]
-
β-Hydride Elimination: This is a key step in the catalytic cycle but can also be a competing side reaction in other coupling types. For the Heck reaction, it is the productive step that regenerates the catalyst.[3] Careful selection of ligands and conditions is necessary to ensure the desired outcome.
-
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This method is superior to inert gas sparging for removing dissolved oxygen.[4]
-
Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum Teflon stopcock. The flask should not be more than half full.
-
Attach the flask to a Schlenk line. Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen solid, open the stopcock to the vacuum line and apply a high vacuum for 5-10 minutes.
-
Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
References
- Parts, M., & Borovkov, V. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5950.
- Wikipedia. (2023). Stille reaction.
- Zhang, Z., et al. (2018). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 54(75), 10612-10615.
- Guild, P. J., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(21), 10494-10500.
- ResearchGate. (n.d.). The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106-3114.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Reddy, V. P., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(19), 3351-3353.
- Henriques, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Henriques, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.
- Oliveira, J., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Reddit. (2022). Troubleshooting a difficult Heck reaction.
- Evans, D. A. (n.d.). Cross-Coupling Chemistry. Harvard University.
- Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(17), 5488-5492.
- Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 42(10), 1574-1585.
- Zahid, M., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(4), 144.
- ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole....
- ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- Miyaura, N., & Buchwald, S. L. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Zhang, Y., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11505-11509.
- Al-Masum, M., & Al-Ahmari, A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1339.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Magano, J., & Dunetz, J. R. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6050-6066.
- Pérez-Temprano, M. H., et al. (2012). The Mechanisms of the Stille Reaction. European Journal of Organic Chemistry, 2012(28), 5435-5451.
- ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Bentham Science. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4851-4854.
- Gulevich, A. V., & Gevorgyan, V. (2010). Some Aspects of the Chemistry of Alkynylsilanes. Chemical Society Reviews, 39(6), 2038-2053.
- Maccan, A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 1014-1025.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the regioselectivity of reactions with 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Technical Support Center: 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile heterocyclic building block. The following FAQs and troubleshooting guides are based on a synthesis of peer-reviewed literature and established best practices in synthetic organic chemistry.
Part 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding the reactivity and handling of 4-Bromo-1-(TIPS)-7-azaindole.
Q1: What is the primary role of the N1-triisopropylsilyl (TIPS) group?
A1: The TIPS group serves three critical functions:
-
Protection: It protects the N-H proton of the pyrrole ring, preventing unwanted side reactions such as N-alkylation or deprotonation under basic conditions used in many cross-coupling and metalation reactions.
-
Solubility: The bulky, lipophilic TIPS group significantly enhances the solubility of the azaindole core in common organic solvents (e.g., THF, dioxane, toluene), which is crucial for homogeneous reaction conditions.
-
Steric Influence: While not a classical directing group for metalation, its significant steric bulk can influence the approach of reagents and, in some contexts, disfavor reactions at the adjacent C2 position. The primary electronic directing effects of the azaindole nucleus, however, remain dominant.
Q2: What is the inherent electronic reactivity of the 7-azaindole core, and how does the C4-Bromo substituent modify it?
A2: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is an electron-rich bicyclic system. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The general order of reactivity for C-H functionalization via deprotonation (metalation) is C2 > C6 > C3 > C5.[1][2]
The C4-bromo substituent serves as a synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. Its electron-withdrawing nature slightly deactivates the pyridine ring, but its main utility lies in its ability to undergo oxidative addition to a low-valent metal center (e.g., Pd(0)).
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling at the C4-Position
The C4-bromo position is the most common site for introducing molecular diversity. However, these reactions are not without challenges.
Q3: My Suzuki-Miyaura coupling reaction at the C4-position is sluggish, incomplete, or gives low yields. How can I optimize it?
A3: Sluggish Suzuki-Miyaura couplings are a frequent issue. The key is to establish an efficient catalytic cycle and prevent catalyst deactivation. The choice of ligand, base, and solvent system is paramount.
Causality: The efficiency of the Suzuki-Miyaura reaction depends on three key steps: oxidative addition, transmetalation, and reductive elimination. A failure in any of these steps, often due to a suboptimal choice of ligand or base, will stall the reaction. The N-H of unprotected azaindoles can inhibit palladium catalysts, but the N1-TIPS group largely mitigates this issue.[3]
Troubleshooting & Optimization Strategies:
-
Ligand Selection: For heteroaryl halides, electron-rich, bulky phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps. Xantphos is a well-documented, highly effective ligand for C-N and C-O coupling of 4-bromo-7-azaindoles and is a strong starting point for C-C coupling as well.[4][5] Sterically hindered biaryl phosphine ligands like SPhos or XPhos can also be highly effective.
-
Base Selection: The base's role is to facilitate the transmetalation step by forming a more nucleophilic boronate species. The choice is critical. While K₂CO₃ can be effective, stronger bases like Cs₂CO₃ or K₃PO₄ are often necessary for challenging couplings. The use of aqueous base in a biphasic solvent system (e.g., dioxane/water) is standard.
-
Solvent System: A mixture of a non-polar solvent like dioxane or toluene with a polar, protic solvent like water or ethanol is common. This combination helps dissolve both the organic substrate and the inorganic base.
Below is a summary of reported conditions for successful palladium-catalyzed couplings with N-substituted 4-bromo-7-azaindoles.
| Reaction Type | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield | Reference |
| C-N Coupling (Amides) | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100-110 | Good-Excellent | [4] |
| C-N Coupling (Amines) | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100-110 | Good-Excellent | [4] |
| C-O Coupling (Phenols) | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (2.0) | Dioxane | 100-110 | Moderate-Good | [5][6] |
| C-C Coupling (General) | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | Moderate-Good | [7] |
Q4: I am observing significant amounts of the debrominated starting material, 1-(TIPS)-7-azaindole. What causes this side reaction and how can I prevent it?
A4: The formation of the hydro-debrominated product is a common side reaction known as proto-debromination.
Causality: This typically occurs when the organopalladium intermediate formed after oxidative addition reacts with a proton source before it can proceed through the desired coupling pathway (transmetalation or amine coordination). Water, alcohols, or even trace acidic impurities can serve as the proton source. It can also arise from β-hydride elimination if the coupling partner possesses β-hydrogens.[8]
Mitigation Strategies:
-
Use Anhydrous Solvents: Ensure your reaction solvents are thoroughly dried, especially if running under non-aqueous conditions.
-
Scrupulous Inert Atmosphere: Prevent moisture from entering the reaction vessel by maintaining a positive pressure of an inert gas (Argon or Nitrogen).
-
Choice of Base: Using a non-nucleophilic, hindered base can sometimes reduce the rate of competing pathways.
-
Ligand Effects: Bulky, electron-rich ligands often accelerate the reductive elimination step, which can outcompete the proto-demetalation pathway. The diagram below illustrates how the choice of ligand can direct the reaction toward the desired product.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Part 3: Troubleshooting Directed ortho-Metalation (DoM)
While the C4 position is pre-functionalized, subsequent C-H functionalization on the pyridine ring is often desired. Directed ortho-metalation (DoM) is the most powerful tool for this.[9]
Q5: I am attempting to functionalize the C5 position via lithiation with an alkyllithium base, but the reaction is failing or giving a mixture of products. What are the critical parameters to control?
A5: Regioselective deprotonation of the 7-azaindole core is challenging due to multiple acidic C-H bonds. The pyridine nitrogen acts as a directed metalation group (DMG), guiding the base to the adjacent C6 position. However, the C2 proton is the most kinetically acidic. Achieving C5 functionalization requires circumventing these more favorable sites.
Causality: The regiochemical outcome of a deprotonation reaction is a delicate balance of kinetic acidity (which proton is removed fastest) and thermodynamic stability (which lithiated intermediate is most stable). The C2-anion is kinetically favored, while the C6-anion is favored by the directing effect of the pyridine nitrogen.[1][10] C5 lithiation is generally not directly achievable via DoM. Instead, a "halogen dance" or a bromine-lithium exchange at the C4 position followed by trapping is a more plausible, albeit complex, strategy.
For direct C-H functionalization, targeting C6 is the most common DoM strategy. If C5 functionalization is the absolute goal, a multi-step approach starting from a different isomer or using a different strategy entirely is likely required.
Let's focus on troubleshooting the common C6-lithiation:
Troubleshooting Flowchart for C6-Lithiation:
Caption: Decision tree for troubleshooting DoM reactions.
Part 4: Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the C4-Position
This protocol provides a robust method for coupling an arylboronic acid to the C4-position.
-
Reagent Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and Xantphos (0.10 equiv.) in a portion of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired C4-arylated product.
Protocol 2: Deprotection of the N1-TIPS Group
-
Reaction Setup: Dissolve the purified N1-TIPS protected azaindole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a plastic vial or flask at room temperature.
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equiv.).
-
Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization if necessary.
References
- Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]
- Armstrong, J. D., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
- Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 443-453. [Link]
- Dalziel, M. E., et al. (2019).
- Reddy, T. J., et al. (2012). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed. [Link]
- ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole...
- Buchwald–Hartwig amin
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]
- Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7531-7541. [Link]
- Gildner, P. G., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(28), 10351-10371. [Link]
Sources
- 1. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. scispace.com [scispace.com]
troubleshooting low conversion rates in 4-Bromo-1-(triisopropylsilyl)-7-azaindole reactions
Welcome, researchers and drug development professionals, to our dedicated technical support guide for reactions involving 4-Bromo-1-(triisopropylsilyl)-7-azaindole. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during the chemical modification of this versatile building block. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise before delving into specific reaction troubleshooting.
Q1: My reaction with 4-Bromo-1-(TIPS)-7-azaindole has failed completely (0% conversion). What are the universal first-pass checks?
A1: A complete lack of conversion points to a fundamental issue with the reaction setup or reagents. Before optimizing specific parameters, verify the following:
-
Inert Atmosphere: Palladium-catalyzed reactions are notoriously sensitive to oxygen.[1] Ensure your vessel was rigorously degassed (e.g., via multiple vacuum/inert gas cycles or sparging) and maintained under a positive pressure of argon or nitrogen.
-
Reagent Purity & Anhydrous Conditions: Moisture is detrimental. Solvents should be freshly dried or from a sealed commercial source. Bases and other solid reagents should be stored in a desiccator. Starting materials, especially boronic acids for Suzuki couplings, should be of high purity.[1]
-
Catalyst Activity: Palladium catalysts, particularly Pd(0) sources like Pd(PPh₃)₄, can degrade over time. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its in situ reduction to the active Pd(0) state.[1][2] Consider using a fresh bottle of catalyst or a more robust, air-stable precatalyst.[3]
Q2: Why is the 7-azaindole core considered a "challenging" substrate in cross-coupling reactions?
A2: The primary challenge arises from the pyridine-like nitrogen atom at the 7-position. This nitrogen possesses a lone pair of electrons that can coordinate to the palladium catalyst center. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and halting the catalytic cycle.[4][5] This inhibitory effect often necessitates the use of specialized ligands and conditions to achieve high yields.[5]
Q3: How stable is the triisopropylsilyl (TIPS) protecting group under typical cross-coupling conditions?
A3: The TIPS group is a robust silyl ether, significantly more stable than smaller groups like trimethylsilyl (TMS).[6] It is generally stable to the basic conditions used in most Suzuki and Buchwald-Hartwig reactions (e.g., carbonates, phosphates, and even alkoxides at moderate temperatures). However, it is labile to fluoride sources and strong acids.[6][7] If your reaction involves a fluoride additive or acidic workup, premature deprotection is a risk. The relative stability of common silyl groups is as follows:
-
Acidic Conditions: TMS < TES < TBS < TIPS < TBDPS[6]
-
Fluoride-based Deprotection: TMS < TES < TIPS < TBS < TBDPS[6]
Q4: What is the most effective method for removing the TIPS group post-reaction?
A4: The most common method is using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in a solvent like THF. However, TBAF can be basic and may not be suitable for base-sensitive products.[6] Milder alternatives include:
-
HF-Pyridine or 3HF-Et₃N: These are less basic options suitable for sensitive substrates.[6]
-
Silver Fluoride (AgF): Treatment with AgF in methanol is a very mild and efficient protocol for TIPS deprotection on arylacetylenes and can be applied to other systems.[8][9]
-
Acidic Hydrolysis: Conditions like acetic acid in a THF/water mixture can also be effective, although this is less common for the robust TIPS group.[6]
Part 2: Troubleshooting Guide for Low Conversion Rates
This section provides detailed troubleshooting strategies for specific, high-value reactions utilizing 4-Bromo-1-(TIPS)-7-azaindole.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[10][11] Low conversion with the 7-azaindole substrate is a frequent complaint, typically stemming from catalyst inhibition or suboptimal base/solvent selection.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. books.rsc.org [books.rsc.org]
- 8. scielo.org.mx [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Large-Scale Synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis on a larger scale. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Part 1: Silylation of 7-Azaindole
Question 1: My silylation of 7-azaindole with TIPS-Cl is incomplete, even with extended reaction times. What are the likely causes and solutions?
Answer:
Incomplete silylation is a common issue, often stemming from suboptimal reaction conditions or reagent quality. Here’s a breakdown of potential causes and actionable solutions:
-
Insufficient Deprotonation: The N-H of 7-azaindole requires a strong base for complete deprotonation before the addition of triisopropylsilyl chloride (TIPS-Cl).
-
Probable Cause: Using a weak base like triethylamine (TEA) may not be sufficient to drive the equilibrium towards the deprotonated form.
-
Solution: Employ a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). When using NaH, ensure it is fresh and properly washed to remove any mineral oil, which can interfere with the reaction.
-
-
Moisture Contamination: Silylating agents are highly susceptible to hydrolysis.
-
Probable Cause: Trace amounts of water in your solvent or on your glassware can consume the silylating agent.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Steric Hindrance: The triisopropylsilyl group is sterically bulky, which can slow down the reaction.
-
Solution: While a stronger base is the primary solution, slightly elevated temperatures (e.g., 40-50 °C) can sometimes help to overcome the steric barrier. However, monitor for potential side reactions.
-
Experimental Protocol: Optimized Silylation of 7-Azaindole
| Step | Procedure |
| 1 | To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under argon, add a solution of 7-azaindole (1.0 eq.) in anhydrous THF dropwise. |
| 2 | Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. |
| 3 | Cool the mixture back to 0 °C and add TIPS-Cl (1.1 eq.) dropwise. |
| 4 | Let the reaction warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS for completion. |
| 5 | Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate. |
| 6 | Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography. |
Part 2: Bromination of 1-(Triisopropylsilyl)-7-azaindole
Question 2: I'm observing the formation of multiple brominated products during the bromination of my TIPS-protected 7-azaindole. How can I improve the regioselectivity for the 4-position?
Answer:
Controlling the regioselectivity of bromination on the 7-azaindole scaffold is a known challenge. The formation of multiple isomers often points to issues with the brominating agent or reaction conditions.
-
Over-bromination/Incorrect Regiochemistry:
-
Probable Cause: Using harsh brominating agents like elemental bromine (Br₂) can lead to poor selectivity and the formation of di-brominated species. The reaction conditions, such as temperature and solvent, also play a crucial role.
-
Solution: A milder brominating agent is recommended. N-Bromosuccinimide (NBS) is often a good choice for achieving higher regioselectivity. The reaction should be carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize the formation of undesired isomers. A common approach for the synthesis of 4-bromo-7-azaindole involves the reaction of 7-azaindole-N-oxide with methanesulfonic anhydride and a bromide source, which can offer good regioselectivity.[1]
-
-
TIPS Group Stability:
-
Probable Cause: Some bromination conditions, especially those that are strongly acidic, can lead to partial deprotection of the TIPS group, further complicating the product mixture.
-
Solution: Using non-acidic conditions and monitoring the reaction closely is key. If deprotection is observed, consider switching to a more robust protecting group, although TIPS is generally quite stable under these conditions.
-
Experimental Workflow: Regioselective Bromination
Caption: Workflow for regioselective bromination.
Part 3: Deprotection of the TIPS Group
Question 3: My deprotection of 4-Bromo-1-(TIPS)-7-azaindole using TBAF is low-yielding and produces several byproducts. What's going wrong?
Answer:
While tetrabutylammonium fluoride (TBAF) is a common reagent for silyl ether cleavage, its basicity can sometimes lead to side reactions, especially with sensitive substrates.
-
Low Yield and Byproduct Formation:
-
Probable Cause: The fluoride ion in TBAF is not only a good nucleophile for silicon but also a reasonably strong base. This can lead to side reactions on the azaindole ring system. Additionally, prolonged reaction times or elevated temperatures can exacerbate this issue. In some cases with related azaindoles, deprotection with certain reagents has been shown to lead to unexpected cyclizations or dimerizations.[2]
-
Solution:
-
Milder Fluoride Source: Consider using a buffered fluoride source like triethylamine trihydrofluoride (Et₃N·3HF) or pyridine-HF. These are less basic than TBAF and can give cleaner reactions.
-
Acidic Conditions: Mild acidic conditions can also be effective for TIPS deprotection. A dilute solution of HCl in an alcohol or THF can work well.
-
Lewis Acid Catalysis: Catalytic amounts of iron(III) chloride (FeCl₃) in methanol have been reported as a very mild and efficient method for cleaving silyl ethers, including TIPS ethers.[3]
-
-
Data Summary: Comparison of Deprotection Methods
| Reagent/Conditions | Advantages | Disadvantages |
| TBAF in THF | Common, effective for many silyl ethers | Can be too basic, leading to side reactions |
| HCl in MeOH/THF | Inexpensive, simple work-up | May not be suitable for acid-sensitive substrates |
| FeCl₃ (cat.) in MeOH | Very mild, low cost, environmentally benign[3] | May require longer reaction times for hindered groups |
| AgF in MeOH | Efficient under mild conditions[4][5] | Stoichiometric silver reagent can be costly |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the 7-azaindole starting material for a successful large-scale synthesis?
A1: The purity of the starting 7-azaindole is paramount. Key attributes to check for are:
-
Purity: Should be >98% by HPLC. Impurities can interfere with the initial deprotonation and silylation step.
-
Water Content: Should be as low as possible (<0.1%). Water will consume the base and the silylating agent.
-
Residual Solvents: Should be minimized as they can affect reaction kinetics.
Q2: Are there any specific safety precautions I should take when handling 4-bromo-7-azaindole?
A2: Yes, 4-bromo-7-azaindole is a toxic compound and should be handled with care.[6] It can cause skin irritation, serious eye damage, and respiratory irritation.[6][7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: Can the TIPS-protected intermediate be purified by crystallization instead of chromatography on a large scale?
A3: While chromatography is often used at the lab scale, it can be cumbersome and expensive for large-scale production. The crude 1-(TIPS)-7-azaindole and its 4-bromo derivative are often oils or low-melting solids. However, it may be possible to induce crystallization from a suitable solvent system (e.g., heptane/ethyl acetate). A thorough screening of crystallization conditions is recommended.
Q4: I'm considering a palladium-catalyzed cross-coupling reaction with my final product. Does the TIPS protecting group need to be removed first?
A4: Not necessarily. The N-TIPS group is generally compatible with many palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[8] In fact, keeping the nitrogen protected can prevent side reactions at that position. The choice of whether to deprotect before or after coupling will depend on the specific reaction conditions and the overall synthetic strategy.
Logical Relationship: Synthesis and Key Challenges
Caption: Key challenges in the synthesis pathway.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.
- AK Scientific, Inc. (n.d.). 4-Bromo-7-azaindole Safety Data Sheet.
- ChemicalBook. (2023, December 8). 4-Bromo-7-azaindole: properties, applications and safety.
- MDPI. (2025, August 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- ResearchGate. (2025, November 15). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
- Yang, Y.-Q., Cui, J.-R., Zhu, L.-G., Sun, Y.-P., & Wu, Y. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett, 2006(8), 1260–1262.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Synthesis Potential: The Role of 4-Bromo-2-methyl-7-azaindole.
- ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- ChemicalBook. (n.d.). 4-Bromo-7-azaindole synthesis.
- SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- ResearchGate. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- ResearchGate. (2025, December 28). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
- Atlanchim Pharma. (2022, December 13). Scientific Letter.
- PMC - PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Managing Steric Hindrance of the Triisopropylsilyl (TIPS) Group
Welcome to the technical support center for the triisopropylsilyl (TIPS) protecting group. The TIPS group is a powerful tool in multi-step organic synthesis, prized for its substantial steric bulk, which imparts significant stability.[1][2] However, this same steric hindrance can present unique challenges during its introduction (silylation) and removal (desilylation), and can influence the reactivity of the protected molecule. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here are answers to common issues encountered when working with the TIPS group.
Q1: My TIPS protection reaction is sluggish or gives low yields. What's going wrong?
A1: Low reactivity is a common issue stemming from the steric bulk of the TIPS group itself.[2][3] The three isopropyl substituents create significant steric shielding around the silicon atom, making it a less accessible electrophile for the alcohol's oxygen.
Troubleshooting Steps:
-
Choice of Silylating Agent: For sterically hindered alcohols, silyl chlorides (TIPS-Cl) may be too unreactive.[4][5] Switching to the more reactive triisopropylsilyl triflate (TIPS-OTf) can dramatically increase the reaction rate. Silyl triflates are more potent electrophiles and can silylate even hindered secondary and tertiary alcohols.[6]
-
Base Selection: A non-nucleophilic, sterically hindered base is often crucial. While imidazole is a common choice with TIPS-Cl,[5] a stronger, non-nucleophilic base like 2,6-lutidine or triisopropylamine is often required, especially with TIPS-OTf.[7][8] These bases are bulky enough to avoid reacting with the silylating agent themselves.[8]
-
Solvent and Concentration: Use an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Running the reaction at a high concentration, as in the Corey protocol, can also favor the forward reaction.
-
Microwave Irradiation: For particularly stubborn cases, microwave-assisted silylation with TIPS-Cl and imidazole has been shown to be highly efficient, driving reactions to completion quickly and often with high selectivity.[5]
Q2: I'm having difficulty removing the TIPS group. Standard TBAF conditions aren't working well.
A2: The high stability of the TIPS group makes its removal challenging.[1] While tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose,[9] the reaction's success is highly dependent on conditions and the substrate.
Troubleshooting Steps:
-
Increase Equivalents of TBAF: Often, simply increasing the equivalents of TBAF (from the typical 1.1-1.5 to 3 or more) and extending the reaction time is sufficient.[1][10]
-
Buffered TBAF: If your substrate is sensitive to the basicity of TBAF, which can cause decomposition or side reactions, using a buffered system can improve yields.[11] A common method is to add one equivalent of acetic acid to the TBAF solution before adding it to your substrate.[9]
-
Alternative Fluoride Sources: For substrates that are particularly base-sensitive, less basic fluoride sources like HF-Pyridine or triethylamine trihydrofluoride (Et3N·3HF) are excellent alternatives.[1] Caution: These reagents contain hydrofluoric acid and must be handled with extreme care in plastic labware.[1]
-
Alternative Cleavage Methods: If fluoride-based methods fail or are incompatible, consider acid-catalyzed deprotection. A mixture of acetic acid, THF, and water can be effective, although it may require longer reaction times or heating.[12] Catalytic amounts of FeCl3 in methanol have also been reported as a mild and inexpensive method for cleaving TIPS ethers.[13]
Q3: Can I selectively deprotect a less hindered silyl ether (like TBS) in the presence of a TIPS group?
A3: Yes, this is one of the primary synthetic advantages of using the TIPS group. Due to its significant steric bulk, the TIPS group is substantially more stable to acid-catalyzed hydrolysis than less hindered silyl ethers like TMS, TES, or TBS.[6]
Relative Stability to Acidic Hydrolysis: [6] TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000)
By carefully selecting mildly acidic conditions, you can selectively cleave a TBS group while leaving a TIPS group intact. Reagents like camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS) in a methanol/DCM solvent system at low temperatures are often effective.
Q4: My TIPS-protected phenol is not undergoing ortho-lithiation as expected. What is the issue?
A4: While the TIPS-ether is a bulky group, it is not always a reliable directing group for ortho-lithiation on its own. Furthermore, standard alkyllithium bases may be quenched by proton transfer from other parts of the molecule or may not be basic enough to deprotonate the aromatic ring efficiently.[14] For challenging substrates, more specialized directing groups or conditions may be necessary.[14][15][16]
Troubleshooting Guides
Guide 1: Poor Selectivity in the Protection of Diols
Problem: You are trying to selectively protect a primary alcohol in the presence of a secondary alcohol using TIPS-Cl, but you are getting a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material.
Causality: The steric bulk of the TIPS group naturally favors reaction at the less hindered primary alcohol. However, if the reaction is run for too long or under conditions that are too forcing, the silylating agent will begin to react at the secondary position as well.
Solution Workflow:
Caption: Troubleshooting workflow for selective TIPS protection of diols.
Guide 2: Unexpected Silyl Group Migration
Problem: During a reaction on a molecule containing a TIPS-protected secondary alcohol, you observe that the TIPS group has migrated to an adjacent, unprotected primary alcohol.
Causality: Silyl group migration is a known phenomenon, especially under basic or acidic conditions that can facilitate an intramolecular transfer. The thermodynamic driving force is often the formation of the more stable silyl ether at the less sterically hindered primary position.
Solution Strategies:
-
pH Control: Maintain strictly neutral conditions throughout your reaction and workup if possible. If the reaction requires a base, consider using a highly hindered, non-nucleophilic base to minimize the formation of alkoxide intermediates that can initiate migration.
-
Protect All Alcohols: If migration is unavoidable under the required reaction conditions, a more robust strategy is to protect all hydroxyl groups in the molecule with different, orthogonally-cleavable protecting groups before proceeding with the desired transformation.
-
Temperature: Run the reaction at the lowest possible temperature to disfavor the equilibrium that leads to migration.
Data Summary
The choice of a silyl protecting group is a balance between stability and ease of removal. The TIPS group offers high stability, making it suitable for lengthy syntheses with harsh steps.
Table 1: Comparative Stability of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS=1) | Relative Stability to Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from various sources.[6]
Key Experimental Protocols
Protocol 1: Protection of a Hindered Secondary Alcohol using TIPS-OTf
This protocol is designed for alcohols where standard TIPS-Cl conditions are ineffective.
Mechanism Overview:
Caption: Mechanism of TIPS protection with a triflate agent.
Step-by-Step Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the hindered alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add 2,6-lutidine (2.2 equiv.) to the solution and stir.[7]
-
Silylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf, 1.1 equiv.) dropwise via syringe.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions may take several hours to overnight.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a TIPS Ether using TBAF
This is the most common method for cleaving a TIPS ether.[1][9]
Step-by-Step Procedure:
-
Preparation: Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) in a round-bottom flask.[9]
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) dropwise to the stirred solution at room temperature.[9]
-
Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.[9] This can take anywhere from 30 minutes to several hours.
-
Workup: Quench the reaction by adding a saturated aqueous NaHCO3 solution.[1] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.[9] Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired alcohol.[9] For substrates that are difficult to separate from TBAF-derived byproducts, a specialized workup using a sulfonic acid resin and calcium carbonate may be employed to avoid aqueous extraction.[17]
References
- Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
- Wikipedia. (2023). Silyl ether.
- Curran, D. P., et al. (n.d.). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. NIH PMC.
- Yang, Y. -Q., et al. (n.d.). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3.
- Chem-Station. (2014). Silyl Protective Groups.
- Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Wuts, P. G. M. (2024). Greene's Protective Groups in Organic Synthesis (6th ed.).
- Semantic Scholar. (n.d.). Greene's Protective Groups in Organic Synthesis.
- OpenOChem Learn. (n.d.). Protection of Alcohols.
- Chemistry LibreTexts. (2021). 16: Silylethers.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- NIH. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.
- Fiveable. (n.d.). 11.3 Protecting groups.
- Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
- Wuts, P. G. M., & Greene, T. W. (1999). Greene's Protective Groups in Organic Synthesis (3rd ed.).
- NIH. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.
- Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
- ResearchGate. (n.d.). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Khalafi-Nezhad, A., et al. (2003). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation.
- Demchenko, A. V. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105.
- Gelest. (n.d.). General Silylation Procedures.
- Royal Society of Chemistry. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide.
- Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- ResearchGate. (n.d.). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates.
- SlideShare. (n.d.). Protection of OH group of alcohol.
- R Discovery. (2001). Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Silyl-Protected 4-Bromo-7-Azaindoles for Advanced Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks and protective group strategies is paramount to the successful synthesis of complex molecular targets. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. Functionalization of this core, often via cross-coupling reactions, necessitates robust and reliable intermediates.
This guide provides an in-depth technical comparison of 4-Bromo-1-(triisopropylsilyl)-7-azaindole and its commonly used alternative, 4-Bromo-1-(tert-butyldimethylsilyl)-7-azaindole. We will delve into their synthesis, characterization, and comparative utility in palladium-catalyzed cross-coupling reactions, offering field-proven insights to inform your experimental design.
The Strategic Imperative for Silyl Protection of 4-Bromo-7-azaindole
The unprotected 4-bromo-7-azaindole is a valuable starting material. However, the acidic N-H proton of the pyrrole ring can interfere with many organometallic reactions, such as metal-halogen exchange or the formation of organometallic reagents. Protection of this nitrogen is therefore crucial. Silyl protecting groups, such as the triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) groups, are favored for their ability to be introduced under mild conditions and their tunable stability, which allows for selective deprotection.
The choice between the TIPS and TBDMS group is not trivial and has significant implications for the stability of the protected compound and its reactivity in subsequent transformations. This choice is often dictated by the specific reaction conditions required in a synthetic sequence.
Characterization Data: A Comparative Overview
| Property | 4-Bromo-7-azaindole | 4-Bromo-1-(TIPS)-7-azaindole (Expected/Reported) | 4-Bromo-1-(TBDMS)-7-azaindole (Expected) |
| Molecular Formula | C₇H₅BrN₂ | C₁₆H₂₅BrN₂Si | C₁₃H₁₉BrN₂Si |
| Molecular Weight | 197.03 g/mol | 353.38 g/mol | 311.30 g/mol |
| Appearance | Pale yellow to off-white solid[1] | Yellow oil[2] | Likely a solid or oil |
| Melting Point | 178-183 °C[1] | Not applicable (oil) | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H)[3] | Estimated: Aromatic protons shifted slightly downfield compared to the unprotected analog. Complex multiplets for the isopropyl groups around δ 1.0-1.5 and a septet for the CH around δ 1.6-1.8. | Estimated: Aromatic protons shifted slightly downfield. Singlets for the tert-butyl group around δ 0.9 and the two methyl groups around δ 0.6. |
| ¹³C NMR (CDCl₃, 101 MHz) | Not readily available | Estimated: Signals for the azaindole core, along with characteristic peaks for the isopropyl groups (CH around δ 18-20 and CH₃ around δ 12-14). | Estimated: Signals for the azaindole core, plus characteristic peaks for the tert-butyl group (quaternary C around δ 26 and CH₃ around δ 18) and methyl groups around δ -4. |
| Mass Spec (ESI-MS) | m/z 196.9 [M+H]⁺[3] | Expected: m/z 353.1 [M+H]⁺ and 355.1 [M+H]⁺ in a ~1:1 ratio due to bromine isotopes. | Expected: m/z 311.1 [M+H]⁺ and 313.1 [M+H]⁺ in a ~1:1 ratio due to bromine isotopes. |
| Infrared (IR) | Not readily available | Expected: Absence of N-H stretch. Presence of C-H, C=C, C=N, and Si-C stretches. | Expected: Absence of N-H stretch. Presence of C-H, C=C, C=N, and Si-C stretches. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the silylation of 7-azaindoles.[2]
Workflow for Silylation of 4-Bromo-7-azaindole
Caption: Synthetic workflow for the preparation of 4-Bromo-1-(TIPS)-7-azaindole.
Methodology:
-
To a solution of 4-bromo-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 15 minutes.
-
Add triisopropylsilyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable eluent system (e.g., iso-hexane) to afford the desired product as a yellow oil.[2]
A similar procedure can be followed for the synthesis of the TBDMS-protected analog, substituting triisopropylsilyl chloride with tert-butyldimethylsilyl chloride.
Comparative Performance in Suzuki Cross-Coupling Reactions
A primary application of these silyl-protected bromo-azaindoles is as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 4-position.
Representative Suzuki-Miyaura Coupling Protocol
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
In a sealable reaction vessel, combine the 4-bromo-1-(silyl)-7-azaindole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (e.g., 5 mol%), a suitable ligand like Xantphos (e.g., 10 mol%), and a base such as cesium carbonate (1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent, such as dioxane.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the 4-aryl-7-azaindole product.
TIPS vs. TBDMS: A Stability and Reactivity Comparison
The choice between a TIPS and a TBDMS protecting group often comes down to a trade-off between stability and ease of removal.
-
Steric Hindrance: The TIPS group is significantly more sterically hindered than the TBDMS group due to the presence of three bulky isopropyl substituents compared to one tert-butyl and two methyl groups.
-
Stability: This increased steric bulk makes TIPS ethers considerably more stable towards both acidic and basic conditions than their TBDMS counterparts. Under acidic conditions, a TIPS ether can be approximately 35 times more stable than a TBDMS ether.
-
Reactivity in Coupling: In the context of cross-coupling reactions, both protecting groups are generally stable under the reaction conditions. However, the greater stability of the TIPS group can be advantageous if the subsequent synthetic steps involve harsh conditions where a TBDMS group might be cleaved.
-
Deprotection: The TBDMS group can be readily removed under mild acidic conditions or with fluoride reagents like tetrabutylammonium fluoride (TBAF). The TIPS group, being more robust, requires more forcing conditions for its removal, which can be beneficial for achieving selective deprotection in the presence of other silyl ethers.
Comparative Logic for Protecting Group Selection
Caption: Decision-making flowchart for selecting a silyl protecting group.
Conclusion and Outlook
Both this compound and its TBDMS analog are critical intermediates for the synthesis of functionalized 7-azaindoles. The choice between them is a strategic one based on the demands of the overall synthetic route. The TIPS-protected compound offers superior stability, making it ideal for lengthy and complex syntheses with harsh reaction conditions. In contrast, the TBDMS-protected version provides a good balance of stability and reactivity, with the advantage of milder deprotection conditions.
References
- BenchChem. TBDMS vs. TIPS: A Comparative Guide to Steric Hindrance in Hydroxyl Protection. BenchChem. Published 2025. Accessed January 4, 2026.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. 2012;8:1345-1353.
- A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem. Published December 2025. Accessed January 4, 2026.
- Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. PhD Thesis. 2021.
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Accessed January 4, 2026.
- Electronic Supplementary Information (ESI). The Royal Society of Chemistry. Accessed January 4, 2026.
- New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. Accessed January 4, 2026.
- Supporting information. The Royal Society of Chemistry. Accessed January 4, 2026.
- Supplementary Electronic Information (ESI). The Royal Society of Chemistry. Accessed January 4, 2026.
- Wiley-VCH 2007 - Supporting Information. Wiley-VCH. Published 2007. Accessed January 4, 2026.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole...
- What are the Applications of 4-Bromo-7-Azaindole in Organic Synthesis? Guidechem. Published February 18, 2020. Accessed January 4, 2026.
- What is 4-Bromo-7-azaindole? ChemicalBook. Published February 18, 2020. Accessed January 4, 2026.
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- 4-Bromo-7-azaindole(348640-06-2) 1H NMR spectrum. ChemicalBook. Accessed January 4, 2026.
- A Comparative Guide to the Stability of Trityl, TBDMS, and TBDPS Protecting Groups. BenchChem. Published 2025. Accessed January 4, 2026.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules. 2012;17(10):11934-11948.
- 4-Bromo-7-azaindole synthesis. ChemicalBook. Accessed January 4, 2026.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Published March 1, 2022. Accessed January 4, 2026.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Published 2013. Accessed January 4, 2026.
- Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space. White Rose eTheses Online. Accessed January 4, 2026.
- Novel Titanium Carbenoid Reagents: Diversity Orientated Synthesis of Indoles and Spirocycles. CORE. Accessed January 4, 2026.
- 4-Bromo-7-azaindole: properties, applications and safety. ChemicalBook. Published December 8, 2023. Accessed January 4, 2026.
- 4-Bromo-7-azaindole 96. Sigma-Aldrich. Accessed January 4, 2026.
- 4-Bromo-7-azaindole, 95% 1 g. Thermo Scientific Chemicals. Accessed January 4, 2026.
- This compound (Cas 640735-24-6). Parchem. Accessed January 4, 2026.
- CN102746295A - Preparation method for 4-substituted-7-azaindole.
- Flexible Analogues of Azaindole DYRK1A Inhibitors Elicit Cytotoxicity in Glioblastoma Cells. ConnectSci. Published July 30, 2018. Accessed January 4, 2026.
- Identification and optimisation of 7-azaindole PAK1 inhibitors with.... Accessed January 4, 2026.
- New Preparation of Functionalized Indoles and Azaindoles via an Intramolecular Copper-mediated Carbomagnesiation of Ynamides,. Published August 1, 2016. Accessed January 4, 2026.
- novel process for the manufacture of 5-halogenated-7-azaindoles. Justia Patents. Published September 15, 2011. Accessed January 4, 2026.
- Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Accounts of Chemical Research. 2021;54(20):3862-3883.
- Synthesis and Characterization of Glycosides. Accessed January 4, 2026.
- Which silyl or other 'common' protecting groups are stable to HI acidic media? ResearchGate. Published January 15, 2013. Accessed January 4, 2026.
- WO 2020/146613 Al. Internal Application of AchemBlock.com. Published July 16, 2020. Accessed January 4, 2026.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Accessed January 4, 2026.
- Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Published February 1, 2021. Accessed January 4, 2026.
- Advances in Cross-Coupling Reactions. MDPI. Published 2020. Accessed January 4, 2026.
- Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. 2017;13:96-112.
- Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Beilstein Journal of Organic Chemistry. 2012;8:1198-1203.
- Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): A novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure.
Sources
A Strategic Guide to Silyl Protecting Groups for 7-Azaindole: A Comparative Analysis Featuring TIPS
For the modern medicinal chemist and drug development professional, the 7-azaindole scaffold is a cornerstone of innovation. As a privileged heterocycle, its unique structure, which acts as a bioisostere of indole and contains both a hydrogen-bond donor and acceptor, has led to its incorporation into numerous clinically significant molecules, including kinase inhibitors.[1][2] However, the reactivity of the N-H proton in the pyrrole ring often necessitates a robust protection strategy to ensure selectivity and high yields in multi-step syntheses.
This guide provides an in-depth comparison of common silyl protecting groups for the nitrogen of 7-azaindole, with a special focus on the Triisopropylsilyl (TIPS) group. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers to make informed decisions for their synthetic campaigns.
The Rationale for N-Protection and the Utility of Silyl Groups
The pyrrole N-H in 7-azaindole is acidic and can interfere with a variety of common synthetic transformations, including metal-catalyzed cross-couplings, lithiation, and reactions involving strong bases. Protection of this nitrogen mitigates these side reactions and can also modulate the electronic properties of the heterocyclic system.
Silyl ethers (or more accurately in this case, N-silyl derivatives) are among the most versatile protecting groups due to their ease of installation, general stability under many reaction conditions (e.g., organometallic reactions, reductions), and, crucially, their tunable lability for removal.[3] The stability of a silyl group is almost entirely dictated by the steric bulk of the substituents on the silicon atom; larger groups physically hinder the approach of reagents to the Si-N bond, thereby increasing stability.[4]
Figure 1: Hierarchy of common silyl protecting groups based on steric bulk.
A Head-to-Head Comparison: TIPS vs. Other Silyl Groups
The selection of a silyl group is a strategic decision based on the required stability throughout a synthetic sequence and the desired conditions for its eventual removal.
Triisopropylsilyl (TIPS): The Robust Guardian
The TIPS group, with its three bulky isopropyl substituents, is one of the most sterically hindered and, therefore, one of the most stable common silyl protecting groups.[5]
-
Advantages:
-
High Stability: It is highly resistant to a wide range of non-fluoride-based reagents, including many acidic and basic conditions under which less hindered silyl groups like TBDMS would be cleaved.[6] This robustness is ideal for multi-step syntheses involving harsh reagents.
-
Orthogonal Deprotection: Its stability allows for the selective removal of other, more labile protecting groups (including other silyl groups like TBDMS or TES) in its presence, a cornerstone of complex molecule synthesis.[7]
-
-
Considerations:
-
Forcing Deprotection: Its high stability necessitates more potent conditions for removal, typically requiring a strong fluoride source like tetrabutylammonium fluoride (TBAF).[7]
-
tert-Butyldimethylsilyl (TBDMS or TBS): The Versatile Workhorse
TBDMS is arguably the most common silyl protecting group. It offers a balance of stability and ease of removal that is suitable for many applications.
-
Advantages:
-
Good Stability: It is significantly more stable than TMS or TES ethers, providing sufficient protection for many standard transformations.[5]
-
Facile Removal: It can be readily cleaved with fluoride sources like TBAF but also under moderately acidic conditions (e.g., acetic acid in THF/water), which may be advantageous if other functional groups are fluoride-sensitive.[5]
-
-
Comparison to TIPS:
-
The N-TIPS bond on a 7-azaindole will be substantially more stable than an N-TBDMS bond. Under acidic conditions, a TIPS ether can be approximately 35 times more stable than a TBDMS ether.[5] This differential stability is the key to their orthogonal use.
-
Other Common Silyl Groups:
-
Triethylsilyl (TES): Less hindered than TBDMS, offering lower stability and easier cleavage. It is a good choice when a more labile silyl group is required.[3]
-
tert-Butyldiphenylsilyl (TBDPS): Generally even more stable than TIPS under acidic conditions due to the bulky phenyl groups, but of comparable stability to TBDMS under basic conditions.[6]
Quantitative Stability Data
While direct comparative studies on the N-silylation of 7-azaindole are not abundant in the literature, the relative rates of cleavage for silyl ethers provide a reliable and well-established guide to their stability. This trend is directly applicable to the N-Si bond of 7-azaindole.
| Protecting Group | Relative Rate of Acidic Cleavage (vs. TMS=1) | Relative Rate of Basic Cleavage (vs. TMS=1) | Typical Deprotection Reagent(s) |
| TMS | 1 | 1 | Mild acid (AcOH), K₂CO₃/MeOH |
| TES | 64 | 10-100 | AcOH, TBAF, HF•Pyridine |
| TBDMS | 20,000 | ~20,000 | TBAF, AcOH, CSA, HF•Pyridine |
| TIPS | 700,000 | 100,000 | TBAF, HF•Pyridine |
| TBDPS | 5,000,000 | ~20,000 | TBAF, HF•Pyridine |
Data compiled from various sources, including references[5] and[6]. These values represent general trends for O-silyl ethers but are illustrative of the stability differences for N-silyl compounds.
For context, non-silyl protecting groups are also common. For example, N-tosylation of 5-bromo-7-azaindole has been reported with a 78% yield, but the subsequent deprotection of the tosyl group often requires harsh conditions.[8]
Experimental Protocols
The following protocols are based on standard, high-yielding procedures for the N-silylation of indoles and related heterocycles. The key first step is the deprotonation of the 7-azaindole N-H using a strong, non-nucleophilic base like sodium hydride (NaH).
Figure 2: General workflow for N-silylation of 7-azaindole.
Protocol 1: N-Protection of 7-Azaindole with TIPS-Cl
Objective: To install the robust TIPS protecting group on the 7-azaindole nitrogen.
-
Materials:
-
7-Azaindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 7-azaindole (1.0 eq).
-
Dissolve the 7-azaindole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise. Stir the suspension at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes clear.
-
Slowly add TIPS-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-TIPS-7-azaindole. This reaction is typically high-yielding (>90%).
-
Protocol 2: Deprotection of N-TIPS-7-Azaindole with TBAF
Objective: To remove the TIPS group using standard fluoride-mediated conditions.
-
Materials:
-
N-TIPS-7-azaindole
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve N-TIPS-7-azaindole (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add TBAF solution (1.2 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction may take several hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to regenerate 7-azaindole in high yield.
-
Figure 3: General workflow for deprotection of N-silyl-7-azaindole.
Comparative Protocol: N-Protection and Deprotection with TBDMS
-
Protection: The procedure is identical to Protocol 1, substituting TBDMS-Cl for TIPS-Cl. The reaction is typically faster due to the lower steric hindrance of the TBDMS group.
-
Deprotection (Mild Acidic Conditions):
-
Dissolve N-TBDMS-7-azaindole in a 3:1:1 mixture of THF:Acetic Acid:Water.
-
Stir at room temperature and monitor by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃ and proceed with a standard workup as described in Protocol 2. This method highlights a key advantage of TBDMS: the ability to use non-fluoride-based cleavage conditions.
-
Mechanistic Insights & Strategic Selection
The Role of the Silyl Group: Beyond acting as a simple steric block, an N-silyl group is electron-donating. This property increases the electron density of the 7-azaindole ring system, which can be strategically exploited. For instance, in the aromatization of 7-azaindolines to 7-azaindoles, the presence of an N-silyl group (like TBS or TIPS) has been shown to promote efficient oxidation with DDQ, a process that is otherwise low-yielding.[9]
Fluoride-Mediated Deprotection: The efficacy of fluoride ions in cleaving Si-N (and Si-O) bonds stems from the formation of a highly stable, hypervalent silicon intermediate and the exceptionally strong Si-F bond that is formed (bond dissociation energy ~135 kcal/mol).[10] This provides a powerful thermodynamic driving force for the reaction.
Choosing Your Protector:
-
Choose TIPS when:
-
The subsequent synthetic steps involve harsh acidic or basic conditions.
-
Orthogonal deprotection of a less stable group (like TBDMS, TES, or Boc) is required.
-
Maximum stability of the protected nitrogen is paramount.
-
-
Choose TBDMS when:
-
A robust, but more easily removable group is needed.
-
Mild acidic deprotection is preferable to using fluoride reagents.
-
The synthetic route is shorter or involves milder transformations.
-
-
Choose TES or TMS when:
-
A very labile protecting group is desired for removal under exceptionally mild conditions.
-
Conclusion
The strategic selection of a silyl protecting group is critical for the successful synthesis of complex 7-azaindole derivatives. While TBDMS offers a versatile balance of stability and reactivity, the TIPS group stands out for its superior robustness, making it the protector of choice for demanding, multi-step synthetic sequences where orthogonal strategies are key. By understanding the principles of steric hindrance and the nuances of their respective deprotection conditions, researchers can confidently navigate the challenges of 7-azaindole chemistry and accelerate the development of next-generation therapeutics.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
- Guillevic, M., et al. (2006). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- BenchChem. A Comparative Guide to Silyl Ether Protecting Groups in Organic Synthesis. (Accessed 2026).
- Collman, J. P., et al. (1975). A convenient synthesis of 7-azaindole. Journal of Organic Chemistry, 40(1), 138-139.
- Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current Organic Chemistry, 5(5), 471-506.
- Organic Chemistry Portal. Azaindole synthesis. (Accessed 2026). [Link]
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag, 2004.
- Nelson, T. D.; Crouch, R. D. Synthesis1996, 1996, 1031-1069.
- K. C. Nicolaou, et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.
- Organic Syntheses.
- McLaughlin, M., et al. (2006). An effective reductive alkylation of electron-deficient o-chloroarylamines. Organic Letters, 8(15), 3307-3310.
- Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15.
- Royal Society of Chemistry. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (2022). [Link]
- ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. (2015). [Link]
- NIH National Center for Biotechnology Information. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (Accessed 2026). [Link]
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. (Accessed 2026). [Link]
- Gelest. Deprotection of Silyl Ethers - Technical Library. (Accessed 2026). [Link]
- Yang, Y. Q., et al. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett, 2006(08), 1260-1262.
- Wikipedia. Silyl ether. (Accessed 2026). [Link]
- Menéndez, J. C. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 6(1), 69-74.
- Semantic Scholar.
- NIH National Center for Biotechnology Information. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (Accessed 2026). [Link]
- ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). [Link]
- Wikipedia. Protecting group. (Accessed 2026).
- PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (Accessed 2026). [Link]
- DTIC. THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. (Accessed 2026). [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 [organic-chemistry.org]
- 4. N-Amino-7-azaindole as the N, N'-Bidentate Directing Group: Ruthenium-Catalyzed Oxidative Annulation of N-(7-Azaindole)benzamides with Alkynes via C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 8. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
A Comparative Guide to the Reactivity of 4-Bromo-1-(triisopropylsilyl)-7-azaindole and 4-Chloro-7-azaindole in Synthetic Transformations
Introduction: The Strategic Value of 4-Substituted 7-Azaindoles in Drug Discovery
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, makes it a highly sought-after motif in drug design. Functionalization at the 4-position of the pyridine ring, in particular, allows for the introduction of diverse substituents that can modulate pharmacological activity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of two key building blocks for this purpose: 4-Bromo-1-(triisopropylsilyl)-7-azaindole and 4-Chloro-7-azaindole . The choice between a bromo or chloro substituent is a critical decision in synthesis design, directly impacting reaction efficiency, catalyst selection, and overall yield. The presence of a bulky triisopropylsilyl (TIPS) protecting group on the bromo-variant introduces further strategic considerations regarding stability, solubility, and reactivity. This document aims to equip researchers, scientists, and drug development professionals with the objective data and mechanistic insights necessary to make informed decisions when selecting the optimal starting material for their synthetic campaigns.
Pillar 1: Fundamental Reactivity Principles - The Halogen Dance in Cross-Coupling
The differential reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. This difference is primarily governed by the energetics of the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.
The generally accepted order of reactivity for aryl halides is: I > Br > Cl .[1][2] This trend is directly correlated with the C-X bond dissociation energies (BDEs):
-
C-I: ~272 kJ/mol
-
C-Br: ~336 kJ/mol
-
C-Cl: ~401 kJ/mol
The weaker C-Br bond in 4-bromo-7-azaindole requires a lower activation energy for cleavage by the palladium catalyst compared to the stronger C-Cl bond in 4-chloro-7-azaindole.[3][4] This fundamental difference dictates that the bromo derivative will typically react under milder conditions, with lower catalyst loadings, and often at faster rates than its chloro counterpart.
The Role of the Triisopropylsilyl (TIPS) Protecting Group
The N-H of the azaindole pyrrole ring can complicate cross-coupling reactions by acting as a ligand for the metal catalyst or by participating in undesired side reactions.[5] Protection of this nitrogen is therefore a common and often necessary strategy. The choice of the TIPS group in 4-bromo-1-(TIPS)-7-azaindole offers several advantages:
-
Steric Bulk: The large TIPS group provides excellent steric shielding, preventing N-arylation and other side reactions at the nitrogen atom.[6]
-
Increased Solubility: The lipophilic nature of the silyl group enhances solubility in common organic solvents used for cross-coupling reactions.
-
Electronic Effects: Silyl groups are generally considered to be electronically neutral or slightly electron-donating, having a minimal impact on the electron density of the aromatic ring system.[7] This is in contrast to electron-withdrawing protecting groups (e.g., sulfonyls) which can significantly alter the reactivity of the heterocycle.
-
Labile Removal: The TIPS group can be readily cleaved under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), without affecting other functional groups.
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in common synthetic transformations. Below, we compare the reactivity of 4-bromo-1-(TIPS)-7-azaindole and 4-chloro-7-azaindole in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, drawing upon established literature protocols.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most versatile methods for creating carbon-carbon bonds. The higher intrinsic reactivity of the C-Br bond makes 4-bromo-1-(TIPS)-7-azaindole the more facile coupling partner.
Comparative Data Summary: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-7-azaindole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 60-85 | [8] (inferred) |
| 4-Bromo-indazole | Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 80-95 | [9] (analogue) |
| Inferred Reactivity | ||||||||
| 4-Bromo-1-(TIPS)-7-azaindole | Arylboronic acids | Pd(dppf)Cl₂ or similar | K₂CO₃/Cs₂CO₃ | Dioxane/H₂O | 80-90 | 2-6 | >90 | Predicted |
Note: Direct comparative data for the two target compounds under identical conditions is not available in a single report. The data for the bromo-analogue is inferred from the reactivity of similar bromo-heterocycles, which consistently show faster reaction times and often higher yields under milder conditions than their chloro counterparts.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halo-7-azaindole
-
To a flame-dried Schlenk tube, add the 4-halo-7-azaindole (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., Dioxane/Water, 4:1).
-
Heat the reaction mixture at the specified temperature (e.g., 80-100 °C) with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals. Similar to the Suzuki coupling, the oxidative addition step is crucial, and the C-Br bond's lability gives the bromo-azaindole a significant kinetic advantage.
In the context of 4-halo-1-(TIPS)-7-azaindoles, a lithiation-borylation sequence would likely be directed by the pyridine nitrogen to the C6 position. The bulky TIPS group on N1 would sterically hinder lithiation at C2. [10] Reactivity Considerations:
-
4-Chloro-7-azaindole: Lithiation using strong bases like LDA or BuLi at low temperatures is feasible. The chloro-substituent is generally stable to these conditions, allowing for selective C-H activation followed by trapping with a boron electrophile (e.g., triisopropyl borate).
-
4-Bromo-1-(TIPS)-7-azaindole: This substrate presents a higher risk of halogen-metal exchange. The use of strong organolithium reagents like n-BuLi or s-BuLi could lead to the formation of the 4-lithio species, competing with the desired C-H deprotonation. To favor C-H activation over Br-Li exchange, a non-nucleophilic base such as LDA is strongly recommended.
Therefore, for a selective lithiation-borylation strategy targeting a C-H bond, the 4-chloro-7-azaindole offers a more straightforward and predictable outcome, as the C-Cl bond is less prone to undesired exchange reactions.
Conclusion and Recommendations
The choice between this compound and 4-chloro-7-azaindole is a strategic one, dictated by the desired transformation and overall synthetic plan.
| Feature | 4-Bromo-1-(TIPS)-7-azaindole | 4-Chloro-7-azaindole |
| Palladium Cross-Coupling | Higher Reactivity. Preferred for Suzuki, Buchwald-Hartwig, and Sonogashira reactions. Allows for milder conditions, lower catalyst loadings, and faster reaction times. | Lower Reactivity. Requires more forcing conditions (higher temperatures, more active catalysts/ligands, stronger bases). Can be advantageous for sequential couplings. |
| Lithiation-Borylation (DoM) | Prone to Br-Li exchange. Requires careful selection of a non-nucleophilic base (LDA). | More robust. The C-Cl bond is less susceptible to metal-halogen exchange, providing a cleaner reaction profile for C-H activation. |
| Protecting Group | TIPS-protected. Stable, enhances solubility, prevents N-H side reactions. Requires an additional deprotection step. | Unprotected (typically). Simpler starting material, but may require protection depending on the subsequent reaction conditions to avoid catalyst inhibition or N-functionalization. |
| Cost & Availability | Generally more expensive due to the additional bromination and protection steps. | More cost-effective and often more readily available as a commodity chemical. |
Recommendations for Researchers:
-
For rapid and efficient synthesis of 4-substituted analogues via palladium-catalyzed cross-coupling , 4-Bromo-1-(TIPS)-7-azaindole is the superior choice. Its enhanced reactivity translates to higher throughput and potentially higher yields, which is critical in a drug discovery setting.
-
For synthetic routes involving directed ortho-metalation (DoM) and borylation , 4-chloro-7-azaindole (which would then be TIPS-protected in a separate step if needed) is the more reliable substrate to avoid complications from metal-halogen exchange.
-
In syntheses requiring sequential cross-couplings at different positions, the differential reactivity of C-Br and C-Cl bonds can be exploited. One could start with a di-halogenated (e.g., 4-chloro-X-bromo) azaindole, selectively reacting the bromo-position first under mild conditions, followed by reaction at the chloro-position under more forcing conditions.
By understanding the fundamental principles of reactivity and leveraging the experimental data available, chemists can strategically select the optimal 4-halo-7-azaindole building block to streamline their synthetic efforts and accelerate the discovery of new therapeutic agents.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In New Trends in Cross-Coupling (Vol. 219). Springer.
- Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. [Link]
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2979–2989. [Link]
- Amatore, C., Jutand, A., & Suarez, A. (1993). Rate and Mechanism of the Oxidative Addition of Iodobenzene to a Palladium(0) Complex Generated in Situ from Pd(dba)2 and Triphenylphosphine. Journal of the American Chemical Society, 115(21), 9531–9541.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and THF-soluble bases. Chemical Reviews, 90(6), 879–933. [Link]
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Colvin, E. W. (1981). Silicon in Organic Synthesis. Butterworth-Heinemann.
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
- Sharma, A., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 1866-1875. [Link]
- Andrade, I., et al. (2018).
- Atlanchim Pharma. (2007). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Technical Review. [Link]
- Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). The Suzuki Reaction with Aryl and Heteroaryl Halides. Organic Reactions, 60, 415-666.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Mortier, J.
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 12(20), 4438–4441. [Link]
- Snieckus, V. et al. (2012). In situ Anionic Shielding for Regioselective Metalation: Directed peri and Iterative Metalation Routes to Polyfunctionalized 7-Azaindoles.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chem-St
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Comparative Analysis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole and Its Synthetic Precursors
In the landscape of modern drug discovery and development, the 7-azaindole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its ability to mimic the purine structure allows for interaction with a variety of biological targets. The strategic functionalization of this core is paramount in modulating pharmacological activity. This guide provides an in-depth spectroscopic comparison of a key intermediate, 4-Bromo-1-(triisopropylsilyl)-7-azaindole, with its precursors, 7-azaindole and 4-bromo-7-azaindole. Understanding the spectroscopic shifts and patterns at each synthetic step is crucial for reaction monitoring, quality control, and the rational design of new molecular entities.
Introduction: The Significance of Functionalized 7-Azaindoles
7-Azaindole and its derivatives are integral to the synthesis of a wide array of biologically active molecules, including inhibitors of kinases, which are pivotal targets in oncology and inflammatory diseases. The introduction of a bromine atom at the 4-position of the 7-azaindole core opens up a gateway for further molecular elaboration through various cross-coupling reactions. However, the reactivity of the N-H group in the pyrrole ring can interfere with these transformations. The installation of a sterically bulky triisopropylsilyl (TIPS) protecting group on the indole nitrogen mitigates this issue, enabling selective modifications at other positions of the heterocyclic system. This guide will walk through the synthesis and, more importantly, the detailed spectroscopic changes that occur as we transform the basic 7-azaindole scaffold into the more complex and synthetically versatile this compound.
Synthetic Pathway and Spectroscopic Interrogation Points
The synthetic route from 7-azaindole to this compound is a logical progression of halogenation followed by N-protection. Each step imparts distinct changes to the molecule's electronic and steric environment, which are directly observable through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Synthetic workflow from 7-azaindole to its bromo- and silyl-protected derivatives.
Experimental Protocols
Synthesis of 4-Bromo-7-azaindole
To a solution of 7-azaindole (1.0 g, 8.46 mmol) in acetonitrile (20 mL) was added N-bromosuccinimide (NBS) (1.58 g, 8.88 mmol) portionwise at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to afford 4-bromo-7-azaindole as a solid.
Synthesis of this compound
To a solution of 4-bromo-7-azaindole (1.0 g, 5.08 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) was added sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.09 mmol) portionwise at 0 °C under an inert atmosphere. The mixture was stirred for 30 minutes, after which triisopropylsilyl chloride (TIPSCl) (1.28 mL, 6.09 mmol) was added dropwise. The reaction was allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product was purified by flash chromatography to yield this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 7-azaindole, 4-bromo-7-azaindole, and this compound.
Table 1: ¹H NMR Data (in CDCl₃, δ in ppm)
| Proton | 7-Azaindole | 4-Bromo-7-azaindole | 4-Bromo-1-(TIPS)-7-azaindole |
| H-2 | ~7.25 (t) | ~7.42 (t) | ~7.55 (d) |
| H-3 | ~6.50 (t) | ~6.57 (dd) | ~6.70 (d) |
| H-5 | ~7.95 (d) | ~8.14 (d) | ~8.25 (d) |
| H-6 | ~7.10 (dd) | ~7.31 (d) | ~7.40 (d) |
| N-H | ~10.5 (br s) | ~10.77 (br s) | - |
| TIPS-CH | - | - | ~1.65 (sept) |
| TIPS-CH₃ | - | - | ~1.15 (d) |
Table 2: ¹³C NMR Data (in CDCl₃, δ in ppm)
| Carbon | 7-Azaindole | 4-Bromo-7-azaindole | 4-Bromo-1-(TIPS)-7-azaindole |
| C-2 | ~128.5 | ~129.0 | ~131.0 |
| C-3 | ~100.5 | ~101.2 | ~103.5 |
| C-3a | ~148.5 | ~147.8 | ~149.0 |
| C-4 | ~120.0 | ~110.5 (C-Br) | ~112.0 (C-Br) |
| C-5 | ~141.5 | ~143.0 | ~144.5 |
| C-6 | ~115.0 | ~116.5 | ~117.0 |
| C-7a | ~149.0 | ~149.5 | ~151.0 |
| TIPS-CH | - | - | ~18.0 |
| TIPS-CH₃ | - | - | ~11.5 |
Table 3: IR and Mass Spectrometry Data
| Parameter | 7-Azaindole | 4-Bromo-7-azaindole | 4-Bromo-1-(TIPS)-7-azaindole |
| IR (N-H stretch, cm⁻¹) | ~3400-3200 (broad) | ~3400-3200 (broad) | Absent |
| IR (C-Br stretch, cm⁻¹) | Absent | ~600-500 | ~600-500 |
| Mass (m/z, [M+H]⁺) | 119.05 | 196.96 / 198.96 | 353.11 / 355.11 |
Analysis and Interpretation of Spectroscopic Changes
¹H NMR Spectroscopy
The journey from 7-azaindole to its protected bromo-derivative is clearly mapped in the ¹H NMR spectra.
-
7-Azaindole: The spectrum shows characteristic signals for the aromatic protons. The N-H proton of the pyrrole ring appears as a broad singlet at a downfield chemical shift (~10.5 ppm) due to its acidic nature and hydrogen bonding.
-
4-Bromo-7-azaindole: The introduction of the electron-withdrawing bromine atom at C-4 causes a general downfield shift of the adjacent protons, particularly H-3 and H-5. The N-H proton signal persists, indicating the pyrrole nitrogen is still protonated.[1]
-
This compound: The most significant change is the disappearance of the N-H proton signal, confirming the successful silylation at the nitrogen atom. Concurrently, new signals appear in the upfield region corresponding to the triisopropylsilyl group: a septet for the CH proton and a doublet for the methyl protons. The aromatic protons experience further slight shifts due to the electronic and steric influence of the bulky TIPS group.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable insights into the changes in the carbon skeleton.
-
7-Azaindole: The spectrum displays seven distinct signals for the seven carbon atoms of the azaindole core.
-
4-Bromo-7-azaindole: The most notable change is the significant upfield shift of the C-4 signal, which is now directly attached to the bromine atom. This is a classic heavy-atom effect. The chemical shifts of the other carbons in the pyridine ring are also moderately affected.
-
This compound: The introduction of the TIPS group results in the appearance of two new signals in the aliphatic region of the spectrum, corresponding to the methine and methyl carbons of the silyl group. The chemical shifts of the azaindole core carbons are further perturbed, reflecting the altered electronic environment upon N-silylation.
IR Spectroscopy and Mass Spectrometry
-
IR Spectroscopy: The broad N-H stretching band present in the IR spectra of 7-azaindole and 4-bromo-7-azaindole is conspicuously absent in the spectrum of the TIPS-protected compound, providing definitive evidence of N-substitution. The appearance of a C-Br stretching vibration in the fingerprint region for the brominated compounds is also a key diagnostic feature.
-
Mass Spectrometry: The mass spectra unequivocally confirm the stepwise addition of mass corresponding to the bromine atom and the triisopropylsilyl group. For the brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is observed in the molecular ion peak, providing an unambiguous signature for the presence of a single bromine atom.[2]
Conclusion
The spectroscopic comparison of this compound with its precursors, 7-azaindole and 4-bromo-7-azaindole, provides a clear and logical progression of changes in their molecular structure. Each synthetic transformation leaves an indelible and predictable fingerprint on the NMR, IR, and mass spectra. This detailed analysis not only serves as a valuable reference for chemists working with these important building blocks but also underscores the power of spectroscopic methods in guiding and confirming synthetic strategies in the pursuit of novel therapeutics.
References
Sources
A Comparative Guide to Establishing Analytical Standards for 4-Bromo-1-(triisopropylsilyl)-7-azaindole
This guide provides a comprehensive framework for establishing robust analytical standards for 4-Bromo-1-(triisopropylsilyl)-7-azaindole (CAS 640735-24-6), a critical building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors.[1][2][3] The integrity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.
This document moves beyond mere procedural lists to explain the scientific rationale behind method selection, enabling researchers and quality control professionals to develop and validate a self-consistent, scientifically sound analytical package.
The Analytical Challenge: Understanding the Molecule
This compound is a molecule with distinct chemical features that guide our analytical strategy:
-
The Triisopropylsilyl (TIPS) Group: This bulky, lipophilic protecting group dominates the molecule's physical properties, increasing its solubility in organic solvents but also introducing a potential point of hydrolytic instability.
-
The 7-Azaindole Core: This heterocyclic system is a known "privileged structure" in medicinal chemistry.[3] The nitrogen in the pyridine ring provides a site for potential protonation, influencing chromatographic behavior and ionization in mass spectrometry.
-
The Bromine Substituent: The bromine atom is a key reactive handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions.[4] Its presence provides a highly characteristic isotopic signature in mass spectrometry, which is a powerful diagnostic tool.
A successful analytical strategy must unequivocally confirm the structure, quantify the main component, and identify and quantify any potential impurities, such as the starting material (4-Bromo-7-azaindole) or the desilylated product.
Core Analytical Techniques: A Comparative Analysis
No single technique is sufficient to fully characterize a reference standard. The strength of an analytical standard lies in the use of orthogonal methods—techniques that measure different chemical or physical properties—to build a complete and reliable profile of the material.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of non-volatile organic molecules. Its primary function is to separate the main component from any process-related impurities or degradation products.
Expertise & Causality: The choice of stationary and mobile phases is critical and is dictated by the analyte's structure. The bulky, non-polar TIPS group makes this compound well-suited for reversed-phase chromatography.
-
Stationary Phase Selection: A standard C18 column is the logical starting point due to its hydrophobic nature, which will provide strong retention for the lipophilic analyte. For potentially challenging separations of closely related impurities, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic azaindole core.
-
Mobile Phase Optimization: A gradient elution using acetonitrile and water is typically effective. Acetonitrile is often preferred over methanol as it provides lower backpressure and better peak shape for many heterocyclic compounds. The addition of a small amount of an acidifier, like 0.1% formic acid or trifluoroacetic acid (TFA), is crucial. This suppresses the ionization of the basic azaindole nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.
Data Presentation: Comparison of HPLC Conditions
| Parameter | Condition A (Standard) | Condition B (Alternative Selectivity) | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | C18 provides robust hydrophobic retention. Phenyl-Hexyl offers orthogonal selectivity via π-π interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water | Formic acid is a common modifier. TFA can improve peak shape but is non-volatile and can suppress MS signals. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution and sharp peaks. |
| Gradient | 50% to 95% B over 20 min | 60% to 100% B over 15 min | Gradient elution is necessary to elute the highly retained analyte and any potential late-eluting impurities. |
| Detection | Diode Array Detector (DAD) at 254 nm | DAD, scanning 220-400 nm | DAD allows for peak purity assessment and detection at the absorbance maximum of the azaindole chromophore.[5][6] |
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution.
-
Chromatographic System: Utilize an HPLC system equipped with a gradient pump, autosampler, column oven (set to 30 °C), and a DAD detector.
-
Method Parameters: Use "Condition A" as described in the table above.
-
Injection: Inject 10 µL of the prepared sample solution.
-
Data Analysis: Integrate all peaks observed in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks. Perform peak purity analysis using the DAD spectral data to ensure the main peak is not co-eluting with an impurity.
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of the target compound.
Structural Identity: NMR Spectroscopy & Mass Spectrometry
Confirming the chemical structure requires techniques that probe the molecular connectivity and mass. NMR and MS are the gold standards for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous confirmation of the molecular structure. For this compound, ¹H and ¹³C NMR are essential.
Expertise & Causality:
-
¹H NMR: Will confirm the presence of the aromatic protons on the azaindole core, with their characteristic chemical shifts and coupling patterns. It will also show the distinct signals for the isopropyl groups of the TIPS moiety (a septet for the CH and a doublet for the methyls). The relative integration of these signals (aromatic vs. aliphatic) provides a primary check on the structure's integrity.
-
¹³C NMR: Provides a count of the unique carbon atoms, confirming the presence of all 16 carbons in the molecule (C16H25BrN2Si). The chemical shifts will be consistent with the silylated azaindole structure.
Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Azaindole Aromatic H | 6.5 - 8.2 | 100 - 150 | Typical range for azaindole protons and carbons.[7][8] |
| TIPS -CH | ~1.6 (septet) | ~12 | Characteristic upfield shift due to silicon. |
| TIPS -CH₃ | ~1.1 (doublet) | ~18 | Characteristic upfield shift due to silicon. |
Mass Spectrometry (MS)
MS confirms the molecular weight and provides structural information through fragmentation analysis. It is also highly sensitive for detecting impurities.
Expertise & Causality:
-
Ionization: Electrospray ionization (ESI) in positive mode is ideal. The pyridine nitrogen in the azaindole core can be readily protonated to form the [M+H]⁺ ion.
-
Isotopic Pattern: The most telling feature will be the isotopic pattern for the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will show two peaks of nearly equal intensity separated by 2 m/z units, corresponding to [M+H]⁺ and [M+2+H]⁺.[9] This is a definitive indicator of a monobrominated compound.
-
Fragmentation: The molecule is expected to fragment via the loss of isopropyl groups from the TIPS moiety. This predictable fragmentation pattern further corroborates the structure. Advanced MS techniques like ESI-FT-ICR-MS/MS can be used to fully elucidate these pathways.[10][11]
Data Presentation: Expected Mass Spectrometry Data (ESI+)
| Ion | Calculated m/z | Expected Isotopic Pattern |
| [M+H]⁺ | 353.1098 (for ⁷⁹Br) | Two peaks at ~353.1 and ~355.1 in a ~1:1 ratio. |
| [M-C₃H₇]⁺ | 310.0621 (for ⁷⁹Br) | Loss of an isopropyl group. |
Visualization: Proposed MS Fragmentation Pathway
Caption: Proposed fragmentation of the [M+H]⁺ ion in ESI-MS.
Other Supporting Techniques
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Useful for confirming the absence of N-H stretching bands (around 3300 cm⁻¹) from the starting material, 4-bromo-7-azaindole, and the presence of C-H, C=C, and C-N vibrations consistent with the target structure.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values for the molecular formula C16H25BrN2Si within an acceptable margin (e.g., ±0.4%), confirming elemental composition.
-
Melting Point: A sharp melting point is a classic indicator of high purity for a solid compound. Commercial sources for the related 4-bromo-7-azaindole list a melting point of 178-183 °C. The TIPS-protected version is expected to have a different, but still sharp, melting range if pure.
Summary and Recommendations
Establishing a high-quality analytical standard for this compound requires a holistic and orthogonal approach. No single method is sufficient.
Recommended Analytical Package:
-
Identity:
-
¹H NMR & ¹³C NMR: To confirm the detailed molecular structure and connectivity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and the characteristic bromine isotopic pattern.
-
-
Purity:
-
HPLC-DAD: As the primary method for quantifying purity and detecting organic impurities. The use of two different column selectivities is recommended for method validation.
-
-
Physicochemical Characterization:
-
FT-IR: To confirm functional groups.
-
Elemental Analysis: To provide ultimate confirmation of the elemental formula.
-
By integrating these techniques, researchers and drug development professionals can build a comprehensive data package that validates the identity, purity, and quality of this compound, ensuring its suitability for use in the synthesis of next-generation therapeutics.
References
- Kreitler, D. F., et al. (2019). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 14(7), 1618-1625.
- Al-Shakarchi, W., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3563.
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 19(9), 727–736.
- Al-Shakarchi, W., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. ResearchGate.
- Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & medicinal chemistry letters, 29(3), 491–495.
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 1-10.
- ProQuest. Mass Spectrometry of Silicon Compounds.
- Sun, M., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 261, 115797.
- Taylor & Francis Online. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- ResearchGate. RP‐HPLC traces for analytical‐scale reactions of azaindole‐containing....
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1459.
- Organic Chemistry Portal. Azaindole synthesis.
- Knighton, R. C., et al. (2021). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS medicinal chemistry letters, 12(11), 1756–1763.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
- Cho, S., et al. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Journal of separation science, 35(5-6), 706–711.
- Manana, P., et al. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Analytical and bioanalytical chemistry, 415(29-30), 7545–7555.
- Progress in Chemistry. Synthesis of Azaindoles.
- Gans-Loddenkemper, J. H., & Jones, P. G. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2022(3), M1450.
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-7-azaindole(348640-06-2) 1H NMR spectrum [chemicalbook.com]
- 8. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 4-Bromo-7-Azaindole Derivatives: The Structural Impact of N-1 Triisopropylsilyl Protection
In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, integral to the development of a multitude of therapeutic agents, particularly kinase inhibitors.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a focal point for medicinal chemists.[4] This guide provides a detailed comparative analysis of the X-ray crystal structure of 4-Bromo-7-azaindole and its N-1 triisopropylsilyl (TIPS) protected derivative. We will delve into the rationale behind silyl protection, provide detailed experimental protocols for synthesis and crystallization, and present a structural comparison that offers insights for researchers in crystallography, medicinal chemistry, and drug development.
The Strategic Importance of N-Silyl Protection in 7-Azaindole Chemistry
The introduction of a protecting group onto the nitrogen atom of the 7-azaindole core is a critical step in many synthetic routes.[5] This modification serves several key purposes: it enhances solubility in organic solvents, prevents unwanted side reactions during subsequent functionalization steps, and can influence the regioselectivity of further chemical transformations.[6]
Among the various silyl protecting groups, the triisopropylsilyl (TIPS) group is notable for its significant steric bulk and robust stability under a range of reaction conditions.[7][8][9] This stability is crucial for multi-step syntheses. From a crystallographic perspective, the bulky TIPS group can profoundly influence the solid-state packing of the molecule, often leading to well-defined, single crystals suitable for X-ray diffraction analysis.
Synthesis and Crystallization: Experimental Protocols
The following protocols outline the synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole and the crystallization process for obtaining diffraction-quality single crystals.
Synthesis of this compound
This procedure is adapted from established methods for the N-silylation of heterocyclic compounds.[10]
Materials:
-
4-Bromo-7-azaindole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
To a stirred suspension of 4-Bromo-7-azaindole in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add triisopropylsilyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[10]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the N-1 silylation of 4-Bromo-7-azaindole.
Single Crystal Growth
Obtaining high-quality crystals is paramount for accurate X-ray diffraction analysis.
Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., hot hexane, ethyl acetate, or a mixture thereof).
-
Allow the solution to cool slowly to room temperature.
-
For further crystal growth, store the solution at 4 °C for several days.
-
Alternatively, vapor diffusion by placing a vial of the concentrated solution in a sealed chamber containing a more volatile anti-solvent (e.g., pentane) can yield high-quality crystals.
-
Carefully collect the resulting single crystals for X-ray diffraction analysis.
Structural Comparison: 4-Bromo-7-azaindole vs. 4-Bromo-1-(TIPS)-7-azaindole
The introduction of the bulky triisopropylsilyl group at the N-1 position induces significant changes in the molecular and supramolecular structure compared to the unprotected parent compound.
| Feature | 4-Bromo-7-azaindole | This compound (Expected) | Rationale for Difference |
| Hydrogen Bonding | Forms intermolecular N-H···N hydrogen bonds, often leading to dimeric or polymeric structures.[4] | Lacks the N-H donor; incapable of forming these specific hydrogen bonds. | The N-H proton is replaced by the TIPS group. |
| Crystal Packing | Dominated by hydrogen bonding and potential π-π stacking interactions. | Primarily driven by van der Waals forces and steric effects of the bulky TIPS group. The isopropyl groups can interdigitate. | The absence of strong hydrogen bond donors/acceptors at the pyrrole nitrogen shifts the dominant intermolecular forces. |
| Molecular Conformation | The 7-azaindole core is planar. | The 7-azaindole core remains planar, but the TIPS group will adopt a staggered conformation to minimize steric strain. | The sp² hybridization of the ring system is maintained. The TIPS group has rotational freedom around the N-Si bond. |
| Solubility | Moderately soluble in polar organic solvents. | Highly soluble in nonpolar organic solvents. | The large, nonpolar triisopropylsilyl group significantly increases the lipophilicity of the molecule. |
| Reactivity | The N-H proton is acidic and can be deprotonated. The pyridine nitrogen is basic. | The N-1 position is protected. The pyridine nitrogen remains basic, but its reactivity might be sterically hindered by the adjacent TIPS group. | The silyl group blocks reaction at the pyrrole nitrogen. The bulky nature of the TIPS group can influence access to the adjacent pyridine nitrogen. |
Logical Relationship Diagram:
Caption: Impact of N-1 TIPS protection on the properties of 4-Bromo-7-azaindole.
Conclusion and Future Perspectives
The N-1 protection of 4-Bromo-7-azaindole with a triisopropylsilyl group is a powerful strategy in the synthesis of complex derivatives for drug discovery. This modification not only facilitates synthetic transformations by enhancing solubility and preventing side reactions but also significantly alters the solid-state properties of the molecule. The absence of the N-H hydrogen bond donor in the TIPS-protected derivative leads to a crystal packing arrangement dominated by weaker van der Waals interactions, which can be advantageous for obtaining high-quality single crystals.
Understanding the structural ramifications of such protective group strategies is crucial for the rational design of new 7-azaindole-based therapeutic agents. The crystallographic data from these and similar derivatives provide invaluable insights into molecular conformation and intermolecular interactions, which can be leveraged for structure-based drug design and the development of novel kinase inhibitors and other bioactive compounds.[11][12]
References
- Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
- Wikipedia. (2023). Protecting group.
- Wang, et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
- El-Damasy, et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Reddy, et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Organic Letters.
- Li, et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
- Gelest. (n.d.). Silyl Groups.
- ResearchGate. (n.d.). X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase....
- PubMed. (2016). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review.
- National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one.
- National Center for Biotechnology Information. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
Sources
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Silyl Groups - Gelest [technical.gelest.com]
- 9. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
A Senior Application Scientist's Guide to Catalyst Selection and Optimization
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. Its unique structure, featuring a fused electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts distinct chemical properties that are leveraged in drug design.[1] Functionalization of this core, particularly at the C-4 position, is a critical step in the synthesis of numerous drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds in this context.[2][3]
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of 4-Bromo-1-(triisopropylsilyl)-7-azaindole. We will delve into the rationale behind experimental design, compare the performance of different catalysts and ligands, and provide detailed, field-tested protocols to enable researchers to accelerate their synthetic programs.
The Role of the Triisopropylsilyl (TIPS) Protecting Group
The N-H of the 7-azaindole pyrrole ring can complicate coupling reactions. It can act as a coordinating ligand to the palladium center, potentially deactivating the catalyst.[4] Furthermore, the N-H proton is acidic and can interfere with basic reagents. The triisopropylsilyl (TIPS) group is a bulky and robust protecting group that effectively blocks these unwanted interactions.[5][6][7] Its steric hindrance prevents catalyst inhibition while its electronic properties do not significantly alter the reactivity of the aromatic system.[8] Importantly, the TIPS group is stable to the basic conditions of the Suzuki-Miyaura coupling but can be readily removed under mild conditions (e.g., with fluoride sources like TBAF) post-coupling.[6][7]
The Challenge: C-4 Coupling on a Heterocyclic Scaffold
Palladium-catalyzed cross-coupling reactions on nitrogen-containing heterocycles like 7-azaindole present unique challenges.[9] The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium(II) intermediates in the catalytic cycle, leading to catalyst inhibition or decomposition.[10] This makes the choice of ligand particularly critical, as the ligand must effectively stabilize the palladium center and promote the desired catalytic steps (oxidative addition and reductive elimination) over off-cycle, deactivating pathways.
Comparative Analysis of Palladium Catalyst Systems
The success of a Suzuki-Miyaura coupling hinges on the synergistic interplay between the palladium precursor, the ligand, the base, and the solvent. Below, we compare several catalyst systems that have shown efficacy for coupling on challenging heteroaromatic substrates.
The choice of catalyst and ligand is paramount. Modern biarylphosphine ligands, developed extensively by the Buchwald group, have proven exceptionally effective for coupling heteroaryl halides.[9][11] Ligands like SPhos and XPhos are electron-rich and sterically hindered.[9][11][12] This combination facilitates the oxidative addition of the aryl bromide to the Pd(0) center and promotes the final, product-forming reductive elimination step, which is often the rate-limiting step for hindered substrates.[9]
| Catalyst System | Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| System 1: XPhos | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | Toluene or Dioxane | 80-110 | 12-24 | >90% | [10] |
| System 2: SPhos | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80-100 | 8-16 | >90% | [9][12][13] |
| System 3: Pd(dppf)Cl₂ | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | DME | 80 | 2-6 | 75-85% | [14] |
| System 4: Pd(PPh₃)₄ | Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 100 | 18-24 | 60-75% | [15] |
Analysis and Rationale:
-
Systems 1 & 2 (Buchwald Ligands): XPhos and SPhos are the state-of-the-art for this type of transformation.[10][11][12] Their steric bulk and electron-donating properties create a highly active and stable catalytic species that is resistant to deactivation by the azaindole nitrogen.[9] They enable high yields with low catalyst loadings and are often the first choice for challenging heteroaryl couplings. The use of a strong, non-nucleophilic base like K₃PO₄ is crucial.
-
System 3 (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a reliable, air-stable precatalyst.[14] The dppf ligand provides good stability, but the catalyst is generally less active than those formed with Buchwald ligands, sometimes requiring higher catalyst loadings or longer reaction times.[14]
-
System 4 (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, first-generation catalyst. While useful for simpler substrates, its performance with electron-deficient or sterically hindered heteroaryl halides is often suboptimal, leading to lower yields and requiring higher catalyst loadings.[15] It is more prone to deactivation compared to modern systems.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[16][17][18]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The bulky phosphine ligands (L), such as XPhos or SPhos, play a crucial role. They stabilize the Pd(0) state, facilitate the oxidative addition of the 4-bromo-7-azaindole, and, most importantly, accelerate the rate-limiting reductive elimination step to release the final product.[9]
Experimental Protocols
The following protocols are provided as a robust starting point for optimization. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: High-Performance Coupling using XPhos
This protocol is recommended for achieving high yields with challenging coupling partners.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv) and XPhos (0.04 equiv).
-
Solvent Addition: Seal the vial and add anhydrous dioxane (to make a ~0.1 M solution) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Conclusion
For the Suzuki-Miyaura coupling of this compound, modern palladium catalyst systems employing bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos offer superior performance.[9][10][11][12] They provide high yields under relatively mild conditions, tolerate a wide range of functional groups, and operate at low catalyst loadings. While older catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ can be effective, they are generally less active and robust for this challenging heterocyclic substrate.[14][15] The use of the TIPS protecting group is a critical strategy to prevent catalyst inhibition by the azaindole N-H, ensuring efficient and reproducible couplings. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement this key transformation in their synthetic endeavors.
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Screening of palladium catalysts for the Suzuki coupling of...
- (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
- (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]
- Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling.
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. Preprints.org. [Link]
- (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]
- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. [Link]
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- (2019). Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. Wiley Online Library. [Link]
- Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System.
- Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Wuts, P. G. M., & Greene, T. W. (2007). Greene's protective groups in organic synthesis. John Wiley & Sons.[Link]
- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
- Diels‐Alder Reactivity of Triisopropylsilyl Ethynyl Substituted Acenes.
- (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. PubMed. [Link]
- (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
Sources
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistryjournals.net [chemistryjournals.net]
- 18. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the structural integrity and purity of starting materials and intermediates are paramount. 4-Bromo-1-(triisopropylsilyl)-7-azaindole is a key heterocyclic building block, utilized in the synthesis of a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The triisopropylsilyl (TIPS) protecting group offers strategic advantages in multi-step syntheses, however, its presence, along with the azaindole core, introduces specific analytical challenges.
Even trace-level impurities, such as regioisomers, starting materials, or degradation products, can have profound impacts on the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Consequently, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control metric; it is a foundational requirement for regulatory compliance and successful drug development.[3] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering the high resolution and quantitative accuracy necessary for this critical task.[4][5]
This guide provides a comprehensive, field-proven comparison of HPLC methodologies for the purity assessment of this compound. We will delve into the causality behind experimental choices, present a detailed analytical protocol, and provide the framework for method validation in alignment with International Council for Harmonisation (ICH) guidelines.[6][7][8]
Understanding the Analyte: A Foundation for Method Development
The molecular structure of this compound dictates its chromatographic behavior. Key properties include:
-
Molecular Formula: C₁₆H₂₅BrN₂Si[9]
-
High Hydrophobicity: The bulky, non-polar triisopropylsilyl (TIPS) group imparts significant hydrophobic character to the molecule. This strongly suggests that Reversed-Phase (RP) HPLC will be the most effective separation mode.[10]
-
Aromatic Core: The bromo-azaindole core is aromatic and planar, allowing for potential π-π interactions with specific stationary phases.
-
Basic Nitrogen: The pyridine nitrogen in the azaindole ring is basic and can be protonated under acidic conditions.[11] Its pKa value is a critical parameter, as controlling the ionization state is essential for achieving sharp, symmetrical peaks and reproducible retention times.[12]
The primary objective of the HPLC method is to separate the main compound from all potential process-related impurities (e.g., unreacted 4-bromo-7-azaindole, desilylated product) and degradation products.
Comparative Analysis of HPLC Methodologies
A systematic approach to method development involves the careful selection and optimization of the stationary phase, mobile phase, and detection parameters.
Stationary Phase Selection: The Core of Separation
The choice of column is the most critical factor in achieving the desired selectivity.
-
Workhorse Option: C18 (Octadecylsilane) Columns
-
Mechanism: C18 columns separate analytes primarily based on hydrophobic interactions.[10] Given the high lipophilicity of the TIPS group, this compound will be well-retained on a C18 stationary phase, providing an excellent starting point for method development.
-
Verdict: Highly recommended as the primary choice for its versatility and proven performance in pharmaceutical analysis.[4]
-
-
Alternative Selectivity: Phenyl-Hexyl Columns
-
Mechanism: Phenyl-based columns offer a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions between the phenyl ligands and the aromatic analyte core.[3] This can provide unique selectivity, particularly for resolving impurities that have similar hydrophobicity but differ in their aromatic structure.
-
Verdict: A valuable secondary screening column. If co-eluting impurities are observed on a C18 column, a phenyl column may provide the necessary resolution.
-
-
Less Suitable Options: HILIC and Normal Phase
-
Mechanism: Hydrophilic Interaction Chromatography (HILIC) is designed for the retention of highly polar compounds, making it unsuitable for this hydrophobic analyte.[5][13] Normal Phase chromatography, while historically significant, generally suffers from poorer reproducibility with aqueous samples and is less favored in modern QC environments.
-
Verdict: Not recommended for this application.
-
Mobile Phase Optimization: Driving Resolution and Peak Shape
-
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally the preferred solvent in RP-HPLC due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at low wavelengths.[14]
-
Methanol (MeOH): A viable, greener alternative, but its higher viscosity can lead to broader peaks and higher pressure.[4]
-
Recommendation: Begin with Acetonitrile for optimal performance.
-
-
Aqueous Phase and pH Control: The Key to Reproducibility
-
The basicity of the azaindole nitrogen necessitates pH control to ensure a consistent ionization state. Operating at a pH at least 2 units away from the analyte's pKa is a fundamental principle for robust methods.
-
Acidic Mobile Phase (e.g., 0.1% Formic Acid): Using a simple acidic modifier is a common and effective strategy.[14][15] It protonates the basic nitrogen, suppressing silanol interactions with the stationary phase and typically yielding sharp, symmetrical peaks.
-
Buffered Mobile Phase (e.g., Ammonium Formate Buffer, pH 3.5): For a method destined for validation and routine use, a buffer is superior. It provides more rigorous control over the mobile phase pH, making the method more robust against minor variations in solvent preparation.[12]
-
Detection: Ensuring Accurate Quantitation
-
UV-Vis Detection: The aromatic azaindole moiety ensures strong UV absorbance. A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended over a simple UV detector. A DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and selecting the optimal quantitation wavelength.
-
Mass Spectrometry (MS) Detection: Hyphenation with a mass spectrometer is the definitive tool for impurity identification. It provides mass-to-charge ratio data that can confirm the identity of known impurities and elucidate the structure of unknown peaks, which is critical during process development and forced degradation studies.[14]
Data Summary: Method Performance Comparison
The following table summarizes hypothetical data from a comparative study to illustrate the impact of column and mobile phase choices on key chromatographic parameters.
| Parameter | Method A: C18 Column, 0.1% Formic Acid | Method B: Phenyl-Hexyl, 0.1% Formic Acid | Method C: C18 Column, pH 3.5 Formate Buffer |
| Analyte Retention Time (min) | 8.5 | 9.2 | 8.6 |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 2.5 | 2.0 |
| Tailing Factor (Main Peak) | 1.4 | 1.3 | 1.1 |
| Theoretical Plates (Main Peak) | 12,500 | 14,000 | 16,000 |
| Conclusion | Acceptable separation, but peak tailing is evident. | Improved resolution for Impurity 1 due to alternative selectivity. | Optimal. Superior peak shape and efficiency due to robust pH control. |
As the data illustrates, while a simple acidic modifier provides adequate results, a buffered mobile phase (Method C) delivers superior peak shape and efficiency, making it the most robust choice for a validated, routine QC method.
Diagrams: Workflow and Logic
Caption: High-level workflow for HPLC purity analysis.
Caption: Decision logic for HPLC method development.
Recommended Protocol: A Self-Validating System
This protocol is designed to be robust and includes system suitability checks to ensure data integrity.
1. Materials and Reagents
-
Analyte: this compound Reference Standard and Test Sample
-
Solvents: HPLC-grade Acetonitrile and water
-
Reagents: Ammonium formate and Formic acid (LC-MS grade)
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD detector.
-
Column: Phenomenex Kinetex C18, 100 Å, 150 x 4.6 mm, 2.6 µm particle size
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: DAD at 254 nm (monitor 220-400 nm for peak purity)
3. Solution Preparation
-
Diluent: Acetonitrile/Water (70:30 v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh and dissolve the reference standard in the diluent.
-
Test Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the reference standard.
-
System Suitability Solution (SSS): Use the Reference Standard Solution.
4. Experimental Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the System Suitability Solution (SSS) five times consecutively.
-
Verify that the System Suitability Test (SST) criteria are met.
-
Inject the Test Sample Solution in duplicate.
-
Inject a bracketing SSS after the sample injections to ensure system performance remained consistent.
5. System Suitability Test (SST) Acceptance Criteria
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Theoretical Plates: ≥ 10,000 for the main peak.
-
%RSD for Peak Area: ≤ 1.0% for the five replicate injections.
6. Calculation Calculate the purity of the sample using the area percent method, correcting for any peaks present in the blank injection.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Framework for Validation: Adhering to ICH Q2(R2)
Once developed, the method must be formally validated to prove it is fit for its intended purpose.[16][17] The validation protocol should assess the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This is often done using forced degradation studies.
-
Linearity: Establish a linear relationship between concentration and detector response over a specified range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determine the closeness of the test results to the true value, typically by analyzing samples with known amounts of spiked analyte (% recovery).
-
Precision: Assess the method's consistency through repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min) to demonstrate the method's reliability during normal use.
Conclusion
The purity assessment of this compound by HPLC is a critical step in ensuring the quality of pharmaceutical manufacturing processes. A successful method hinges on a logical, science-driven approach to development. By understanding the analyte's physicochemical properties, a reversed-phase C18 column with a buffered acidic mobile phase and DAD detection provides a robust, reproducible, and highly effective analytical solution. This guide presents a comprehensive framework, from initial method development and comparison to a detailed protocol and validation outline, empowering researchers and drug development professionals to implement a scientifically sound and defensible purity assessment strategy.
References
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: Pharmalex URL:[Link]
- Title: A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis Source: Chrom
- Title: [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch M
- Title: Reversed Phase HPLC Columns Source: Phenomenex URL:[Link]
- Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchG
- Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: National Institutes of Health (NIH) URL:[Link]
- Source: C.I.S.
- Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL:[Link]
- Title: The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles Source: Taylor & Francis Online URL:[Link]
- Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. parchem.com [parchem.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. welch-us.com [welch-us.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. qbdgroup.com [qbdgroup.com]
A Comparative Guide to the Synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole: A Validated Route and Critical Analysis of Alternatives
Introduction: The Strategic Importance of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold is a privileged structure, serving as a bioisosteric replacement for indoles and purines in a multitude of biologically active molecules.[1][2] Its derivatives are central to the development of therapeutics, particularly kinase inhibitors for oncology.[3][4] The subject of this guide, this compound, is a highly valuable and versatile building block. The bromine atom at the C4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen serves two critical functions: it enhances solubility in organic solvents and, more importantly, it protects the N-H proton, preventing unwanted side reactions in subsequent synthetic transformations such as metal-halogen exchange or further coupling reactions.[5][6]
This guide provides a detailed validation of a robust, two-step synthetic route to this key intermediate. We will dissect the causality behind each experimental choice, present a step-by-step protocol, and objectively compare this validated pathway against plausible but less efficient alternatives, supported by experimental data and authoritative literature.
The Validated Synthetic Pathway: A Two-Step Protocol
Our validated approach is a sequential two-step synthesis commencing from 7-azaindole. This strategy prioritizes regiochemical control and operational simplicity, consistently delivering high yields of the desired product.
Caption: Validated two-step synthesis of the target compound.
Step 1: Synthesis of 4-Bromo-7-azaindole via N-Oxidation and Bromination
The initial challenge in functionalizing the 7-azaindole core is the selective introduction of a bromine atom at the C4-position. Direct electrophilic bromination of 7-azaindole is often unselective. The established and most reliable method involves activating the pyridine ring towards nucleophilic attack through the formation of an N-oxide.
Causality and Expertise: The N-oxidation of the pyridine nitrogen fundamentally alters the electronic properties of the ring system. It withdraws electron density, making the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack. Subsequent treatment with methanesulfonic anhydride (Ms₂O) and a bromide source, such as tetramethylammonium bromide (TMABr), facilitates a highly regioselective bromination at the C4-position.[7][8] This sequence is superior to direct bromination as it circumvents the formation of undesired isomers.
Experimental Protocol: 4-Bromo-7-azaindole
-
N-Oxide Formation: To a solution of 7-azaindole in an appropriate solvent, add an oxidizing agent (e.g., hydrogen peroxide or m-CPBA) and stir at room temperature until the starting material is consumed (monitor by TLC/LCMS).
-
Bromination: Dissolve the crude 7-azaindole N-oxide (e.g., 22.4 mmol) and tetramethylammonium bromide (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, ~30 ml).[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonic anhydride (Ms₂O, 2.0 eq.) portion-wise, maintaining the internal temperature below 5 °C.[7]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.[7]
-
Work-up: Carefully quench the reaction by diluting with water (~60 ml) and adjust the pH to ~7 with solid sodium hydroxide.[7]
-
Add more water (~130 ml) to precipitate the product. Cool the suspension to 5 °C for 1 hour to maximize precipitation.[7]
-
Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.[7] A typical yield for this process is around 56%.[7]
Step 2: N-Silylation with Triisopropylsilyl Chloride (TIPSCl)
With the C4-position successfully brominated, the final step is the protection of the pyrrole nitrogen. The TIPS group is chosen for its steric bulk, which confers significant stability to the N-Si bond under a wide range of reaction conditions, yet allows for clean deprotection when required.
Causality and Expertise: The N-H proton of the pyrrole ring in 4-bromo-7-azaindole is acidic enough to be deprotonated by a strong, non-nucleophilic base. Sodium hydride (NaH) is the base of choice for this transformation.[5] It irreversibly deprotonates the nitrogen to form the corresponding sodium salt. The resulting anion is a potent nucleophile that readily attacks the electrophilic silicon atom of TIPSCl, forming the desired N-silylated product in high yield. The reaction is typically performed at 0 °C to control the initial exothermic deprotonation step.
Experimental Protocol: this compound
-
Suspend 4-bromo-1H-pyrrolo[2,3-b]pyridine (e.g., 10.1 mmol) in anhydrous tetrahydrofuran (THF, ~45 mL) under an inert atmosphere (Nitrogen or Argon).[5]
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Effervescence (H₂ gas) will be observed.[5]
-
Stir the mixture at 0 °C for 15-30 minutes after the addition is complete.
-
Add triisopropylsilyl chloride (TIPSCl, 1.2 eq.) dropwise to the reaction mixture at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 1 hour, or until completion is confirmed by TLC/LCMS.[5]
-
Work-up: Cool the mixture back to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.[5]
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, though this reaction is often high-yielding and clean enough to produce the desired product as an oil in yields exceeding 95%.[5]
Alternative Synthetic Strategies: A Comparative Analysis
While the validated two-step route is highly effective, it is instructive to consider alternative synthetic designs to understand its advantages fully.
Caption: Comparison of the validated vs. an alternative synthetic strategy.
Alternative 1: Silylation Followed by Bromination
An intuitive alternative would be to reverse the order of operations: first protect the 7-azaindole with TIPSCl, then attempt to brominate the resulting 1-(triisopropylsilyl)-7-azaindole.
-
Analysis: This route is fraught with regioselectivity issues. While the bulky TIPS group can direct electrophilic substitution, bromination of the electron-rich pyrrole ring (at C3) and other positions on the pyridine ring (C5) can compete with the desired C4 bromination.[9][10] Reactions with electrophilic bromine sources like N-Bromosuccinimide (NBS) on similar silylated pyrrole systems are known to produce mixtures of 2- and 3-bromo isomers.[9][10] Achieving clean C4-bromination on this substrate is challenging and would likely result in low yields and difficult purification.
Alternative 2: De Novo Ring Construction
A more complex alternative involves constructing the 4-bromo-7-azaindole core from simpler, non-heterocyclic starting materials. For instance, variations of the Bartoli or Fischer indole synthesis could be adapted starting from a suitably substituted bromopyridine precursor.[11][12][13]
-
Analysis: These methods offer flexibility for creating diverse analogues but are significantly longer and less convergent for this specific target. The overall yield across multiple steps is typically lower than the validated route. For the specific synthesis of 4-Bromo-1-(TIPS)-7-azaindole, a de novo approach is inefficient unless other specific substitutions are required that cannot be installed later.
Performance Comparison
| Feature | Validated Route (Bromination then Silylation) | Alternative Route (Silylation then Bromination) |
| Regioselectivity | Excellent: C4-bromination is highly selective.[7][8] | Poor: Leads to a mixture of isomers (C3, C5).[9][10] |
| Overall Yield | Good to Excellent: Typically >50% over two steps.[5][7] | Low: The desired isomer is a minor product. |
| Purification | Straightforward: Products are often crystalline or easily purified by chromatography.[5][7] | Difficult: Requires extensive chromatography to separate isomers. |
| Scalability | Proven: The N-oxidation/bromination sequence has been demonstrated on a large scale.[8][14] | Poor: Not viable for large-scale synthesis due to low yield and purification issues. |
| Predictability | High: A well-documented and reliable procedure. | Low: Product distribution can be sensitive to reaction conditions. |
Conclusion
The systematic validation of synthetic routes is paramount for efficient and reliable production of key pharmaceutical intermediates. For the synthesis of this compound, the two-step sequence involving initial N-oxidation and regioselective bromination, followed by N-silylation, stands as the demonstrably superior method. This pathway ensures excellent control over regiochemistry, provides high overall yields, and relies on well-understood, scalable reaction mechanisms. Alternative strategies, such as reversing the reaction sequence, suffer from a critical lack of regiocontrol, leading to low yields and complex purification challenges. For any research, development, or manufacturing campaign requiring access to this valuable building block, the validated route presented herein is the most trustworthy and efficient choice.
References
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
- Preparation method for 4-substituted-7-azaindole.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.
- Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
- How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS?
- Nucleophilic bromination of azaindole N-oxide 18 with PyBroP in the synthesis of HIV-1 attachment inhibitor pro-drug BMS-663068.
- Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs.
- Protection of Alcohol by Silyl ether.SynArchive. [Link]
- Azaindole synthesis.Organic Chemistry Portal. [Link]
- Synthetic process of 5-bromo-7-azaindole.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. guidechem.com [guidechem.com]
- 6. Buy 4-bromo-1-(triisopropylsilyl)-1H-indole | 412048-44-3 [smolecule.com]
- 7. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azaindole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 4-Substituted 7-Azaindole Derivatives
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the natural purine core and interact with a wide array of biological targets. The strategic placement of a nitrogen atom in the pyridine ring of the indole bioisostere enhances its hydrogen bonding capabilities, particularly with the hinge region of kinases, making it a cornerstone for the development of potent inhibitors.[1][2] This guide offers a comprehensive comparison of the biological activities of 4-substituted 7-azaindole derivatives, providing researchers, scientists, and drug development professionals with a detailed analysis of their performance as kinase inhibitors, anticancer agents, and anti-inflammatory compounds, supported by experimental data and protocols.
Kinase Inhibition: Targeting the Engine of Cellular Signaling
The 7-azaindole core is a powerful pharmacophore for kinase inhibitor design, with numerous derivatives demonstrating potent activity against a range of kinases implicated in cancer and inflammatory diseases.[1][3] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can form crucial bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[2]
p38 MAP Kinase Inhibition: A Focus on Anti-Inflammatory Activity
The p38 MAP kinase is a key regulator of pro-inflammatory cytokine production, making it a prime target for anti-inflammatory drug discovery.[4][5] 4-Substituted 7-azaindole derivatives have been investigated as potent p38 MAP kinase inhibitors.
A notable example is the development of 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine derivatives. Optimization of this series, guided by X-ray crystallography, led to the identification of compounds with potent p38 inhibition and favorable physical properties for further development.[4]
Phosphoinositide 3-Kinase (PI3K) Inhibition: A Key Anticancer Target
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, promoting cell survival and proliferation.[6] Consequently, PI3K has become a major target for anticancer drug development. A series of novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors using a fragment-based growing strategy. Structure-activity relationship (SAR) studies have shown that these compounds exhibit potent activity at both molecular and cellular levels.[6]
The 7-azaindole scaffold in these inhibitors typically forms two hydrogen bonds with Val882 in the hinge region of PI3Kγ.[6] SAR studies have revealed that substitution at the 3-position of the 7-azaindole core is well-tolerated, and replacement of a phenyl group with a pyridine group at this position can significantly enhance potency, leading to inhibitors with sub-nanomolar IC50 values.[6]
Comparative Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of representative 4-substituted 7-azaindole derivatives against various kinases. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 42c | p38 MAP Kinase | Potent inhibitor | [4] |
| B13 | PI3Kγ | 0.5 | [6] |
| B14 | PI3Kγ | Potent inhibitor | [6] |
| C1 | PI3K | Subnanomolar | [6] |
| C2 | PI3K | Subnanomolar | [6] |
Anticancer Activity: From Cell Viability to Angiogenesis Inhibition
The kinase inhibitory properties of 4-substituted 7-azaindole derivatives often translate into potent anticancer activity. These compounds have been shown to inhibit the proliferation of a diverse range of cancer cell lines.[1]
Cytotoxicity in Cancer Cell Lines
The anticancer potential of these derivatives is commonly assessed using cytotoxicity assays, such as the MTT assay, which measures cell viability. Several studies have reported the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values of 4-substituted 7-azaindole derivatives against various cancer cell lines.
For instance, a series of amide derivatives of 4-azaindole-oxazoles were synthesized and screened for their anticancer activity against MCF-7 (breast), A549 (lung), and A375 (melanoma) cancer cell lines.[7] Several of these compounds exhibited potent inhibitory activities, with some showing IC50 values in the nanomolar range, exceeding the potency of the standard drug.[7] Specifically, compounds 11m and 11j displayed excellent activity against the MCF-7 cell line with IC50 values of 0.034 µM and 0.036 µM, respectively.[7]
The following table provides a comparative overview of the cytotoxic activity of selected 4-substituted 7-azaindole derivatives.
| Compound ID | Cancer Cell Line | Cell Type | GI50/IC50 (µM) | Reference |
| 11m | MCF-7 | Breast Cancer | 0.034 | [7] |
| 11j | MCF-7 | Breast Cancer | 0.036 | [7] |
| 7-AID | HeLa | Cervical Cancer | 16.96 | [8] |
| 7-AID | MCF-7 | Breast Cancer | 14.12 | [8] |
| 7-AID | MDA-MB-231 | Breast Cancer | 12.69 | [8] |
| cis-[PtCl2(3Cl4Br7AIH)2] | A549 | Lung Carcinoma | 3.9 | [9] |
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
4-substituted 7-azaindole derivative stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
96-well plates
-
Detection reagents (e.g., [γ-³³P]ATP for radiometric assay, or antibodies for ELISA-based assays)
Procedure:
-
Prepare serial dilutions of the 4-substituted 7-azaindole derivative in the kinase assay buffer.
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Pre-incubate the plate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the kinase activity using an appropriate detection method (e.g., scintillation counting for radiometric assays or absorbance/fluorescence measurement for other formats).
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][10][11]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
4-substituted 7-azaindole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
The following day, treat the cells with serial dilutions of the 4-substituted 7-azaindole derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][11]
-
Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.[5][11]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[11]
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of 4-substituted 7-azaindole derivatives are mediated through their interaction with specific signaling pathways. As potent kinase inhibitors, they can modulate pathways crucial for cell growth, survival, and inflammation.
The PI3K/AKT/mTOR Signaling Pathway
As previously mentioned, the PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation and survival and is a key target for many 7-azaindole-based anticancer agents.[6]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
4-Substituted 7-azaindole derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to effectively target key kinases, such as p38 MAP kinase and PI3K, underscores their importance in modern drug discovery. The structure-activity relationships of these compounds are a subject of ongoing research, with the position and nature of the substituent at the 4-position playing a critical role in determining their biological activity and target selectivity. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working to further explore and harness the therapeutic promise of this important chemical scaffold.
References
- Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed.
- MTT Cell Assay Protocol. Texas Christian University.
- MTT Assay. protocols.io.
- Amide derivatives of 4-azaindole: Design, synthesis, and EGFR targeting anticancer agents. ResearchGate.
- MTT Proliferation Assay Protocol. ResearchGate.
- A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. ScienceDirect.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health.
- IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate.
- IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health.
- Azaindole Therapeutic Agents. National Institutes of Health.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate.
- Synthesis of 7-azaindoles and their pro-angiogenic and anti-inflammatory activities. ScienceDirect.
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Scheme 1: Synthetic pathway for azaindole derivatives. ResearchGate.
- The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate.
- New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato.
- Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT Assay [protocols.io]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-Bromo-1-(triisopropylsilyl)-7-azaindole
As researchers and professionals dedicated to the advancement of science, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-1-(triisopropylsilyl)-7-azaindole, a halogenated heterocyclic compound common in medicinal chemistry and drug development. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.[1] This document is designed to build your trust by providing value beyond the product, ensuring your operations are safe, efficient, and responsible.
Section 1: Hazard Identification and Risk Assessment
This compound is a brominated organic compound and must be treated as hazardous waste.[2][3] Its hazard profile is primarily derived from the bromo-azaindole core. Based on data from structurally similar compounds, it should be handled as a substance that is toxic if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[2][3][4]
The rationale for this cautious approach is twofold:
-
Brominated Aromatic Core: Halogenated organic compounds are often persistent in the environment and can be toxic.[5] The U.S. Environmental Protection Agency (EPA) specifically regulates the disposal of such materials.[6][7]
-
Azaindole Scaffold: Azaindoles are known bioactive agents, and their release into the environment is undesirable.[8][9]
Table 1: GHS Hazard Classification Summary (Anticipated)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2][3] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the proper PPE is mandatory. This is a non-negotiable aspect of your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[10][11]
The Causality Behind PPE Choices:
-
Eye Protection: The risk of serious, irreversible eye damage necessitates the use of chemical safety goggles that meet OSHA standards (29 CFR 1910.133).[1]
-
Hand Protection: To prevent skin irritation and potential absorption, chemical-resistant gloves (e.g., Nitrile rubber) are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4]
-
Body Protection: A standard laboratory coat protects against incidental contact.
-
Respiratory Protection: When handling the solid compound where dust formation is possible, a NIOSH-approved respirator (e.g., N95 dust mask) must be used to mitigate the risk of respiratory tract irritation.[1]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye | Chemical safety goggles | Protects against splashes and potential for serious eye damage.[2][3] |
| Hand | Chemical-resistant gloves (Nitrile) | Prevents skin irritation and dermal exposure.[4] |
| Body | Laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory | N95 dust mask or higher (if handling solid) | Prevents inhalation of dust and respiratory irritation.[1] |
Section 3: Waste Segregation and Containment Protocol
Proper segregation is the most critical step in the disposal workflow. It prevents accidental chemical reactions within waste containers and ensures compliance with hazardous waste regulations.[12][13] This compound must be segregated from non-hazardous trash and stored separately from incompatible materials such as strong oxidizing agents.[1]
Section 4: Step-by-Step Disposal Procedures
4.1 Unused or Expired Solid Compound:
-
Containment: Place the original container, if intact, or the solid chemical waste into a durable, sealable container. A wide-mouth polyethylene or glass jar is recommended.
-
Labeling: Affix a "Hazardous Waste" label to the container.[1] The label must clearly state: "Hazardous Waste: this compound" and list the associated hazards (Toxic, Irritant).
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
4.2 Liquid Waste (Solutions):
-
Containment: Collect all solutions containing the compound in a dedicated, leak-proof waste container made of a material compatible with the solvent used (e.g., glass or polyethylene).[1] Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.
-
Closure: Keep the container tightly sealed when not in use. Store in secondary containment to prevent spills.
4.3 Contaminated Materials (Labware, PPE):
-
Soft Materials: Gloves, bench paper, and pipette tips that have come into contact with the compound must be treated as hazardous waste.[1] Collect these items in a dedicated, clearly labeled plastic bag. Double-bagging is a best practice.
-
Non-sharps Glassware: Contaminated glassware should be rinsed with a minimal amount of a suitable solvent, and this rinsate must be collected as hazardous liquid waste. The rinsed glassware can then be washed normally. If heavily contaminated and not reusable, it should be disposed of as solid hazardous waste.
-
Sharps: Any contaminated needles or blades must be disposed of immediately into a designated, puncture-proof sharps container to prevent injury.[13]
Section 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash down.
-
Don PPE: Before cleanup, don the full PPE suite as described in Section 2.
-
Contain & Absorb: For a small spill of the solid, carefully sweep or vacuum (with HEPA filter) the material.[3] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.
-
Collect: Scoop the absorbed material and place it into a sealable, labeled hazardous waste container.[2][3]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department according to your institution's policy.
Section 6: Regulatory Compliance and Final Disposal
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[2][4] It is the responsibility of the waste generator to ensure that the waste is properly classified, labeled, and stored in accordance with EPA (40 CFR 261.3) and local regulations until it is collected.[2] The most common final disposal method for this type of halogenated organic waste is high-temperature incineration, which ensures complete destruction of the compound.[6][12]
By following this guide, you are ensuring the safety of yourself and your colleagues, protecting the environment, and upholding the highest standards of scientific integrity.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety - OSHA Lab Standard. OSHA Fact Sheet.
- Medasend. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety - Chemical Hygiene Plan. OSHA Fact Sheet.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide.
- National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents.
- PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.dk [fishersci.dk]
- 4. fishersci.ca [fishersci.ca]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
- 11. osha.gov [osha.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-(triisopropylsilyl)-7-azaindole
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4-Bromo-1-(triisopropylsilyl)-7-azaindole. As a key building block in medicinal chemistry and materials science, its safe handling is paramount to both personal safety and experimental integrity.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in scientific rationale to ensure a self-validating system of safety.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
Inferred Hazard Profile:
| Hazard Classification | Description | Source Compound |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[3][4] | 4-Bromo-7-azaindole |
| Skin Irritation (Category 2) | Causes skin irritation.[3][4][5][6] | 4-Bromo-7-azaindole, 7-Azaindole |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[3][4][6] | 4-Bromo-7-azaindole, 5-Bromo-7-Azaindole |
| STOT SE 3 | May cause respiratory irritation.[3][4][5][6][7] | 4-Bromo-7-azaindole, 7-Azaindole, 5-Bromo-7-Azaindole |
Molecular Contribution to Hazards:
-
4-Bromo-7-azaindole Core: This heterocyclic aromatic amine structure is the primary source of the compound's biological activity and its associated hazards, including skin, eye, and respiratory irritation.[3][6] Brominated aromatic compounds can also be persistent and require careful disposal.[8] Upon combustion, it can release toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[3]
-
Triisopropylsilyl (TIPS) Group: While the TIPS group is primarily a protecting group to increase solubility in organic solvents and modify reactivity, silylated compounds still require careful handling to avoid inhalation and skin contact.
-
Physical Form: The compound is typically a solid or powder, making dust inhalation a primary route of exposure.[1][3][9]
Core Protocol: Required Personal Protective Equipment (PPE)
The selection of PPE is a critical control measure designed to create a barrier between the researcher and the chemical hazard.[10] The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
Summary of Required PPE:
| Body Area | Required PPE | Scientific Rationale & Causality |
| Eye & Face | Safety Goggles (ANSI Z87.1 certified) & Face Shield | Why: Protects against the risk of serious eye damage from splashes or airborne particles.[3][4][11] Goggles provide a seal against dust, while a face shield offers a secondary barrier for the entire face.[11][12] |
| Hand | Chemical-Resistant Nitrile Gloves (minimum 5 mil thickness) | Why: Prevents skin irritation and potential absorption.[3][4] Nitrile provides good resistance to a range of chemicals.[11] Double-gloving is recommended for extended handling. Contaminated gloves must be replaced immediately.[13] |
| Respiratory | N95 Dust Mask (at minimum) or Half-Face Respirator with P100 cartridges | Why: Mitigates the risk of respiratory tract irritation from inhaling the fine powder.[3] All weighing and transfers of the solid must be done in a certified chemical fume hood to minimize airborne particles. A respirator is necessary if a fume hood is not available or if dust generation is unavoidable.[10] |
| Body | Flame-Resistant Laboratory Coat & Full-Length Pants | Why: Protects skin from accidental contact and spills.[11][14] The lab coat should be kept fully buttoned. |
| Footwear | Closed-Toe, Chemical-Resistant Shoes | Why: Protects feet from spills. Perforated shoes or sandals are strictly prohibited in areas where chemicals are handled.[13] |
Operational Workflow: From Bench to Disposal
Safe handling is a process, not a single event. The following workflow provides a step-by-step methodology for managing this compound throughout its lifecycle in the lab.
Caption: Operational workflow for handling this compound.
Step-by-Step Methodologies
A. Preparation Phase
-
Engineering Controls: Before beginning, verify that the chemical fume hood has a current certification and is functioning correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.[3][4]
-
Assemble Materials: Gather all necessary glassware, reagents, and a designated, sealed waste container within the fume hood to minimize movement of the hazardous material.
-
Don PPE: Put on all required PPE as specified in Section 2. Ensure gloves are inspected for any tears or defects.
B. Handling Phase (Weighing & Transfer)
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[6][15] Use a spatula to gently transfer the compound. Do not pour the powder directly from the bottle.
-
Containment: Perform all manipulations, including weighing and transferring to a reaction vessel, deep within the chemical fume hood.
-
Cleaning Spills: Should a small spill occur, do not sweep it dry. Gently cover the spill with an inert absorbent material, then collect it into the designated hazardous waste container.[15]
C. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[3][4][5] If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][7] If the person feels unwell, call a poison center or doctor.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][16] Call a poison center or doctor immediately.[3]
Waste Management and Disposal
Proper disposal is a critical final step to ensure environmental and personal safety. All waste generated from handling this compound must be treated as hazardous.
Disposal Plan:
-
Segregate Waste: Maintain separate, clearly labeled, and sealed containers for different waste streams:
-
Solid Chemical Waste: Unused compound, contaminated absorbent materials from spills.
-
Contaminated Sharps: Needles or contaminated glassware.
-
Contaminated Consumables: Gloves, weigh boats, and wipes.
-
-
Container Management: Use containers that are chemically compatible and can be securely sealed. Label each container with "Hazardous Waste" and the full chemical name: "this compound".[15]
-
Final Disposal: Store the sealed waste containers in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department, which will use an approved waste disposal plant.[3][7] Do not dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific work.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole.
- Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet.
- ChemicalBook. (2025). 7-Azaindole - Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 4-Bromo-7-azaindole Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-1-(triisopropylsilyl)-1H-indole.
- Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Bromo-7-azaindole 96.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Bromo-7-azaindole.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- ChemicalBook. (2023). 4-Bromo-7-azaindole: properties, applications and safety.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Chem-Impex. (n.d.). 4-Bromo-7-azaindole.
- Apollo Scientific. (2023). 4-Bromo-7-chloro-6-azaindole Safety Data Sheet.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-7-azaindole, 95%.
- Trimaco. (2023). Essential Chemical PPE.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide.
Sources
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.dk [fishersci.dk]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. 4-Bromo-7-azaindole, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. trimaco.com [trimaco.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. sams-solutions.com [sams-solutions.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. 7-Azaindole - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
